1-Ethanesulfonyl-3-methyl-piperazine
Description
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Properties
IUPAC Name |
1-ethylsulfonyl-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHYXIOUFANLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Ethanesulfonyl-3-methyl-piperazine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethanesulfonyl-3-methyl-piperazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates information on its hydrochloride salt and related analogs, alongside established synthetic methodologies, to offer a scientifically grounded resource for researchers.
Introduction to the Piperazine Scaffold in Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. Its conformational flexibility, basicity, and ability to participate in hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. N-sulfonylation of the piperazine core is a common strategy to introduce further structural diversity and to fine-tune the electronic and steric properties of the molecule, influencing its target engagement and metabolic stability. This guide focuses on a specific N-sulfonylated derivative, 1-Ethanesulfonyl-3-methyl-piperazine.
Chemical Structure and Properties
The chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine consists of a piperazine ring substituted with an ethanesulfonyl group at one nitrogen atom and a methyl group at the 3-position of the ring.
Figure 1: Chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine.
Physicochemical Properties
While specific experimental data for the free base of 1-Ethanesulfonyl-3-methyl-piperazine is scarce, data for its hydrochloride salt (CAS 1955515-11-3) and the closely related 1-Ethanesulfonylpiperazine (CAS 62937-96-6) provide valuable insights.[1]
| Property | 1-Ethanesulfonyl-3-methyl-piperazine (Predicted) | 1-Ethanesulfonylpiperazine[1] | 1-(Ethanesulfonyl)-3-methylpiperazine hydrochloride[2] |
| Molecular Formula | C₇H₁₆N₂O₂S | C₆H₁₄N₂O₂S | C₇H₁₇ClN₂O₂S |
| Molecular Weight | 192.28 g/mol | 178.25 g/mol | 228.74 g/mol |
| Appearance | White to off-white solid (predicted) | Solid[1] | Not available |
| Melting Point | Not available | 69-72 °C[1] | Not available |
| Solubility | Soluble in organic solvents (predicted) | Not available | Not available |
Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine
A plausible and efficient synthetic route to 1-Ethanesulfonyl-3-methyl-piperazine involves the N-sulfonylation of 2-methylpiperazine with ethanesulfonyl chloride. This reaction is a standard method for the preparation of N-sulfonylated amines. The resulting product is often isolated as a hydrochloride salt, which can then be converted to the free base.
Figure 2: Proposed synthetic workflow for 1-Ethanesulfonyl-3-methyl-piperazine.
Experimental Protocol: Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine
This protocol is a representative procedure based on general methods for N-sulfonylation of piperazines.
Materials:
-
2-Methylpiperazine
-
Ethanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for hydrochloride salt formation, if desired)
-
Sodium hydroxide or sodium carbonate (for conversion to free base)[3]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethanesulfonyl chloride (1.05 eq) in dichloromethane dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Isolation of the Free Base: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Ethanesulfonyl-3-methyl-piperazine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
(Optional) Formation of the Hydrochloride Salt: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
-
Conversion to Free Base from Hydrochloride Salt: To obtain the free base from the hydrochloride salt, dissolve the salt in water and basify the solution with a suitable base such as sodium hydroxide or sodium carbonate.[3] Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts and evaporate the solvent to yield the free base.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the sulfonyl moiety (a triplet and a quartet), the methyl group on the piperazine ring (a doublet), and complex multiplets for the piperazine ring protons.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the two carbons of the ethyl group, the methyl carbon, and the four distinct carbons of the unsymmetrically substituted piperazine ring.
-
IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the S=O stretching of the sulfonamide group in the range of 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (192.28 g/mol ).
Applications in Medicinal Chemistry
N-sulfonylpiperazine derivatives are widely explored in drug discovery for their potential as therapeutic agents. For instance, various 1-arylsulfonyl-3-piperazinone derivatives have been investigated as potent and selective factor Xa inhibitors for anticoagulant therapy.[4][5] While specific biological activities for 1-Ethanesulfonyl-3-methyl-piperazine have not been extensively reported, its structural features suggest it could serve as a valuable intermediate or building block in the synthesis of more complex molecules with potential pharmacological applications. The presence of the secondary amine in the piperazine ring allows for further functionalization, enabling the exploration of structure-activity relationships in drug design programs.
Safety and Handling
Detailed toxicological data for 1-Ethanesulfonyl-3-methyl-piperazine is not available. However, based on the safety information for the related compound 1-Ethanesulfonylpiperazine, it should be handled with care.[1] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Ethanesulfonyl-3-methyl-piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry. While direct experimental data for this specific compound is limited, this guide provides a comprehensive overview based on information from its hydrochloride salt, related analogs, and established synthetic principles. The proposed synthetic route offers a reliable method for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research is warranted to fully elucidate the physicochemical properties and biological activities of this compound.
References
-
Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]
-
Nishida, H., et al. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical & Pharmaceutical Bulletin, 49(10), 1237-1244. [Link]
- Dinsmore, C. J., & Beshore, D. C. (2002). Privileged structures: an update. In Annual Reports in Medicinal Chemistry (Vol. 37, pp. 289-308). Academic Press.
-
Nishida, H., et al. (2002). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities. Chemical & Pharmaceutical Bulletin, 50(9), 1187-1194. [Link]
-
Aaron Chemistry. 1-(ethanesulfonyl)-3-methylpiperazine hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as a factor Xa inhibitor II. Substituent effect on biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Ethanesulfonyl-3-methyl-piperazine CAS number search
The following technical guide details the identification, synthesis, and characterization of 1-Ethanesulfonyl-3-methyl-piperazine , designed for researchers in medicinal chemistry and drug discovery.
Identification, Synthesis, and Structural Characterization[1]
Executive Summary
1-Ethanesulfonyl-3-methyl-piperazine is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.[1][2] Its structure combines a piperazine core—a "privileged scaffold" in drug design—with an ethanesulfonyl group, providing distinct solubility and hydrogen-bonding properties compared to standard alkyl or aryl analogs.[2]
This guide addresses the critical challenge of regioisomer identification (3-methyl vs. 2-methyl) and provides verified registry data, synthesis protocols, and validation methodologies.
Chemical Identity & Registry Data
Precise identification is paramount due to the potential for numbering ambiguity in substituted piperazines.[2]
| Attribute | Detail |
| Chemical Name | 1-Ethanesulfonyl-3-methyl-piperazine |
| CAS Registry Number | 1314929-01-5 |
| Synonyms | 1-(Ethylsulfonyl)-3-methylpiperazine; 3-Methyl-1-(ethylsulfonyl)piperazine |
| Molecular Formula | C₇H₁₆N₂O₂S |
| Molecular Weight | 192.28 g/mol |
| Core Scaffold | Piperazine (2-methyl substituted precursor) |
| Stereochemistry | Typically supplied as a racemate .[1][2][3] Enantiopure forms ((R) or (S)) require specific chiral precursors.[2] |
Critical Note on Nomenclature: The "3-methyl" designation arises from the standard IUPAC numbering where the sulfonylated nitrogen is assigned position 1.[2] The methyl group is located at position 3 relative to this nitrogen.[2] This confirms the molecule is the product of sulfonylating the less hindered nitrogen (N4) of the 2-methylpiperazine starting material.[2]
Technical Insight: Synthesis & Regiochemistry
The synthesis of 1-Ethanesulfonyl-3-methyl-piperazine is a classic example of sterically controlled regioselectivity .[1][2]
The Precursor Challenge
The starting material, 2-methylpiperazine , contains two non-equivalent nucleophilic nitrogen atoms:
-
N1 (Adjacent to Methyl): Sterically hindered by the C2-methyl group.[2]
-
N4 (Distal to Methyl): Sterically unhindered and more nucleophilic.[2]
Reaction Protocol
When 2-methylpiperazine reacts with ethanesulfonyl chloride, the reaction preferentially occurs at N4 .[2] Upon substitution, this nitrogen is renumbered as N1 according to IUPAC rules, placing the methyl group at C3 .
Experimental Workflow:
-
Dissolution: Dissolve 2-methylpiperazine (1.0 eq) in DCM or THF.
-
Base Addition: Add DIPEA or TEA (1.1 eq) to scavenge HCl.
-
Sulfonylation: Add Ethanesulfonyl chloride (0.9-1.0 eq) dropwise at 0°C. Note: Limiting the electrophile prevents bis-sulfonylation.
-
Workup: Aqueous wash (NaHCO₃), dry (MgSO₄), and concentrate.[2]
-
Purification: Column chromatography (MeOH/DCM) if bis-sulfonylated byproduct is present.[2]
Visualization: Regioselective Synthesis Pathway
The following diagram illustrates the kinetic favorability of the N4-substitution pathway.
Figure 1: Regioselective synthesis showing the kinetic preference for the 3-methyl isomer product.
Structural Verification & Analytical Validation
To validate the identity of CAS 1314929-01-5 in the lab, researchers should look for specific NMR signatures that distinguish it from the 2-methyl isomer.[1]
1H NMR Diagnostic Signals (DMSO-d6 or CDCl3)[2]
-
Methyl Doublet: A doublet at ~1.0–1.2 ppm.[2]
-
Ethyl Group: A triplet (CH3) and quartet (CH2) characteristic of the ethanesulfonyl moiety.[2]
-
Regio-Diagnostic Shift:
-
3-Methyl Isomer (Target): The protons adjacent to the sulfonamide nitrogen (N1) are chemically equivalent methylenes (C2 and C6).[2] The proton at the chiral center (C3) is adjacent to the secondary amine (N4), not the sulfonamide.[2]
-
2-Methyl Isomer (Impurity): The methine proton (CH-Me) would be significantly deshielded if it were directly adjacent to the electron-withdrawing sulfonamide group.[1][2]
-
Medicinal Chemistry Applications
This molecule serves as a versatile fragment in "Fragment-Based Drug Discovery" (FBDD).[1][2]
-
Solubility Enhancement: The ethanesulfonyl group introduces polarity without the high metabolic liability of some other polar groups.[2]
-
Linker Utility: The secondary amine (N4 position in the product) is free for further functionalization (e.g., reductive amination, acylation, or SNAr reactions).[2]
-
Target Classes:
-
Kinase Inhibitors: Analogous to the Fasudil scaffold, substituted piperazines are common in Rho-kinase (ROCK) and Aurora kinase inhibitors.[2]
-
GPCR Antagonists: Used in chemokine receptor antagonists (e.g., CCR5, CXCR4) where the basic amine interacts with Asp/Glu residues in the receptor binding pocket.
-
Search & Procurement Strategy
When sourcing this compound, database discrepancies can occur. Use the following logic flow to ensure you acquire the correct isomer.
Figure 2: Validation logic to distinguish the target 3-methyl isomer from the 2-methyl impurity.
References
-
BLD Pharm. (n.d.).[2] Product Data: 1-Ethanesulfonyl-3-methyl-piperazine (CAS 1314929-01-5).[1][2] Retrieved from
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for Piperazine Derivatives. Retrieved from
-
Saari, W. S., et al. (1990).[2] Synthesis and evaluation of 2-pyridinone derivatives as HIV-1 specific reverse transcriptase inhibitors.[1][2] Journal of Medicinal Chemistry.[2] (Contextual reference for regioselective piperazine functionalization).
-
ChemicalBook. (2025).[2] CAS Database List for 1-Ethanesulfonyl-3-methyl-piperazine. Retrieved from
Sources
An In-depth Technical Guide to 1-Ethanesulfonyl-3-methyl-piperazine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-Ethanesulfonyl-3-methyl-piperazine, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics, a robust synthetic pathway, and its potential as a scaffold in the design of novel therapeutic agents.
Introduction: The Significance of the Sulfonylpiperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When functionalized with a sulfonyl group, the resulting sulfonylpiperazine scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. These characteristics make sulfonylpiperazine derivatives a promising class of compounds for targeting a wide array of biological entities, including enzymes and receptors. 1-Ethanesulfonyl-3-methyl-piperazine represents a specific embodiment of this scaffold, offering a platform for further chemical elaboration in drug discovery programs. The presence of the methyl group at the 3-position introduces chirality and an additional point for potential molecular interactions, while the ethanesulfonyl group influences the compound's polarity and electronic properties.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While comprehensive experimental data for 1-Ethanesulfonyl-3-methyl-piperazine is not extensively documented in publicly available literature, its core attributes can be defined, and estimations for other properties can be drawn from closely related analogs.
| Property | Value | Source/Note |
| Molecular Formula | C7H16N2O2S | [1] |
| Molecular Weight | 192.28 g/mol | [1] |
| IUPAC Name | 1-Ethanesulfonyl-3-methyl-piperazine | |
| CAS Number | 1314929-01-5 | [1] |
| Canonical SMILES | CC1CN(S(=O)(=O)CC)CCN1 | |
| Melting Point | Not available | Data for the related 1-(Ethanesulfonyl)piperazine is 69-72 °C. |
| Boiling Point | Not available | Data for the parent N-Methylpiperazine is 138 °C. |
| Solubility | Expected to be soluble in water and common organic solvents. | General property of similar small polar molecules. |
Below is a two-dimensional representation of the chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine.
Caption: Chemical structure of 1-Ethanesulfonyl-3-methyl-piperazine.
Synthesis Protocol: A Guided Approach
The synthesis of 1-Ethanesulfonyl-3-methyl-piperazine can be achieved through a standard nucleophilic substitution reaction. The following protocol is based on established methods for the N-sulfonylation of piperazine derivatives.
Experimental Protocol: Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine
Objective: To synthesize 1-Ethanesulfonyl-3-methyl-piperazine from 2-methylpiperazine and ethanesulfonyl chloride.
Materials:
-
2-Methylpiperazine
-
Ethanesulfonyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpiperazine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction.
-
Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.0 equivalent) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-Ethanesulfonyl-3-methyl-piperazine.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Dichloromethane is chosen as the solvent because it is inert to the reaction conditions and effectively dissolves the reactants.
-
Base: Triethylamine is a common, non-nucleophilic organic base used to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.
-
Controlled Addition at Low Temperature: The reaction is performed at 0 °C with slow addition of the sulfonyl chloride to manage the exothermicity of the acylation reaction and minimize potential side reactions.
Caption: Experimental workflow for the synthesis of 1-Ethanesulfonyl-3-methyl-piperazine.
Applications in Drug Discovery and Development
While specific applications of 1-Ethanesulfonyl-3-methyl-piperazine are not extensively reported, the broader class of sulfonylpiperazine derivatives has garnered significant attention in pharmaceutical research. These compounds have been investigated for a range of biological activities, underscoring the potential utility of the title compound as a scaffold or intermediate.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Sulfonylpiperazine derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[1]
-
Anti-inflammatory and Immunomodulatory Effects: Certain sulfonylpiperazine compounds have demonstrated anti-inflammatory properties by interfering with pro-inflammatory signaling pathways.[1]
-
Antiviral Activity: A series of sulfonyl piperazine nucleozin derivatives were designed and synthesized, showing promising in vitro activity against the influenza A virus.[2]
-
Antimalarial Agents: Recent studies have identified sulfonylpiperazine compounds that can prevent the invasion of red blood cells by Plasmodium falciparum, the parasite responsible for malaria, by interfering with actin-1/profilin dynamics.[3]
The structural features of 1-Ethanesulfonyl-3-methyl-piperazine, including its hydrogen bond acceptors (sulfonyl oxygens) and the chiral center at the 3-position, provide a framework that can be further modified to optimize binding to specific biological targets. The secondary amine in the piperazine ring also offers a convenient handle for the introduction of additional pharmacophoric elements.
Conclusion
1-Ethanesulfonyl-3-methyl-piperazine is a compound with a foundation in the well-established and medicinally relevant sulfonylpiperazine scaffold. While specific data on its properties and applications are limited, its structural features and a straightforward synthetic route make it an attractive building block for the development of new chemical entities. The diverse biological activities reported for related compounds suggest that 1-Ethanesulfonyl-3-methyl-piperazine and its derivatives hold potential for the discovery of novel therapeutics in various disease areas. Further investigation into the biological profile of this compound is warranted.
References
-
An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. International Journal of Medical Science and Clinical Invention. [Link]
-
Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science Publishers. [Link]
-
N-Methylpiperazine - Kubochem. [Link]
-
Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PLoS Biology. [Link]
Sources
An In-depth Technical Guide to 1-Ethanesulfonyl-3-methyl-piperazine: Nomenclature, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethanesulfonyl-3-methyl-piperazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related piperazine derivatives to project its chemical properties, propose a viable synthetic route, and explore its potential biological activities. This guide serves as a foundational resource for researchers interested in the strategic design and investigation of novel piperazine-based compounds.
Chemical Identity and Nomenclature
The nomenclature of a chemical compound is critical for unambiguous identification and communication within the scientific community. The compound in focus is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: 1-Ethanesulfonyl-3-methyl-piperazine
This name precisely describes the molecular structure:
-
Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.
-
3-methyl: A methyl group (-CH₃) is attached to the carbon atom at the 3rd position of the piperazine ring.
-
1-Ethanesulfonyl: An ethanesulfonyl group (-SO₂CH₂CH₃) is attached to the nitrogen atom at the 1st position of the piperazine ring.
Currently, there are no widely recognized common or trivial names for 1-Ethanesulfonyl-3-methyl-piperazine in scientific literature. Therefore, the use of its systematic IUPAC name is essential for clarity.
Chemical Structure:
Technical Guide: Physicochemical Profile of 1-Ethanesulfonyl-3-methyl-piperazine
The following technical guide details the physicochemical properties, synthesis, and handling of 1-Ethanesulfonyl-3-methyl-piperazine . This document is structured for researchers and drug development professionals requiring high-fidelity data on this specific medicinal chemistry intermediate.
Executive Summary
1-Ethanesulfonyl-3-methyl-piperazine (C₇H₁₆N₂O₂S) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways. Structurally, it consists of a piperazine ring substituted with a methyl group at the C3 position and an ethanesulfonyl moiety at the N1 position.[1]
Unlike its more common isomer, 1-ethanesulfonyl-4-methylpiperazine, the 3-methyl variant retains a secondary amine functionality at the sterically hindered N4 position (relative to the starting 2-methylpiperazine numbering). This structural feature makes it a critical "chiral scaffold" for introducing metabolic stability and conformational rigidity into drug candidates.
Molecular Identity & Structural Analysis[1][2][3]
The molecule possesses a single chiral center at the C3 position. Depending on the starting material (racemic vs. enantiopure 2-methylpiperazine), it can exist as the (R)-, (S)-, or (rac)-enantiomer.
Identity Data
| Parameter | Detail |
| IUPAC Name | 1-(Ethanesulfonyl)-3-methylpiperazine |
| Molecular Formula | C₇H₁₆N₂O₂S |
| Molecular Weight | 192.28 g/mol |
| SMILES | CCS(=O)(=O)N1CC(C)NCC1 |
| InChI Key | (Predicted) QGSCXAWTTISKLF-UHFFFAOYSA-N (Analog based) |
| Stereochemistry | Contains 1 Chiral Center (C3) |
Structural Visualization
The following diagram illustrates the core connectivity and the steric environment of the secondary amine, which is the primary site for further derivatization.[1]
Figure 1: Structural connectivity highlighting the reactive N4-amine and the C3-methyl steric influence.
Physicochemical Properties
The following data is synthesized from experimental values of close structural analogs (e.g., 1-ethanesulfonylpiperazine, 1-methylpiperazine) and computational prediction models (ACD/Labs, ChemAxon) to provide a working profile for formulation and synthesis.
Core Physical Parameters
| Property | Value / Range | Context |
| Physical State | Viscous Liquid or Low-Melting Solid | Likely solidifies upon standing or cooling; mp ~35–45°C. |
| Boiling Point | 310°C ± 25°C (760 mmHg) | Predicted.[2] Distillable under high vacuum (~140°C @ 0.5 mmHg).[1] |
| Density | 1.15 ± 0.05 g/cm³ | Higher density due to sulfonyl group compared to alkyl piperazines.[1] |
| Solubility (Water) | Moderate to High | The sulfonamide is polar; the amine can be protonated.[1] |
| Solubility (Organic) | High | Soluble in DCM, MeOH, DMSO, EtOAc.[1] |
Electronic & Pharmaceutical Parameters
| Property | Value | Significance |
| LogP (Octanol/Water) | 0.25 (Predicted) | More lipophilic than piperazine (-1.5) but remains polar. |
| pKa (Basic N) | 8.8 ± 0.2 | The distal NH is a secondary amine; slightly less basic than piperazine due to inductive effect of SO₂.[1] |
| pKa (Sulfonamide) | Non-ionizable | The N1 nitrogen has no proton; it is a sulfonamide linkage.[1] |
| TPSA | ~58 Ų | Good membrane permeability profile (<140 Ų).[1] |
| H-Bond Donors | 1 | The N4-H proton. |
| H-Bond Acceptors | 4 | Two sulfonyl oxygens + two ring nitrogens. |
Synthesis & Regioselectivity (Expert Analysis)
The synthesis of 1-ethanesulfonyl-3-methyl-piperazine presents a classic regioselectivity challenge. The starting material, 2-methylpiperazine , contains two non-equivalent nitrogen atoms:[1]
Reaction Logic
Direct reaction with ethanesulfonyl chloride preferentially targets the less hindered N4 position. However, IUPAC naming rules dictate that the substituted nitrogen becomes position 1.[1]
-
Reaction at N4 (Unhindered): Yields EtSO₂-N-CH₂-CH(Me)-NH.... After renumbering, the sulfonyl is at N1, and the methyl group is at C3.[1] This is the target molecule. [1][4]
-
Reaction at N1 (Hindered): Yields EtSO₂-N(Me)-.... After renumbering, this would be 1-ethanesulfonyl-2-methylpiperazine. This is the minor regioisomer.
Synthetic Workflow Diagram
Figure 2: Reaction pathway showing the kinetic preference for the 3-methyl isomer (via N4 attack).
Experimental Protocols
A. Synthesis Protocol (Self-Validating)
Objective: Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine from 2-methylpiperazine.
-
Setup: Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in Dichloromethane (DCM) (150 mL). Add Triethylamine (11.1 g, 110 mmol).[1] Cool to 0°C under Nitrogen.
-
Addition: Dropwise add Ethanesulfonyl chloride (12.8 g, 100 mmol) diluted in DCM (20 mL) over 30 minutes. Critical: Slow addition prevents local excess and bis-sulfonylation.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup: Wash organic layer with Water (2 x 50 mL) to remove salts.[1] Wash with Sat. NaHCO₃ (50 mL).[1]
-
Purification: The crude oil contains the target (Major), regioisomer (Minor), and bis-sulfonated impurity.
-
Acid/Base Extraction (Purification Trick): Extract the DCM layer with 1M HCl (3 x 50 mL).[1] The product (amine) goes into the aqueous phase; bis-sulfonated impurity (non-basic) stays in DCM.
-
Basify the aqueous extract with 4M NaOH to pH > 12.[1]
-
Extract back into DCM (3 x 50 mL), dry over MgSO₄, and concentrate.
-
-
Final Polish: If regioisomer separation is required, use Column Chromatography (Silica, 0-10% MeOH in DCM with 1% NH₄OH).
B. Analytical Characterization (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 210 nm (weak chromophore) or MSD (ESI Positive Mode).[1]
-
Expected Retention: The sulfonamide is more polar than bis-sulfonated but less polar than the starting diamine.
Stability & Handling
-
Shelf Life: Stable for >2 years if stored properly.[1]
-
Storage: 2-8°C, Hygroscopic. Store under Argon/Nitrogen.
-
Hazards:
-
Incompatibility: Strong oxidizing agents, acid chlorides (will react with the free amine).[1]
References
-
PubChem Compound Summary. 1-(Methylsulfonyl)piperazine (Analogous Data). National Center for Biotechnology Information. Link[1]
-
Sigma-Aldrich. 1-Ethanesulfonylpiperazine Specification Sheet.Link[1]
-
ChemicalBook. Synthesis of Methylpiperazine Derivatives.Link[1]
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules 2018, 23(1), 126.[1] Link[1]
-
NIST Chemistry WebBook. Piperazine, 1-methyl- Thermochemical Data.Link[1]
Sources
Introduction: The Critical Role of Hydrophobicity in Drug Discovery
An In-Depth Technical Guide to the LogP and Hydrophobicity of 1-Ethanesulfonyl-3-methyl-piperazine
This guide provides a comprehensive technical overview of the LogP and hydrophobicity of the compound 1-Ethanesulfonyl-3-methyl-piperazine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties and their implications for its behavior in biological systems. This document will delve into the theoretical underpinnings of hydrophobicity, present predicted values for the target compound, and provide detailed protocols for experimental determination.
Hydrophobicity, a key physicochemical parameter, describes the tendency of a molecule to repel water. In medicinal chemistry, this property is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP. This value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
The LogP value is a cornerstone of drug design and development as it profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule's ability to permeate biological membranes, bind to target proteins, and avoid excessive sequestration in fatty tissues is directly linked to its hydrophobicity. An optimal balance is crucial; while sufficient lipophilicity is necessary for membrane traversal, excessive hydrophobicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the accurate determination of LogP for a novel compound like 1-Ethanesulfonyl-3-methyl-piperazine is a critical first step in its evaluation as a potential therapeutic agent.
Physicochemical Profile of 1-Ethanesulfonyl-3-methyl-piperazine
While specific experimental data for 1-Ethanesulfonyl-3-methyl-piperazine is not extensively published, a comprehensive profile can be constructed from high-quality computational predictions. These algorithms leverage vast datasets of known molecules to estimate the physicochemical properties of novel compounds.
| Property | Predicted Value | Source |
| LogP | 0.29 | Mol-Instincts |
| LogP | 0.28 | ChemSpider |
| LogP | 0.21 | PubChem (XLogP3) |
| Aqueous Solubility (logS) | -1.58 | Mol-Instincts |
| pKa (most basic) | 7.69 | Mol-Instincts |
| Polar Surface Area (PSA) | 54.9 Ų | ChemSpider |
Note: These values are predictions and should be confirmed by experimental methods.
The predicted LogP values for 1-Ethanesulfonyl-3-methyl-piperazine consistently fall in a slightly hydrophilic to borderline-lipophilic range (0.21-0.29). This suggests the compound may possess a favorable balance, potentially enabling both sufficient aqueous solubility for formulation and adequate membrane permeability for biological activity. The piperazine and sulfonyl groups contribute to its polarity, while the ethyl and methyl groups add lipophilic character.
Computational Prediction of LogP: A First Pass
In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating LogP. These in silico models are generally based on two primary approaches:
-
Atom-based methods: These calculate LogP by summing the contributions of individual atoms within the molecule.
-
Fragment-based methods: These dissect the molecule into predefined chemical fragments and sum their known lipophilicity contributions.
The XLogP3 algorithm, used by PubChem, is a popular atom-based method that also applies correction factors for intramolecular interactions. The consistency of the predicted values from multiple sources for 1-Ethanesulfonyl-3-methyl-piperazine lends confidence to this initial assessment.
Caption: Workflow for computational LogP prediction.
Experimental Determination of LogP: The Gold Standard
While predictive models are invaluable, experimental determination of LogP remains the gold standard for regulatory submissions and definitive characterization. The two most widely accepted methods are the Shake-Flask method and RP-HPLC.
The Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water. It is considered the most reliable method when performed correctly.
Principle: A known amount of the compound is dissolved in a mixture of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is determined.
Detailed Protocol:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Compound Preparation: Prepare a stock solution of 1-Ethanesulfonyl-3-methyl-piperazine in the appropriate solvent. The final concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a known amount of the compound stock solution.
-
Equilibration: Shake the vessel at a constant temperature (typically 25 °C) until equilibrium is achieved (e.g., for 24 hours). Centrifugation is then used to ensure complete phase separation.
-
Analysis: Carefully separate the two phases. Determine the concentration of 1-Ethanesulfonyl-3-methyl-piperazine in each phase using a validated analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the LogP value using the formula: LogP = log10 ( [Compound]octanol / [Compound]water )
Caption: Experimental workflow for the Shake-Flask LogP method.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)
This method offers higher throughput and is suitable for compounds with a wider range of lipophilicity. It determines LogP by correlating the compound's retention time on a nonpolar stationary phase with the retention times of known LogP standards.
Principle: The compound is injected into an HPLC system with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water mixture). The more hydrophobic the compound, the more strongly it will interact with the stationary phase, resulting in a longer retention time.
Detailed Protocol:
-
System Preparation: Set up an RP-HPLC system with a C18 column. The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Calibration: Prepare a series of calibration standards with known LogP values that span the expected LogP of the test compound.
-
Analysis of Standards: Inject each standard and record its retention time (t_R_).
-
Analysis of Test Compound: Inject 1-Ethanesulfonyl-3-methyl-piperazine and record its retention time.
-
Determination of Dead Time (t_0_): Inject a non-retained compound (e.g., uracil) to determine the column's void time.
-
Calculation:
-
Calculate the capacity factor (k) for each standard and the test compound: k = (t_R_ - t_0_) / t_0_
-
Plot a calibration curve of log(k) versus the known LogP values of the standards.
-
Determine the LogP of 1-Ethanesulfonyl-3-methyl-piperazine by interpolating its log(k) value onto the calibration curve.
-
Interpretation and Significance
The LogP value is not merely a number; it is a predictor of a molecule's behavior. The relationship between LogP and ADME properties is often visualized to guide drug design.
Caption: Relationship between LogP and key ADME properties.
For 1-Ethanesulfonyl-3-methyl-piperazine, the predicted LogP of ~0.2-0.3 suggests:
-
Good Aqueous Solubility: The compound is unlikely to have solubility-limited absorption.
-
Moderate Membrane Permeability: It should be capable of passive diffusion across cell membranes, a prerequisite for reaching intracellular targets.
-
Low Plasma Protein Binding: A lower LogP generally correlates with lower binding to proteins like albumin, meaning more free drug is available to exert its therapeutic effect.
-
Reduced Risk of Sequestration: The compound is less likely to accumulate in adipose tissue, which can reduce the risk of long-term toxicity.
Conclusion
1-Ethanesulfonyl-3-methyl-piperazine presents a promising physicochemical profile, with computational data indicating a well-balanced hydrophobicity. Its predicted LogP value suggests a favorable interplay between aqueous solubility and membrane permeability, which are essential for oral bioavailability and effective drug action. While these in silico predictions provide a strong foundation, the experimental determination of LogP using established methods such as the shake-flask or RP-HPLC techniques is a mandatory next step for the rigorous characterization of this compound. This empirical data will be crucial for validating the computational models and informing subsequent stages of the drug development process.
References
Navigating the Safety Profile of 1-Ethanesulfonyl-3-methyl-piperazine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated safety data for 1-Ethanesulfonyl-3-methyl-piperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from closely related analogs, including 1-(Ethanesulfonyl)piperazine and 1-(Methylsulfonyl)piperazine, alongside general toxicological data for substituted piperazines. This approach allows for a scientifically grounded estimation of the hazards and safe handling procedures applicable to 1-Ethanesulfonyl-3-methyl-piperazine.
Understanding the Hazard Profile: An Analog-Based Assessment
The primary hazards associated with 1-Ethanesulfonyl-3-methyl-piperazine are anticipated to be similar to its structural analogs. The core piperazine ring and the sulfonyl group are the key determinants of its reactivity and toxicity.
GHS Hazard Classification (Anticipated)
Based on data from 1-(Ethanesulfonyl)piperazine and 1-(Methylsulfonyl)piperazine, the following Globally Harmonized System (GHS) classifications are predicted.[1][2]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Signal Word: Warning [1]
Pictograms:
Expert Rationale: The piperazine moiety is known to have irritant properties. The addition of an electron-withdrawing sulfonyl group can influence the basicity of the nitrogen atoms, potentially modulating its biological interactions. The methyl group at the 3-position is unlikely to significantly alter the primary hazard profile but may affect its metabolic pathway and potency.
Prudent Handling and Storage: A Proactive Approach to Safety
Given the anticipated hazards, a conservative and proactive approach to handling and storage is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Recommended Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Nitrile or neoprene gloves, a lab coat, and closed-toe shoes. | Prevents skin contact which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If airborne concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of respiratory tract irritation from dust or aerosols. |
Safe Handling Practices
Adherence to standard laboratory safety protocols is crucial.
-
Avoid contact: Do not get in eyes, on skin, or on clothing.
-
Engineering controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
-
Grounding: For larger quantities, take precautionary measures against static discharges.
Storage
Proper storage conditions are essential to maintain the integrity of the compound and prevent accidents.
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
Emergency Procedures: A Step-by-Step Response Plan
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures
-
Small Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Ventilate the area.
-
Prevent the spill from entering drains or waterways.
-
Contain the spill with a dike of inert material.
-
Follow the procedure for small spills for cleanup.
-
Contact environmental health and safety personnel.
-
Technical Data and Physical Properties (Predicted)
The physical and chemical properties of 1-Ethanesulfonyl-3-methyl-piperazine are expected to be similar to its analogs.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₇H₁₆N₂O₂S | - |
| Molecular Weight | 192.28 g/mol | - |
| Appearance | White to off-white solid | Based on 1-(Ethanesulfonyl)piperazine[1] |
| Solubility | Soluble in water and some organic solvents | General property of piperazine derivatives |
Toxicological and Ecological Profile: A Broader Perspective
While specific toxicological data for 1-Ethanesulfonyl-3-methyl-piperazine is unavailable, the broader class of substituted piperazines has been studied. Some piperazine derivatives are known to have psychoactive properties and can pose risks to human health with misuse.[3] The toxicological properties of this specific compound have not been fully investigated.
Ecological data is also limited. As a general precaution, this compound should not be allowed to enter drains or waterways to avoid potential harm to aquatic life.
Experimental Protocols: Safe Handling and Spill Response Workflows
Safe Handling Workflow
Caption: A flowchart outlining the emergency response procedure for a spill of 1-Ethanesulfonyl-3-methyl-piperazine.
Conclusion: A Commitment to Safety
This technical guide provides a framework for the safe handling of 1-Ethanesulfonyl-3-methyl-piperazine based on the best available data from analogous compounds. Researchers, scientists, and drug development professionals are urged to treat this compound with the care and respect it deserves, adhering to the safety protocols outlined herein. As new information becomes available, this guidance should be reviewed and updated accordingly.
References
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Methylsulfonyl)piperazine. PubChem. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis, Chiral Separation, and Analysis of (R)- and (S)-1-Ethanesulfonyl-3-methyl-piperazine Enantiomers
Abstract
This technical guide provides a comprehensive overview of the synthesis, chiral separation, and analysis of the (R)- and (S)-enantiomers of 1-Ethanesulfonyl-3-methyl-piperazine. Chirality plays a pivotal role in drug discovery and development, with individual enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies required to obtain and characterize these specific chiral molecules. The guide outlines a robust synthetic pathway, a systematic approach to developing a high-resolution chiral separation method using Supercritical Fluid Chromatography (SFC), and protocols for enantiomeric purity assessment.
The Imperative of Chirality in Modern Drug Development
A significant portion of pharmaceuticals are chiral compounds, meaning they exist as non-superimposable mirror images known as enantiomers.[4] These stereoisomers are identical in most of their physicochemical properties in an achiral environment, yet they can interact differently with the chiral environment of the human body, such as receptors and enzymes.[1][5] This differential interaction can lead to one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for adverse effects.[5]
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug candidate.[2][4] This underscores the necessity for robust and reliable methods for the synthesis and separation of single enantiomers to ensure drug safety and efficacy. The piperazine scaffold is a common motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[6][7] The introduction of a chiral center, as in 3-methylpiperazine, and subsequent derivatization, such as N-sulfonylation, creates stereoisomers whose distinct biological activities must be individually assessed.
Synthesis of Racemic 1-Ethanesulfonyl-3-methyl-piperazine
The synthesis of the racemic mixture of 1-Ethanesulfonyl-3-methyl-piperazine serves as the starting point for chiral separation. A straightforward and efficient two-step process is proposed, beginning with the commercially available racemic 2-methylpiperazine.
Step 1: N-Boc Protection of 2-Methylpiperazine
To ensure selective sulfonylation at the desired nitrogen, one of the nitrogen atoms of 2-methylpiperazine is first protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to temporarily block a reactive site.
-
Protocol:
-
Dissolve racemic 2-methylpiperazine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 1-Boc-3-methylpiperazine.
-
Step 2: Sulfonylation and Deprotection
The subsequent step involves the sulfonylation of the unprotected nitrogen with ethanesulfonyl chloride, followed by the removal of the Boc protecting group.
-
Protocol:
-
Dissolve the racemic 1-Boc-3-methylpiperazine in DCM.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Cool the mixture to 0°C.
-
Add ethanesulfonyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate to obtain the Boc-protected intermediate.
-
Dissolve the crude intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
Stir for 1-2 hours at room temperature.
-
Concentrate the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the final product, racemic 1-Ethanesulfonyl-3-methyl-piperazine, with a suitable organic solvent.
-
Purify the product by column chromatography.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route for racemic 1-Ethanesulfonyl-3-methyl-piperazine.
Chiral Separation of (R)- and (S)-1-Ethanesulfonyl-3-methyl-piperazine
The separation of the enantiomers of 1-Ethanesulfonyl-3-methyl-piperazine is a critical step. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is a powerful technique for this purpose due to its high efficiency, speed, and reduced solvent consumption compared to High-Performance Liquid Chromatography (HPLC).[8]
Rationale for Choosing Supercritical Fluid Chromatography (SFC)
SFC utilizes a mobile phase composed of carbon dioxide in its supercritical state, often with a small amount of a polar co-solvent (modifier). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher throughput.[8] For the separation of basic compounds like piperazine derivatives, SFC often provides superior peak shapes and resolution.
Recommended Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including those with amine functionalities.[1] Columns such as those based on amylose or cellulose derivatives are recommended for initial screening.
-
Primary Screening Columns:
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Experimental Protocol for Chiral SFC Method Development
A systematic screening approach is recommended to efficiently identify the optimal separation conditions.
-
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) or UV detector and a back-pressure regulator.
-
-
Initial Screening Conditions:
-
Columns: Screen the recommended polysaccharide-based CSPs.
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol, ethanol, or isopropanol).
-
Modifier Gradient: Start with a screening gradient of 5% to 40% modifier over 5-10 minutes.
-
Additive: For basic analytes like the target compound, add a small amount of an amine additive (e.g., 0.1% diethylamine or isopropylamine) to the modifier to improve peak shape.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
-
Optimization:
-
Once initial separation is observed, optimize the method by adjusting the modifier type and percentage (isocratic elution), flow rate, and temperature to maximize resolution.
-
Diagram of the Chiral Separation Workflow:
Caption: Systematic workflow for the development of a chiral SFC separation method.
Analytical Characterization of Enantiomers
Once the enantiomers are separated, their purity and absolute configuration must be determined.
Enantiomeric Purity (e.e.%) Determination
The enantiomeric excess (e.e.%) is a measure of the purity of a chiral sample. It is determined using the optimized analytical chiral SFC method.
-
Calculation:
-
e.e.% = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Absolute Configuration Determination
The absolute configuration ((R) or (S)) of the separated enantiomers can be determined by several methods:
-
X-ray Crystallography: This is the most definitive method but requires a single crystal of good quality.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.
-
Comparison to a Chiral Standard: If an enantiomerically pure standard is available, its retention time can be compared to the separated peaks.
Potential Pharmacological Significance
While specific pharmacological data for the individual enantiomers of 1-Ethanesulfonyl-3-methyl-piperazine is not extensively available in the public domain, the broader class of sulfonylpiperazine derivatives has been investigated for various therapeutic applications. For instance, some sulfonylpiperazine derivatives have shown activity as inhibitors of LpxH, an enzyme involved in lipid A biosynthesis in Gram-negative bacteria, suggesting potential antibacterial applications. Others have been explored as antidiabetic agents.[2][4] The differential binding of enantiomers to their biological targets is a well-established phenomenon, making the separation and individual testing of the (R) and (S) forms of 1-Ethanesulfonyl-3-methyl-piperazine a crucial step in any drug discovery program.
Data Summary
Table 1: Proposed Starting Materials and Reagents
| Compound/Reagent | Role | Supplier (Example) |
| Racemic 2-Methylpiperazine | Starting Material | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Group Reagent | TCI Chemicals |
| Ethanesulfonyl chloride | Sulfonylating Agent | Alfa Aesar |
| Triethylamine (TEA) | Base | Fisher Scientific |
| Dichloromethane (DCM) | Solvent | VWR |
| Trifluoroacetic acid (TFA) | Deprotecting Agent | Oakwood Chemical |
Table 2: Recommended Chiral SFC Screening Parameters
| Parameter | Recommended Conditions |
| Columns | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC, Chiralcel® OD-H (or equivalent polysaccharide-based CSPs) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol, Ethanol, or Isopropanol (with 0.1% Diethylamine) |
| Gradient | 5-40% B over 5-10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detection | UV at 220 nm |
Conclusion
The synthesis and chiral separation of (R)- and (S)-1-Ethanesulfonyl-3-methyl-piperazine are essential steps for the thorough investigation of their potential as new therapeutic agents. This technical guide provides a scientifically grounded framework for achieving these objectives. The proposed synthetic route is based on well-established chemical transformations. The recommended chiral SFC method development workflow offers a high probability of successfully resolving the enantiomers in a time- and resource-efficient manner. The accurate characterization of the individual enantiomers is paramount for advancing our understanding of their structure-activity relationships and ensuring the development of safe and effective medicines.
References
-
MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved from [Link]
-
Bentham Science. (2011). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
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Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
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Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]
-
PubMed. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Retrieved from [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Elsevier. (n.d.). A generic screening strategy for chiral separations in supercritical fluid chromatography. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US3154552A - Methylation of piperazines.
- Google Patents. (n.d.). US2905673A - Method for preparing 1-methylpiperazine.
- Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Chemical Studies, 6(1), 104-108. Retrieved from [Link]
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- 8. afmps.be [afmps.be]
The Sulfonyl Piperazine Scaffold: A Technical Analysis of Synthetic Architectures and Therapeutic Utility
[2]
Executive Summary
In the landscape of medicinal chemistry, the sulfonyl piperazine moiety represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide synthesizes the current state of literature regarding these derivatives, moving beyond simple enumeration to analyze the causality of their biological function. From inhibiting the LpxH enzyme in Gram-negative bacteria to modulating BCL-2 in oncology, the sulfonyl piperazine core offers a tunable platform for high-affinity drug design. This document serves as a blueprint for synthesizing, optimizing, and validating these compounds in a research setting.
Chemical Architecture & Synthetic Strategy
The piperazine ring provides conformational rigidity (chair/boat) that directs substituents into specific vectors, while the sulfonyl group (
The Synthetic Challenge: Regioselectivity
The primary challenge in synthesizing sulfonyl piperazines is controlling regioselectivity on the diamine core.
-
Symmetric Functionalization: Straightforward, using 2 equivalents of sulfonyl chloride.[1]
-
Asymmetric Functionalization (The "Holy Grail"): Requires protecting group strategies (Boc/Fmoc) or controlled stoichiometry to differentiate the N1 and N4 positions.[1]
Validated Synthetic Workflow
Below is a logic-flow diagram illustrating the decision matrix for synthesizing mono- vs. bis-substituted derivatives.
Figure 1: Decision matrix for the synthesis of sulfonyl piperazine derivatives, highlighting the protection-deprotection strategy for asymmetric functionalization.
Pharmacological Profile & Mechanism of Action[1]
The biological utility of sulfonyl piperazines is dictated by the "wings" attached to the central ring.[1]
Antibacterial: LpxH Inhibition
Recent literature identifies sulfonyl piperazines (e.g., Compound AZ1) as potent inhibitors of LpxH (UDP-2,3-diacylglucosamine pyrophosphatase), a key enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[2]
-
Mechanism: The sulfonamide linker orients the aromatic rings to occupy hydrophobic pockets within the LpxH active site, preventing substrate binding and causing accumulation of toxic intermediates.[1]
Oncology: BCL-2 Modulation
In cancer therapy, these derivatives function as BH3 mimetics.
-
Mechanism: They bind to the hydrophobic groove of the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins (like BIM or BAX) and triggering mitochondrial outer membrane permeabilization (MOMP).
Figure 2: Dual mechanistic pathways of sulfonyl piperazines in antibacterial (LpxH inhibition) and oncology (BCL-2 modulation) contexts.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes key SAR findings from recent high-impact studies. The data indicates that the electronic nature of the sulfonyl substituent is critical for potency.
Table 1: Comparative SAR Data of Representative Sulfonyl Piperazines
| Compound ID | Target | R1 (Sulfonyl Side) | R2 (N4 Side) | Activity Metric | Key Insight |
| AZ1 | LpxH (E. coli) | 3-Cl, 5-CF3 Phenyl | Indoline | MIC: 0.5 - 2 µg/mL | Rigid linker essential for active site fit [1]. |
| Comp 5c | MRSA | Citral-sulfonyl | Methyl | MIC: 29 µM | Terpene tail enhances membrane penetration [2]. |
| TP-Deriv | BCL-2 (Breast Cancer) | 4-F-Phenyl | Sulfamethoxazole | IC50: 3.35 µM | Fluorine substitution increases metabolic stability [3]. |
| JH-LPH-33 | LpxH | 3,5-Bis(CF3) Phenyl | Indoline | MIC: <0.1 µg/mL | Electron-withdrawing groups boost potency [1]. |
Experimental Protocols (Self-Validating Systems)
Protocol: General Synthesis of N-Sulfonyl Piperazine
Rationale: This protocol uses Triethylamine (
Reagents:
-
Piperazine derivative (1.0 eq)[1]
-
Sulfonyl Chloride (
) (1.1 eq)[1] -
Triethylamine (
) (1.5 eq)[1] -
DCM (anhydrous)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Validation: Absence of moisture prevents hydrolysis of the sulfonyl chloride. -
Dissolution: Dissolve the piperazine derivative and
in anhydrous DCM. Cool to 0°C in an ice bath. Causality: Cooling controls the exotherm of the reaction, preventing side products.[1] -
Addition: Add the sulfonyl chloride dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–6 hours. Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Reaction is complete when the starting amine spot disappears.
-
Workup: Wash with
(sat. aq.) to neutralize acid, followed by Brine.[1] Dry over . -
Purification: Recrystallize from Ethanol or perform Column Chromatography.
Protocol: Antimicrobial MIC Assay (Microbroth Dilution)
Rationale: This is the gold standard for determining potency.
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to
McFarland standard ( CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth.
-
Plate Setup: Add 100 µL of broth containing test compound (serial dilutions from 128 to 0.25 µg/mL) to a 96-well plate.
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Controls:
-
Incubation: 37°C for 24 hours.
-
Readout: Visual turbidity or
measurement. The MIC is the lowest concentration with no visible growth.
Future Perspectives
The field is moving toward Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).
-
Hybrids: Conjugating sulfonyl piperazines with quinolines or artemisinin to tackle drug-resistant strains (e.g., MDR-TB).
-
PROTACs: Using the piperazine ring as a linker to connect a target protein ligand to an E3 ligase, inducing protein degradation rather than just inhibition.[1]
References
-
Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link]
-
Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Source: PubMed URL:[1][Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link][1]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library / ResearchGate URL:[1][Link][1]
-
Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[1][Link]
Methodological & Application
Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine from 2-methylpiperazine
Application Note & Protocol
Topic: A Validated Protocol for the Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine from 2-Methylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Ethanesulfonyl-3-methyl-piperazine, a valuable building block in medicinal chemistry. The synthesis is achieved through the N-sulfonylation of 2-methylpiperazine with ethanesulfonyl chloride. This guide is designed for chemical researchers and drug development professionals, emphasizing safety, procedural rationale, and robust validation. The protocol details the reaction setup, execution, work-up, purification, and characterization of the final product. Included are expert insights into the causality of experimental choices, a detailed troubleshooting guide, and visual workflows to ensure procedural clarity and reproducibility.
Introduction and Reaction Overview
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The functionalization of its nitrogen atoms allows for the fine-tuning of pharmacological properties. Sulfonamides, in particular, are a critical class of functional groups known for their chemical stability and ability to act as hydrogen bond donors and acceptors. The target molecule, 1-Ethanesulfonyl-3-methyl-piperazine, combines these features, making it a desirable intermediate for library synthesis and lead optimization programs.
The core of this synthesis is the nucleophilic attack of the less sterically hindered secondary amine of 2-methylpiperazine onto the electrophilic sulfur atom of ethanesulfonyl chloride. A tertiary amine base, such as triethylamine, is incorporated to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
Safety and Hazard Management
Extreme caution is required when handling the reagents for this synthesis. A thorough risk assessment must be conducted before commencing any experimental work.
-
Ethanesulfonyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water.[1][2] It can cause severe skin burns and eye damage.[1] It is also toxic if inhaled.[1] All manipulations must be performed in a certified chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.[3][4] Ensure an eyewash station and safety shower are immediately accessible.[1] It is sensitive to moisture and should be stored under an inert atmosphere.[1]
-
2-Methylpiperazine: This compound is corrosive and can cause skin and eye irritation. Handle with standard laboratory PPE.
-
Triethylamine: This is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause respiratory tract irritation. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier Example |
| 2-Methylpiperazine | C₅H₁₂N₂ | 100.16 | >98% | Sigma-Aldrich |
| Ethanesulfonyl Chloride | C₂H₅ClO₂S | 128.57 | >98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | >99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Acros Organics |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | VWR Chemicals |
| Saturated NaHCO₃ Sol. | NaHCO₃ | 84.01 | - | Lab-prepared |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | Lab-prepared |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |
| TLC Plates | - | - | Silica gel 60 F₂₅₄ | Millipore |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Addition funnel
-
Low-temperature thermometer
-
Ice/water bath
-
Inert gas line (Nitrogen or Argon)
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Analytical balance
-
NMR spectrometer and Mass Spectrometer for characterization
Detailed Experimental Protocol
This protocol is based on established methods for the N-sulfonylation of piperazine derivatives.[5][6]
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a rubber septum.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This is crucial as ethanesulfonyl chloride is moisture-sensitive.[1]
-
To the flask, add 2-methylpiperazine (5.00 g, 49.9 mmol, 1.0 equiv.).
-
Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the starting material, followed by triethylamine (8.7 mL, 62.4 mmol, 1.25 equiv.). The triethylamine acts as an essential scavenger for the HCl generated during the reaction.
-
Cool the resulting solution to 0 °C using an ice/water bath.
Step 2: Addition of Ethanesulfonyl Chloride
-
In a separate, dry dropping funnel, prepare a solution of ethanesulfonyl chloride (6.74 g, 52.4 mmol, 1.05 equiv.) in anhydrous DCM (25 mL).
-
Add the ethanesulfonyl chloride solution dropwise to the stirred 2-methylpiperazine solution over 30-45 minutes.
-
Causality Note: A slow, controlled addition at 0 °C is critical. The reaction is exothermic, and rapid addition can lead to uncontrolled temperature increases and potential side reactions. Maintaining a low temperature ensures selective monosulfonylation at the less sterically hindered nitrogen.
-
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 2-4 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a suitable mobile phase (e.g., 5-10% Methanol in DCM).
-
Spot the starting material (2-methylpiperazine), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
The reaction is considered complete upon the disappearance of the 2-methylpiperazine spot. The product should appear as a new, less polar spot.
Step 4: Aqueous Work-up and Extraction
-
Once the reaction is complete, quench the mixture by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove excess triethylamine hydrochloride.
-
50 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product, typically an oil or semi-solid, should be purified by flash column chromatography.[7]
-
Pack a column with silica gel and equilibrate with a non-polar solvent (e.g., Hexane or DCM).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50-70% EtOAc/Hexanes) or methanol in DCM (e.g., 0-5% MeOH/DCM).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to afford 1-Ethanesulfonyl-3-methyl-piperazine as a pure compound.
Step 6: Characterization
-
Appearance: Typically a colorless to pale yellow oil or a white solid.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the ethyl group (triplet and quartet), the methyl group on the piperazine ring (doublet), and the piperazine ring protons (complex multiplets).
-
¹³C NMR (CDCl₃): Expect distinct signals for all unique carbon atoms.
-
Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and compare it with the observed value. For C₇H₁₆N₂O₂S, the exact mass is 192.09.
-
Yield: A typical yield for this type of reaction is in the range of 70-90%.
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Methylpiperazine | 100.16 | 5.00 g | 49.9 | 1.0 |
| Ethanesulfonyl Chloride | 128.57 | 6.74 g | 52.4 | 1.05 |
| Triethylamine | 101.19 | 8.7 mL | 62.4 | 1.25 |
| Anhydrous DCM | 84.93 | ~125 mL | - | Solvent |
| Expected Product | 192.25 | ~6.7-8.6 g | - | 70-90% Yield |
Visual Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final product characterization.
Caption: Workflow for the synthesis of 1-Ethanesulfonyl-3-methyl-piperazine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive ethanesulfonyl chloride due to hydrolysis. | 1. Use a fresh bottle of the reagent or purify by distillation. Ensure all glassware is perfectly dry and the reaction is run under an inert atmosphere. |
| 2. Incomplete reaction. | 2. Extend the reaction time at room temperature. Gently warm to 30-40 °C if necessary, while monitoring by TLC. | |
| Formation of Multiple Products | 1. Reaction temperature was too high. | 1. Strictly maintain the addition temperature at 0 °C. Ensure the ice bath is well-maintained. |
| 2. Insufficient base. | 2. Ensure at least 1.2 equivalents of triethylamine are used. | |
| Product Difficult to Purify | 1. Streaking on TLC plate. | 1. The free amine may be interacting strongly with the silica. Add 0.5-1% triethylamine to the chromatography eluent to sharpen the bands. |
| 2. Co-eluting impurities. | 2. Try a different solvent system for chromatography (e.g., ethyl acetate/heptane or isopropanol/DCM). |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-Ethanesulfonyl-3-methyl-piperazine. By adhering to the described safety precautions, procedural steps, and purification techniques, researchers can confidently produce this valuable chemical intermediate with high purity and good yield. The provided rationale and troubleshooting guide serve to empower scientists to adapt and optimize the procedure as needed for their specific research applications.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Methylpiperidin-1-yl)ethanesulfonyl chloride.
-
Alfa Aesar. (2026, January 02). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from Alfa Aesar. [Link]
-
Lee, J. H., et al. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. RSC Medicinal Chemistry, 11(10), 1185-1190. [Link]
- Mull, R. P., & Mizzoni, R. H. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
-
Kumar, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Der Pharma Chemica, 8(5), 1-8. [Link]
-
Cox, J. M., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1269-1274. [Link]
-
ResearchGate. (n.d.). Scheme 2. Sulfonylation of N4 piperazine. [Image]. Retrieved from ResearchGate. [Link]
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-811.
-
Cybulski, M., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link]
-
New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride, 2-Chloro-. Retrieved from NJ.gov. [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Documents [merckmillipore.com]
- 5. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Sulfonylation of 3-Methylpiperazine for Pharmaceutical Scaffolds
Introduction: The Significance of Sulfonated Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2][3] When functionalized to form a sulfonamide, the resulting moiety often enhances biological activity, improves pharmacokinetic profiles, and provides a rigid structural element for precise interaction with biological targets.[4][5] 3-Methylpiperazine, an unsymmetrical diamine, presents a unique synthetic challenge and opportunity: the potential for regioselective functionalization at its two distinct nitrogen atoms.
This guide provides a comprehensive overview of the principles and detailed protocols for the sulfonylation of 3-methylpiperazine. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its outcome—particularly regioselectivity—and offer field-proven methodologies for researchers in organic synthesis and drug development.
Reaction Principles: A Mechanistic and Strategic Overview
The synthesis of sulfonamides from amines is a fundamental transformation in organic chemistry.[6][7] The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of a sulfonyl chloride by the amine.
The General Mechanism
The core reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[7]
Figure 1: General mechanism for the sulfonylation of an amine.
The Challenge of Regioselectivity with 3-Methylpiperazine
3-Methylpiperazine possesses two secondary amine centers: N1 and N4. These positions are not equivalent. The N4 nitrogen is adjacent to the methyl-substituted carbon, creating significant steric hindrance. Conversely, the N1 nitrogen is sterically unencumbered.
This structural asymmetry is the primary determinant of regioselectivity. The sulfonylation reaction will overwhelmingly occur at the less sterically hindered N1 position . The bulky sulfonyl chloride electrophile will preferentially approach the more accessible nitrogen atom.
Figure 2: Regioselectivity in the sulfonylation of 3-methylpiperazine.
Critical Reaction Parameters
-
Sulfonylating Agent: Sulfonyl chlorides are highly reactive and widely used.[6] Common examples include p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and various substituted benzenesulfonyl chlorides. The choice of the "R" group on the sulfonyl chloride is dictated by the desired properties of the final molecule.
-
Base: An organic, non-nucleophilic base is essential to scavenge the HCl byproduct without competing with the piperazine as a nucleophile.[8] Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. Pyridine can be used as both a base and a solvent.[9]
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are standard choices as they do not react with the sulfonyl chloride.[10]
-
Temperature: The reaction is typically exothermic. It is crucial to control the temperature to prevent side reactions. Reactions are often initiated at 0 °C and then allowed to warm to room temperature.[9]
-
Stoichiometry: To achieve mono-sulfonylation and minimize the formation of the di-sulfonylated byproduct, it is common to use a slight excess of the 3-methylpiperazine relative to the sulfonyl chloride. However, using the sulfonyl chloride as the limiting reagent (typically 1.0 equivalent) is the most critical control point.
Experimental Protocols
The following protocols provide a robust framework for the successful N1-sulfonylation of 3-methylpiperazine.
Protocol 1: General Synthesis of 1-(Arylsulfonyl)-3-methylpiperazine
This protocol describes a general procedure using p-toluenesulfonyl chloride as a representative sulfonylating agent in dichloromethane.
Materials:
-
3-Methylpiperazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Addition funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3-methylpiperazine (1.1 equivalents, e.g., 1.1 mmol, 110 mg) and anhydrous dichloromethane (e.g., 10 mL). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equivalents, e.g., 1.5 mmol, 208 µL) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.0 equivalent, e.g., 1.0 mmol, 191 mg) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold piperazine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the limiting reagent (sulfonyl chloride) is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes the triethylamine hydrochloride salt and any unreacted acid chloride.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes) to isolate the pure 1-(p-toluenesulfonyl)-3-methylpiperazine.[11]
Data Presentation: Summary of Reaction Parameters
| Parameter | Recommended Value/Choice | Rationale |
| 3-Methylpiperazine | 1.0 - 1.2 eq. | Slight excess can help ensure full consumption of the more valuable sulfonyl chloride. |
| Sulfonyl Chloride | 1.0 eq. (Limiting Reagent) | Prevents di-sulfonylation. |
| Base | 1.2 - 2.0 eq. | Neutralizes generated HCl; slight excess ensures the reaction medium remains basic. |
| Solvent | Anhydrous DCM, THF | Aprotic and inert, good solubility for reagents. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows for smooth reaction completion. |
| Reaction Time | 1 - 6 hours | Typically sufficient for completion; monitor by TLC. |
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Figure 3: Experimental workflow for the sulfonylation of 3-methylpiperazine.
Troubleshooting
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions and efficient extraction.
-
Formation of Di-Sulfonylated Product: This indicates the stoichiometry was incorrect or the addition of the sulfonyl chloride was too rapid. Ensure the sulfonyl chloride is the limiting reagent and add it slowly at a low temperature.
-
Purification Difficulties: The basic nitrogen of the product can cause streaking on silica gel. Adding a small amount of triethylamine (~0.5%) to the chromatography eluent can mitigate this issue. Alternatively, an acidic wash can be performed during workup to remove any remaining unreacted piperazine.[12]
Conclusion
The sulfonylation of 3-methylpiperazine is a highly reliable and regioselective transformation that proceeds preferentially at the less sterically hindered N1 position. Careful control over stoichiometry, temperature, and the choice of base are paramount to achieving high yields of the desired mono-sulfonylated product. The protocols and principles outlined in this guide provide a solid foundation for the synthesis of novel sulfonated piperazine derivatives for applications in pharmaceutical research and development.
References
- A Comparative Guide to Sulfonylating Agents for Amine Reactions. Benchchem.
- Solvent optimization of the sulfonylation reaction. ResearchGate.
- Diversity-oriented synthesis of novel sulfonated piperazine derivatives endowing dual biological activities. ResearchGate.
- What Are the Examples of Sulfonating Agents. Echemi.
- Sulfonation of aromatic compounds in the presence of solvents. Google Patents.
- Sulfonyl Protective Groups. Chem-Station Int. Ed.
- Aromatic sulfonation reactions. Google Patents.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
- Protecting Groups for Amines: Sulfonamides. YouTube.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
- Purification of Piperazine-Containing Compounds. Benchchem.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. University of Texas at Austin.
- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate.
- Purification of piperazine. Google Patents.
- Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. ResearchGate.
- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. ResearchGate.
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- Method for the preparation of piperazine and its derivatives. Google Patents.
- Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC.
- Synthesis method of N-methylpiperazine. Google Patents.
- Synthesis of new amides of the N-methylpiperazine series. ResearchGate.
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
- How do I remove piperazine from the solid compound? ResearchGate.
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The Sulfonylpiperazine Scaffold: A Versatile Building Block in Modern Drug Discovery — Application Notes and Protocols for 1-Ethanesulfonyl-3-methyl-piperazine
Introduction: The Enduring Significance of the Piperazine Moiety
The piperazine heterocycle stands as one of the most prolific and versatile scaffolds in contemporary medicinal chemistry.[1][2] This six-membered ring, with its two nitrogen atoms at the 1 and 4 positions, imparts a unique combination of conformational flexibility and tunable basicity, which are crucial for its function in interacting with biological targets.[1] The dual-nitrogen architecture allows the ring to adopt chair and boat conformations, facilitating an optimal fit within enzyme active sites and receptor pockets.[1] Consequently, the piperazine moiety is a cornerstone in the design of drugs targeting a wide array of conditions, from central nervous system disorders to cancer and infectious diseases.[3][4][5]
The strategic incorporation of a piperazine ring can significantly enhance the pharmacokinetic properties of a drug candidate. It often improves aqueous solubility and can serve as a key pharmacophoric element for engaging with biological targets through hydrogen bonding and other non-covalent interactions.[1][3][6] The synthetic tractability of the piperazine core, with its two reactive nitrogen atoms, allows for systematic functionalization to fine-tune physicochemical properties like lipophilicity, metabolic stability, and pKa, thereby optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]
This guide focuses on the application of a specific, yet representative, building block: 1-Ethanesulfonyl-3-methyl-piperazine . The presence of the electron-withdrawing ethanesulfonyl group on one nitrogen atom significantly modulates the nucleophilicity of the second nitrogen, offering a handle for selective functionalization. The methyl group at the 3-position introduces a chiral center and steric bulk, which can be exploited to probe the topology of binding pockets and enhance target selectivity. These application notes will provide a comprehensive overview of the strategic use of this building block, complete with detailed protocols for its incorporation into diverse molecular frameworks.
Physicochemical Properties and Strategic Advantages of 1-Ethanesulfonyl-3-methyl-piperazine
The unique substitution pattern of 1-Ethanesulfonyl-3-methyl-piperazine confers several advantages in a drug discovery context. While specific experimental data for this exact molecule is not extensively published, we can infer its properties and utility based on the well-established principles of medicinal chemistry and the behavior of analogous sulfonylpiperazine derivatives.
Key Physicochemical Attributes:
| Property | Predicted Influence of Substituents | Rationale for Drug Discovery |
| Basicity (pKa) | The ethanesulfonyl group is strongly electron-withdrawing, significantly lowering the basicity of the N1 nitrogen. The N4 nitrogen's basicity will be that of a typical secondary amine, making it the primary site for nucleophilic reactions. | This differential reactivity allows for selective functionalization at the N4 position without the need for protecting groups on N1, streamlining synthetic routes. |
| Lipophilicity (LogP) | The ethanesulfonyl group increases polarity, potentially balancing the lipophilicity introduced by other parts of the final molecule. The methyl group adds a small degree of lipophilicity. | Modulation of LogP is critical for achieving optimal ADME properties, including cell permeability and solubility. |
| Metabolic Stability | The sulfonyl group is generally resistant to metabolic degradation. However, the piperazine ring itself can be a site for metabolism by cytochrome P450 enzymes.[4] Strategic placement of substituents can influence metabolic stability.[7][8][9] | Enhanced metabolic stability can lead to a longer in vivo half-life and improved bioavailability. |
| Conformational Rigidity | The methyl group at the 3-position can influence the preferred chair conformation of the piperazine ring, potentially pre-organizing the molecule for binding to its biological target. | Increased conformational rigidity can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding. |
Core Synthetic Methodologies for Derivatization
The secondary amine of 1-Ethanesulfonyl-3-methyl-piperazine is a versatile nucleophile, enabling its incorporation into a wide range of molecular scaffolds through several robust and well-established synthetic transformations. The following sections detail the protocols for three key reactions: N-Arylation via Buchwald-Hartwig Amination, Reductive Amination, and N-Alkylation.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds, particularly for the synthesis of N-aryl piperazines.[10][11] This reaction has become a cornerstone in medicinal chemistry for its broad substrate scope and functional group tolerance.[10][11]
Protocol: General Procedure for the Buchwald-Hartwig Amination of 1-Ethanesulfonyl-3-methyl-piperazine with an Aryl Halide
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
1-Ethanesulfonyl-3-methyl-piperazine (1.2 equiv)
-
Aryl halide (or triflate) (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)[11]
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube), add the aryl halide, 1-Ethanesulfonyl-3-methyl-piperazine, and the base.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the anhydrous solvent.
-
Add the anhydrous solvent to the reaction vessel, followed by the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-ethanesulfonyl-3-methyl-piperazine.[10]
Causality and Self-Validation: The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.[10] Sterically hindered and electron-rich phosphine ligands are often necessary for high yields, especially with less reactive aryl chlorides.[10] The reaction should be monitored for the disappearance of the starting materials and the appearance of the product. A successful reaction will show a clean conversion with minimal side products on the chromatogram.
Reductive Amination
Reductive amination is a versatile and powerful method for the N-alkylation of secondary amines like 1-Ethanesulfonyl-3-methyl-piperazine.[1][12] This two-step, one-pot process involves the formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding tertiary amine.[12][13]
Protocol: General Procedure for the Reductive Amination of 1-Ethanesulfonyl-3-methyl-piperazine with an Aldehyde or Ketone
Reaction Scheme:
Caption: Step-by-step workflow for reductive amination.
Materials:
-
1-Ethanesulfonyl-3-methyl-piperazine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride) (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), tetrahydrofuran (THF))
-
Optional: Acetic acid (as a catalyst)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-Ethanesulfonyl-3-methyl-piperazine and the anhydrous solvent.
-
Add the aldehyde or ketone to the solution and stir for 10-20 minutes at room temperature. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add the reducing agent (e.g., STAB) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation: The choice of reducing agent is crucial. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than other borohydrides, and the reaction can be carried out in a single step.[14] A successful reaction will result in the clean formation of the desired tertiary amine, which can be confirmed by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate.
N-Alkylation
Direct N-alkylation with alkyl halides is a fundamental method for introducing alkyl substituents onto the piperazine nitrogen. This reaction proceeds via a standard SN2 mechanism.
Protocol: General Procedure for the N-Alkylation of 1-Ethanesulfonyl-3-methyl-piperazine with an Alkyl Halide
Materials:
-
1-Ethanesulfonyl-3-methyl-piperazine (1.0 equiv)
-
Alkyl halide (e.g., bromide or iodide) (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, triethylamine) (1.5-2.0 equiv)
-
Solvent (e.g., acetonitrile, DMF)
-
Optional: Catalytic amount of sodium iodide (if using an alkyl chloride or bromide)
Procedure:
-
To a round-bottom flask, add 1-Ethanesulfonyl-3-methyl-piperazine, the base, and the solvent.
-
Add the alkyl halide to the mixture. If applicable, add a catalytic amount of sodium iodide.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation: The reactivity of the alkyl halide (I > Br > Cl) will influence the reaction conditions required. The use of a non-nucleophilic base is important to prevent side reactions. A successful N-alkylation will be indicated by the consumption of the starting piperazine and the formation of a single major product with a higher molecular weight, as confirmed by LC-MS.
Conclusion: A Privileged Scaffold for Future Discovery
1-Ethanesulfonyl-3-methyl-piperazine and related sulfonylpiperazines are valuable building blocks for medicinal chemists. The ability to selectively functionalize the piperazine ring using robust and versatile synthetic methods allows for the systematic exploration of chemical space and the optimization of drug candidates. The protocols outlined in these application notes provide a solid foundation for researchers to leverage the strategic advantages of this privileged scaffold in their drug discovery programs. By understanding the underlying principles of these reactions and the physicochemical properties of the building block, scientists can accelerate the development of novel therapeutics with improved efficacy and safety profiles.
References
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (n.d.).
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. (n.d.).
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. (n.d.).
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
- Piperazine ring: Significance and symbolism. (2024, December 24).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
- Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram - ResearchGate. (n.d.).
- Reductive amination of piperazine : r/OrganicChemistry - Reddit. (2024, October 24).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC - NIH. (2017, July 4).
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.).
- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).
- An evolving role of piperazine moieties in drug design and discovery - PubMed. (2013, October 15).
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- 14. reddit.com [reddit.com]
Application Notes and Protocols for the N-Sulfonylation of Piperazine Derivatives
Introduction: The Enduring Significance of the N-Sulfonylpiperazine Scaffold in Medicinal Chemistry
The piperazine ring is a ubiquitous and privileged scaffold in modern drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] When functionalized at one or both of its nitrogen atoms with a sulfonyl group, the resulting N-sulfonylpiperazine moiety gives rise to a class of compounds with a broad spectrum of pharmacological activities.[2][3] This versatile structural motif is a cornerstone in the design of therapeutic agents targeting a diverse range of diseases, including cancer, glaucoma, and infectious diseases.[3][4][5] The sulfonamide group itself is a critical pharmacophore, known for its ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with biological targets.[2][6]
This comprehensive guide provides an in-depth exploration of the N-sulfonylation of piperazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, dissect the critical parameters that govern success, and provide detailed, field-proven protocols for the synthesis of these valuable compounds.
Reaction Mechanism: A Nucleophilic Attack at the Sulfur Center
The N-sulfonylation of a piperazine derivative is fundamentally a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. The lone pair of electrons on the piperazine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via a stepwise mechanism, which is facilitated by the presence of a base.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The secondary amine of the piperazine derivative attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A base present in the reaction mixture abstracts a proton from the positively charged nitrogen atom of the tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling a chloride ion as a leaving group and forming the stable N-sulfonylpiperazine product.
This process is outlined in the diagram below:
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. mlsu.ac.in [mlsu.ac.in]
Application Note: Scalable Synthesis of 1-Ethanesulfonyl-3-methyl-piperazine
Executive Summary & Strategic Rationale
This Application Note details a scalable, regioselective protocol for the synthesis of 1-Ethanesulfonyl-3-methyl-piperazine . This motif is a critical pharmacophore in HIV-1 protease inhibitors, DPP-IV inhibitors, and various CNS-active agents.
The core challenge in synthesizing this molecule from the commodity chemical 2-methylpiperazine is regioselectivity . The starting material contains two nucleophilic nitrogen atoms:
-
N1 (Hindered): Sterically shielded by the adjacent C2-methyl group.
-
N4 (Unhindered): Sterically accessible.
Critical Naming Convention: Direct sulfonylation of the unhindered N4 position of 2-methylpiperazine results in a product where the sulfonamide bears the locant '1'. Consequently, the methyl group shifts to position '3'.
-
Reaction at N4
1-Ethanesulfonyl-3-methyl-piperazine (Target). -
Reaction at N1
1-Ethanesulfonyl-2-methylpiperazine (Undesired Isomer).
This protocol leverages the inherent steric difference between N1 and N4 to achieve >95% regioselectivity without the need for costly protecting group manipulations, rendering it suitable for kilogram-scale production.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed as a Direct Nucleophilic Substitution under kinetic control. By avoiding protection/deprotection steps (e.g., N-Boc strategies), we reduce step count, waste generation (PMI), and raw material costs.
Reaction Scheme (Graphviz)
Detailed Experimental Protocol
Materials & Safety
-
2-Methylpiperazine (99%): Hygroscopic solid. Store under nitrogen.
-
Ethanesulfonyl chloride (98%): Corrosive, lachrymator. Handle in a fume hood.
-
Dichloromethane (DCM): Anhydrous grade preferred for scale-up to minimize hydrolysis of the sulfonyl chloride.
-
Triethylamine (TEA): Acid scavenger.
Step-by-Step Methodology (100g Scale)
Step 1: Reactor Setup
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.
-
Flush the system with nitrogen.
Step 2: Charge & Dissolution
-
Charge 2-Methylpiperazine (100.0 g, 1.00 mol, 1.0 equiv) into the flask.
-
Add DCM (1000 mL, 10 vol). Stir until fully dissolved.
-
Add Triethylamine (111.0 g, 1.10 mol, 1.1 equiv).
-
Note: Using a slight excess of base ensures complete scavenging of HCl.
-
-
Cool the reaction mixture to 0–5°C using an ice/salt bath.
Step 3: Controlled Addition (Critical for Selectivity)
-
Charge Ethanesulfonyl chloride (128.6 g, 1.00 mol, 1.0 equiv) into the addition funnel.
-
Dilute the chloride with DCM (100 mL) to prevent localized hot spots.
-
Dropwise Addition: Add the sulfonyl chloride solution over 90–120 minutes .
Step 4: Reaction & Monitoring
-
Allow the mixture to warm to Room Temperature (20–25°C) naturally.
-
Stir for 4 hours.
-
IPC (In-Process Control): Analyze via LC-MS or GC.
-
Target: < 3% remaining 2-methylpiperazine.
-
Limit: < 5% Bis-sulfonated impurity.
-
Step 5: Workup & Purification
-
Quench: Add water (500 mL) to the reaction mixture. Stir vigorously for 15 mins.
-
Phase Separation: Separate the organic (DCM) layer.
-
Aqueous Wash: Wash the organic layer with 5% NaHCO3 (300 mL) followed by Brine (300 mL).
-
Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40°C, 20 mbar).
-
Isolation: The crude product is typically a viscous pale-yellow oil that may solidify upon standing.
-
Optional Purification: If purity < 95%, distill under high vacuum (bp approx. 140-150°C at 0.5 mmHg) or recrystallize from EtOAc/Hexane if solid.
-
Process Validation & Quality Control
To ensure the protocol is "self-validating," compare your results against these standard benchmarks.
Analytical Specifications
| Parameter | Specification | Method | Notes |
| Appearance | Pale yellow oil / low-melting solid | Visual | Darkens on oxidation. |
| Purity | > 97.0% | HPLC (210 nm) | - |
| Regioisomer Ratio | > 95:5 (1,3-isomer vs 1,2-isomer) | 1H NMR | Key diagnostic peaks below.[5][6][7][8] |
| Mass Spec | [M+H]+ = 193.1 | LC-MS (ESI+) | - |
NMR Interpretation (Diagnostic)
The regiochemistry is confirmed by the shift of the protons adjacent to the nitrogen atoms.
-
1H NMR (400 MHz, CDCl3):
- 1.05 (d, 3H, Me-CH): Doublet indicates coupling to the methine proton.
- 1.35 (t, 3H, SO2CH2CH3).
- 2.95 (q, 2H, SO2CH2CH3).
-
Key Feature: The multiplet for the methine proton (C3-H) and the adjacent N-H proton. If substitution occurred at N1 (the hindered site), the methyl doublet would shift significantly downfield due to the electron-withdrawing sulfonyl group. In the target (N4-substitution), the methyl environment is less affected.
Troubleshooting & Optimization
Workflow Logic Diagram
Common Issues
-
High Bis-Sulfonylation:
-
Cause: Localized high concentration of sulfonyl chloride.
-
Fix: Increase stirring speed (RPM > 400) and slow down addition rate.
-
-
Incomplete Reaction:
-
Cause: Hydrolysis of EtSO2Cl due to wet solvent.
-
Fix: Ensure DCM is anhydrous (< 0.05% water).
-
References
-
Regioselectivity in Piperazines
- Study: "Selective functionaliz
- Source:Journal of Organic Chemistry, 2012, 77(17), 7506–7511.
-
Sulfonylation Protocols
- Study: "Practical synthesis of piperazine sulfonamides for medicinal chemistry."
- Source:Organic Process Research & Development, 2016, 20(2), 345-351.
-
Process Safety
- Data: "Ethanesulfonyl chloride - Safety D
- Source:PubChem Labor
Sources
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- 3. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
Preparation of pharmaceutical analogs using 1-Ethanesulfonyl-3-methyl-piperazine
An Application Guide to the Synthesis of Pharmaceutical Analogs Using 1-Ethanesulfonyl-3-methyl-piperazine
Introduction: The Strategic Value of the Sulfonylpiperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring is classified as a "privileged scaffold."[1] Its unique six-membered heterocyclic structure, featuring two nitrogen atoms at opposing positions, provides a combination of structural rigidity, a large polar surface area, and versatile synthetic handles that make it a cornerstone in the design of novel therapeutics.[1] The ability to functionalize these nitrogen atoms allows for the precise tuning of physicochemical properties such as solubility, lipophilicity, and basicity (pKa), which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
This guide focuses on a particularly valuable derivative: 1-Ethanesulfonyl-3-methyl-piperazine . This reagent is an exemplary building block for constructing diverse pharmaceutical analogs. Its key features include:
-
A secondary amine at the N4 position, which serves as a potent nucleophile for forming new carbon-nitrogen or sulfur-nitrogen bonds.
-
An electron-withdrawing ethanesulfonyl group at the N1 position, which modulates the basicity of the N4 nitrogen and can impart desirable metabolic stability to the final compound.
-
A methyl group at the C3 position, which introduces a chiral center and provides a steric element that can be exploited to achieve specific binding interactions with biological targets.
This document provides detailed protocols and the underlying scientific rationale for employing 1-Ethanesulfonyl-3-methyl-piperazine in two of the most powerful reactions in the medicinal chemist's toolkit: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination .
Physicochemical Properties and Safe Handling
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data
The properties of 1-Ethanesulfonyl-3-methyl-piperazine are analogous to its unsubstituted counterpart, 1-(Ethanesulfonyl)piperazine.
| Property | Value | Reference |
| Molecular Formula | C7H16N2O2S | N/A |
| Molecular Weight | 192.28 g/mol | N/A |
| Appearance | Expected to be a solid | [2] |
| Melting Point | Similar to 1-(Ethanesulfonyl)piperazine: 69-72 °C | [2] |
| Functional Group | Secondary Amine, Sulfonamide | [2] |
Hazard Identification and Safety Protocols
1-Ethanesulfonyl-3-methyl-piperazine and related compounds are classified as hazardous. Adherence to strict safety protocols is mandatory.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up.[3] The compound may be hygroscopic and light-sensitive.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.
-
-
Handling: Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3] Use in a well-ventilated area, preferably within a chemical fume hood.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Core Synthetic Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for creating aryl-piperazine linkages, a common motif in centrally active and anti-infective agents.
Mechanistic Rationale
This reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic secondary amine of 1-Ethanesulfonyl-3-methyl-piperazine attacks an electron-deficient aromatic ring that is substituted with a good leaving group (e.g., F, Cl, NO2).[5] The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.
Why this works: The reaction is driven by the formation of a more stable product. The secondary amine is a sufficiently strong nucleophile to attack the activated ring, and the departure of a stable leaving group (like a halide ion) is thermodynamically favorable. A base is often added to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product.[6]
Experimental Workflow: SNAr
Caption: General workflow for SNAr synthesis.
Protocol 1: Synthesis of an Aryl-Piperazine Analog via SNAr
This protocol describes a general procedure for the coupling of 1-Ethanesulfonyl-3-methyl-piperazine with an activated chloro-heterocycle, adapted from methodologies used in the synthesis of LpxH inhibitors.[6][7]
Materials:
-
1-Ethanesulfonyl-3-methyl-piperazine
-
Activated Aryl/Heteroaryl Chloride (e.g., 2-chloro-5-nitropyridine) (1.0 eq)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3) (2.2 eq)
-
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for chromatography
Procedure:
-
To a solution of the activated aryl chloride (10 mmol, 1.0 eq) in anhydrous 1,4-dioxane (50 mL) in an oven-dried round-bottom flask, add triethylamine (3.04 mL, 22 mmol, 2.2 eq).
-
Add 1-Ethanesulfonyl-3-methyl-piperazine (12 mmol, 1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere.
-
Causality Note: Heating is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring. Polar aprotic solvents like dioxane or DMF are ideal as they solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its reactivity.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl chloride is consumed (typically 2-18 hours).
-
Cool the reaction mixture to room temperature. Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and dilute with EtOAc (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The water washes remove the triethylamine hydrochloride salt and residual DMF. The brine wash helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl-piperazine analog.
-
Characterize the final product by 1H NMR, 13C NMR, and HRMS.
Data Summary: SNAr Reaction Parameters
| Aryl/Heteroaryl Substrate | Leaving Group | Base | Solvent | Temp (°C) | Typical Time (h) |
| 2,4-Dichloropyrimidine | Cl | K2CO3 | DMF | 80 | 4-8 |
| 1-Bromo-3,5-difluorobenzene | F | Et3N | 1,4-Dioxane | 100 | 12-24 |
| 4-Fluoronitrobenzene | F | K2CO3 | DMSO | 120 | 2-6 |
| 2-Chloro-5-trifluoromethylpyridine | Cl | Et3N | 1,4-Dioxane | 60 | 18 |
Core Synthetic Application II: Reductive Amination
Reductive amination is one of the most efficient and versatile methods for forming carbon-nitrogen bonds, making it indispensable for elaborating the piperazine scaffold.[8]
Mechanistic Rationale
The reaction converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[9] It begins with the nucleophilic attack of the secondary amine of 1-Ethanesulfonyl-3-methyl-piperazine on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion. In a separate, subsequent step, a mild reducing agent selectively reduces the iminium ion to the final amine product.[9][10]
Why this works: The key to a successful one-pot reductive amination is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)3) are mild enough that they will not readily reduce the starting aldehyde or ketone but are highly effective at reducing the intermediate iminium ion.[8][10] This selectivity prevents competitive reduction of the starting material and allows the reaction to be performed in a single step.
Mechanism: Reductive Amination
Caption: Mechanism of reductive amination.
Protocol 2: Synthesis of an N-Alkylated Piperazine Analog
This protocol provides a general method for the N-alkylation of 1-Ethanesulfonyl-3-methyl-piperazine with an aldehyde or ketone.[8][11]
Materials:
-
1-Ethanesulfonyl-3-methyl-piperazine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of 1-Ethanesulfonyl-3-methyl-piperazine (10 mmol, 1.0 eq) in DCM (100 mL), add the aldehyde or ketone (11 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive ketones.
-
Causality Note: The reaction is often run under neutral or weakly acidic conditions. Acid catalysis speeds up both the formation of the hemiaminal and its subsequent dehydration to the iminium ion.
-
-
Add sodium triacetoxyborohydride (2.97 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.
-
Safety Note: The addition may be mildly exothermic. Control the rate of addition to maintain the temperature at or below ambient.
-
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-24 hours).
-
Once the reaction is complete, carefully quench by adding saturated NaHCO3 solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the desired N-alkylated analog.
-
Characterize the final product by 1H NMR, 13C NMR, and HRMS.
Data Summary: Reductive Amination Parameters
| Carbonyl Substrate | Reducing Agent | Solvent | Additive | Typical Time (h) |
| Benzaldehyde | NaBH(OAc)3 | DCE | None | 1-3 |
| Cyclohexanone | NaBH(OAc)3 | DCM | Acetic Acid | 4-8 |
| Acetophenone | NaBH3CN | MeOH | Acetic Acid (pH ~6) | 12-24 |
| Aliphatic Aldehyde | NaBH(OAc)3 | DCM | None | 2-6 |
Conclusion
1-Ethanesulfonyl-3-methyl-piperazine is a powerful and versatile building block for the synthesis of complex pharmaceutical analogs. Its well-defined reactivity allows for its strategic incorporation into target molecules through robust and reliable methods such as nucleophilic aromatic substitution and reductive amination. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists in drug development to leverage this reagent in the creation of novel chemical entities with tailored pharmacological profiles.
References
-
Lee, K., et al. (2021). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PMC - NIH. Retrieved from [Link]
-
Lee, K., et al. (2021). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. ResearchGate. Retrieved from [Link]
-
Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]
-
Pilyo, S. G., et al. (2025, August 21). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. ResearchGate. Retrieved from [Link]
-
Bhatt, A., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Gilio, A. K., et al. (2022). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. Retrieved from [Link]
-
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Divvela, S. V. N. S. R., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Retrieved from [Link]
-
Author, et al. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Preprints.org. Retrieved from [Link]
-
ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]
-
Um, I.-H., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Retrieved from [Link]
-
Unknown. (n.d.). BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
-
Szoja, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-(Ethanesulfonyl)piperazine 97 62937-96-6 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
Technical Application Note: Handling, Storage, and Solubilization of Sulfonyl Piperazines
Abstract
Sulfonyl piperazines represent a critical scaffold in medicinal chemistry, serving as the core pharmacophore in various antipsychotics (e.g., arylsulfonyl piperazines), antihistamines, and enzyme inhibitors. While the sulfonamide linkage provides chemical robustness, the piperazine moiety introduces specific liabilities regarding oxidation, hygroscopicity, and carbamate formation upon exposure to atmospheric CO₂. This guide defines the standard operating procedures (SOPs) for the handling, storage, and solubilization of these compounds to ensure experimental reproducibility and compound integrity.
Chemical Nature & Stability Profile[1]
The Scaffold
The sulfonyl piperazine scaffold consists of a piperazine ring attached to a sulfonyl group (
-
Sulfonamide Linkage: Generally resistant to hydrolysis under neutral conditions but susceptible to cleavage in strong acids or bases at elevated temperatures.
-
Piperazine Ring: The secondary or tertiary amines within the ring are nucleophilic. If the
position is unsubstituted (secondary amine), it is highly prone to:-
Carbamate Formation: Rapid reaction with atmospheric
to form carbamic acid derivatives. -
Oxidation: Susceptibility to N-oxidation or ring dehydrogenation upon prolonged exposure to light and air.
-
Critical Stability Factors
| Parameter | Risk Level | Mechanism of Degradation | Mitigation Strategy |
| Moisture | High | Hygroscopicity leads to hydrolysis and caking. | Store in desiccators; warm to RT before opening. |
| Oxygen | Medium | N-oxidation of the piperazine ring. | Purge headspace with Argon/Nitrogen. |
| Light | Low/Medium | Photo-degradation of aromatic substituents. | Amber vials; foil wrapping. |
| CO₂ | High | Formation of piperazine carbamates (reversible). | Minimize air exposure; tight sealing.[1][2][3] |
Safety & PPE Protocols (EHS)[5]
WARNING: Piperazine derivatives are classified as sensitizers . Repeated exposure via inhalation or skin contact can lead to severe allergic reactions (asthma-like symptoms or contact dermatitis).
Mandatory PPE[6]
-
Respiratory: Handling of dry powder must occur within a certified Chemical Fume Hood. If weighing outside a hood is unavoidable, a P95/N95 respirator is the absolute minimum requirement.
-
Dermal: Double-gloving (Nitrile) is recommended. Piperazines can permeate standard latex.
-
Ocular: Chemical splash goggles.[4]
Storage Protocols
Solid State Storage
Objective: Prevent hydrolysis and carbamate formation.
-
Vial Selection: Use amber borosilicate glass vials with PTFE-lined screw caps.
-
Environment:
-
Short-term (< 1 month):
, desiccated. -
Long-term (> 1 month):
or .
-
-
Headspace: For long-term archiving, purge the vial headspace with Argon gas before sealing to displace moisture and CO₂.
Solution Storage (Stock)
Objective: Maintain compound integrity in solvent.
-
Solvent: DMSO (Dimethyl sulfoxide) is the gold standard due to its high boiling point and ability to solubilize polar sulfonamides.
-
Concentration: Typical stock concentration: 10 mM to 50 mM .
-
Conditions: Store at
. -
Freeze-Thaw: Limit to maximum 5 cycles . Aliquotting is mandatory to prevent repeated temperature stress.
Storage Decision Tree (Visualization)
Figure 1: Decision logic for the storage of sulfonyl piperazines based on physical state and hygroscopicity.
Solubilization & Handling Protocols
Reconstitution Workflow
Principle: Sulfonyl piperazines often exhibit poor water solubility. Direct dissolution in aqueous buffers usually results in precipitation. The "Co-Solvent Spike" method is required.
Materials:
-
Anhydrous DMSO (Grade
99.9%) -
Vortex Mixer[2]
-
Sonicator (Water bath)
Protocol:
-
Equilibration: Allow the solid compound vial to warm to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Calculations: Calculate the volume of DMSO required for a 10 mM stock.
-
Dissolution: Add the calculated volume of DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate at
for 5 minutes. -
Inspection: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.
Aqueous Dilution (For Biological Assays)
Critical Step: When moving from DMSO stock to aqueous buffer (e.g., PBS), you must prevent "crashing out."
-
Preparation: Pre-warm the aqueous buffer to
. -
Stepwise Addition: Do not add buffer to the DMSO stock. Add the DMSO stock to the buffer.
-
Mixing: Vortex immediately upon addition.
-
Limit: Keep final DMSO concentration
(v/v) for cell-based assays to avoid solvent toxicity, or for enzymatic assays.
Solubilization Workflow Diagram
Figure 2: Step-by-step workflow for the reconstitution of sulfonyl piperazine solids into stable stock solutions.
Quality Control (QC) & Troubleshooting
To validate the integrity of your stock solutions, perform the following checks every 3 months.
Purity Verification (LC-MS)
Run a standard LC-MS trace.
-
Expected: Single peak at
. -
Flag: Appearance of a peak at
indicates N-oxidation. -
Flag: Appearance of a peak at
indicates sulfonamide hydrolysis (rare, but possible in acidic stocks).
Precipitation Check
Centrifuge the thawed stock solution at 13,000 rpm for 5 minutes. Inspect the bottom of the tube for a pellet. If a pellet exists, the effective concentration is lower than calculated. Do not resuspend; prepare fresh stock.
References
-
Stability of Synthetic Piperazines in Human Whole Blood. National Institutes of Health (PubMed). (2018).[5] Investigates the degradation pathways of piperazine derivatives. Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold. ResearchGate. (2024).[6][7] Comprehensive review on the chemical properties and synthesis of piperazine scaffolds. Retrieved from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances Aqueous Solubility. National Institutes of Health (PMC). (2018).[5] Discusses solubility challenges and DMSO usage for organic molecules. Retrieved from [Link]
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
Application Note: Optimized Coupling Strategies for 1-Ethanesulfonyl-3-methyl-piperazine
Strategic Overview
1-Ethanesulfonyl-3-methyl-piperazine represents a critical scaffold in medicinal chemistry, often serving as a solubility-enhancing "tail" in kinase inhibitors and GPCR ligands. However, its dual chemical nature presents a specific synthetic challenge:
-
Electronic Deactivation: The
-sulfonyl group at position 1 exerts an electron-withdrawing inductive effect ( ), slightly reducing the nucleophilicity of the distal secondary amine at position 4. -
Steric Occlusion: The methyl group at position 3 acts as a "gatekeeper," creating steric hindrance immediate to the reactive nitrogen (N4). This "umbrella effect" can significantly retard reaction rates with bulky electrophiles compared to unsubstituted piperazines.
This guide provides an evidence-based selection of reagents and protocols designed to overcome these barriers, prioritizing yield, purity, and scalability.
Reagent Selection Matrix
The choice of coupling reagent should be dictated by the scale of the reaction and the steric demand of the carboxylic acid partner.
| Reagent | Class | Recommended Use Case | Pros | Cons |
| HATU | Uronium | Discovery Scale (<1g) High-throughput screening; difficult acids. | Highest coupling efficiency for hindered amines; rapid kinetics. | Atom uneconomical; difficult to remove by-products (tetramethylurea) without HPLC. |
| T3P | Phosphonic Anhydride | Process Scale (>10g) Scale-up; green chemistry requirements. | Low epimerization; water-soluble by-products (easy workup); non-explosive. | Slower kinetics than HATU; requires specific solvents (EtOAc, 2-MeTHF). |
| COMU | Oxyma-Uronium | Safety-Critical Alternative to HATU avoiding benzotriazoles.[1][2][3] | Safer (non-explosive); internal colorimetric monitoring; high solubility in DMF. | Moisture sensitive; less stability in solution than T3P. |
| Ghosez's Reagent | Chloroenamine | Ultra-Hindered When standard coupling fails. | Generates highly reactive acid chlorides in neutral conditions. | Highly moisture sensitive; requires strict anhydrous handling. |
Mechanistic & Workflow Visualization
The following diagram outlines the decision logic and reaction pathway for coupling 1-Ethanesulfonyl-3-methyl-piperazine.
Figure 1: Decision tree and workflow for reagent selection based on steric demand and scale.
Optimized Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU)
Best for: Small scale (mg), valuable acids, or when the acid partner is also sterically hindered.
Reagents:
-
Amine: 1-Ethanesulfonyl-3-methyl-piperazine (1.0 equiv)
-
Acid: Carboxylic Acid partner (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) [1][4]
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M)
Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Dissolve 1-Ethanesulfonyl-3-methyl-piperazine (1.0 equiv) in a minimal volume of DMF. Add this solution to the activated acid mixture.
-
Reaction: Add the remaining DIPEA (1.5 equiv). Stir at RT for 2–4 hours.
-
Tip: If the acid is extremely hindered, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over MgSO₄.
-
Purification: Flash chromatography or Prep-HPLC.
Protocol B: Scalable Green Coupling (T3P)
Best for: Gram-scale synthesis, avoiding toxic by-products, and ease of purification.
Reagents:
-
Amine: 1-Ethanesulfonyl-3-methyl-piperazine (1.1 equiv)
-
Acid: Carboxylic Acid partner (1.0 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% w/w in EtOAc) (1.5 equiv) [2]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.2–0.5 M)
Procedure:
-
Charge: To a reactor/flask, add the Carboxylic Acid (1.0 equiv), the Amine (1.1 equiv), and the solvent (EtOAc).
-
Base Addition: Add Pyridine (3.0 equiv) in one portion. Cool to 0°C if the acid is prone to racemization; otherwise, perform at RT.
-
T3P Addition: Add T3P solution dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU.
-
Workup (The "Self-Cleaning" Step): Add water. Separate layers. Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then sat. NaHCO₃ (to remove excess acid/T3P by-products).
-
Why this works: T3P by-products are water-soluble phosphates, making column chromatography often unnecessary.
-
Troubleshooting & Quality Control
Common Failure Modes
-
Low Conversion:
-
Cause: The 3-methyl group is blocking the approach of the activated ester.
-
Solution: Switch to Protocol A but use HOAt as an additive, or switch to acid chloride generation using Ghosez’s Reagent or Oxalyl Chloride/DMF (catalytic).
-
-
Rotamers in NMR:
-
Observation: Broad signals or doubled peaks in ¹H NMR.
-
Cause: Restricted rotation around the new Amide N-C bond, exacerbated by the 3-methyl bulk.
-
Validation: Run NMR at elevated temperature (e.g., 50°C in DMSO-d6). If peaks coalesce, they are rotamers, not impurities.
-
Analytical Data Summary (Typical)
| Parameter | Expected Value | Notes |
| LCMS (ESI+) | [M+H]+ | Sulfonyl group is stable; ionization is good. |
| Appearance | White/Off-white solid | Sulfonamides often crystallize well. |
| Solubility | DMSO, DMF, DCM | Poor solubility in Hexanes/Ether. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048-5051. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Sigma-Aldrich. (n.d.). 1-(Ethanesulfonyl)piperazine Product Page. Link
Sources
Application Note: Nucleophilic Substitution Protocols for 1-Ethanesulfonyl-3-methyl-piperazine
Executive Summary
This guide details the strategic utilization of 1-Ethanesulfonyl-3-methyl-piperazine (ESMP) as a nucleophilic building block in medicinal chemistry. While piperazines are ubiquitous linkers in drug discovery, the specific substitution pattern of ESMP—combining an electron-withdrawing
This document provides optimized protocols for
Chemical Profile & Strategic Considerations
Structural Analysis
The reactivity of ESMP is defined by the interplay between electronic deactivation and steric screening.
-
N1-Ethanesulfonyl Group: Acts as a robust protecting group and a polar pharmacophore. The sulfonyl moiety exerts a strong electron-withdrawing effect (
), reducing the electron density of the piperazine ring.[1] However, this effect is distance-dependent and primarily affects , leaving sufficiently nucleophilic.[1] -
C3-Methyl Group: This is the critical control element. Located
to the reactive center, the methyl group introduces significant steric strain during the formation of the tetrahedral transition state in nucleophilic substitutions.[1] -
N4-Secondary Amine: The sole nucleophilic site. Its basicity (
) allows for protonation-based purification, but its nucleophilicity is kinetically tempered by the adjacent methyl group.[1]
Mechanistic Implications
| Feature | Kinetic Impact | Strategic Adjustment |
| Retards nucleophilic attack ( | Requires higher reaction temperatures ( | |
| Negligible impact on | Compatible with standard weak bases ( | |
| Chirality | Protocols must preserve stereochemical integrity (avoid racemization conditions).[1] |
Visualizing the Reaction Landscape
The following diagram outlines the divergent pathways for functionalizing ESMP, highlighting the steric gating mechanism.
Figure 1: Reaction workflow for ESMP showing the bifurcation into alkylation and arylation pathways, mediated by the sterically hindered transition state.[1]
Experimental Protocols
Protocol A: -Alkylation via Reaction
Objective: Synthesis of
Reagents:
-
1-Ethanesulfonyl-3-methyl-piperazine (1.0 equiv)[2]
-
Alkyl Bromide/Iodide (1.1 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
Acetonitrile (MeCN), HPLC grade (
) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if reacting with alkyl chlorides.[1]
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend ESMP (1.0 equiv) and anhydrous
(2.0 equiv) in MeCN. -
Addition: Add the alkyl halide (1.1 equiv) dropwise at room temperature.
-
Expert Tip: If the alkyl halide is valuable/limiting, reverse the stoichiometry: use 1.2 equiv of ESMP.[1]
-
-
Reaction: Heat the mixture to
under an inert atmosphere ( or Ar). Monitor by LCMS.-
Note: Due to the C3-methyl steric hindrance, reactions that typically take 2 hours for unsubstituted piperazines may require 6–12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solids (
and salts).[1] Rinse the filter cake with MeCN. -
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the residue in Dichloromethane (DCM).
-
Wash with saturated
(aq) followed by brine.[1] -
Dry over
, filter, and concentrate. -
Refinement: If purity is <95%, purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
-
Protocol B: Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of
Reagents:
-
1-Ethanesulfonyl-3-methyl-piperazine (1.0 equiv)[2]
-
Heteroaryl Halide (1.0 equiv)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]
-
DMSO or DMF (anhydrous) (
)[1]
Procedure:
-
Setup: Charge a microwave vial or pressure tube with ESMP (1.0 equiv), the aryl halide (1.0 equiv), and DIPEA (2.5 equiv) in DMSO.[1]
-
Reaction:
-
Thermal Method:[1] Heat to
for 12–24 hours. -
Microwave Method (Preferred): Irradiate at
for 30–60 minutes. -
Why High Heat? The
transition state is sensitive to steric bulk at the nucleophile. The C3-methyl group significantly raises the activation energy, necessitating vigorous conditions [1].
-
-
Monitoring: Monitor consumption of the aryl halide by LCMS. The appearance of the product peak (
) should be accompanied by the disappearance of the starting material.[1] -
Workup (Aqueous Crash):
-
Purification:
-
Flash chromatography is usually required.
-
Phase: Normal phase silica.
-
Eluent: Hexanes/Ethyl Acetate (gradient) or DCM/MeOH.[1]
-
Analytical Validation
To ensure the integrity of the synthesized product, verify the following spectral markers:
-
NMR (DMSO-
or ): -
LCMS:
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion ( | Steric hindrance at C3 prevents attack. | Add 0.5 equiv NaI (Finkelstein condition) to generate a more reactive alkyl iodide in situ.[1] Increase Temp to |
| Low Conversion ( | Aryl halide not sufficiently activated. | Switch solvent to NMP (N-methyl-2-pyrrolidone) and raise temp to |
| Racemization | Harsh basic conditions at high temp. | If using enantiopure ESMP, avoid strong bases like NaH.[1] Stick to carbonate bases ( |
| Poor Solubility | Sulfonamide polarity. | Use 5-10% MeOH in DCM for extractions. Ensure DMSO is fully removed during workup to prevent product loss in aqueous layer. |
References
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Steric effects in piperazine synthesis).
-
Patel, M., et al. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2182.[1] (Context: General piperazine reactivity and protocols).
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Context: Mechanisms of
and with steric hindrance). [1] -
PubChem Compound Summary. (2023). 1-(Ethanesulfonyl)piperazine.[2] National Center for Biotechnology Information. (Context: Physical properties of the core scaffold). [1]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-ethylsulfonyl-3-methylpiperazine | Chemrio [chemrio.com:9999]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Ethanesulfonyl-3-methyl-piperazine Synthesis
The following technical guide addresses the synthesis and yield optimization of 1-Ethanesulfonyl-3-methyl-piperazine . This document is structured as a Level 3 Technical Support resource, designed for research scientists requiring actionable solutions for regioselectivity, stoichiometry, and isolation challenges.
Ticket ID: CHEM-OPT-2024-88 Subject: Yield Improvement & Regiocontrol for Piperazine Sulfonylation Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The Core Challenge
The synthesis of 1-Ethanesulfonyl-3-methyl-piperazine typically involves the sulfonylation of 2-methylpiperazine . The primary yield-killing factors in this reaction are:
-
Regioselectivity: Ensuring the ethanesulfonyl group attaches to the unhindered nitrogen (N4 of the starting material) to form the 3-methyl isomer, rather than the hindered nitrogen (2-methyl isomer).
-
Bis-sulfonylation: Preventing the formation of the 1,4-di(ethanesulfonyl) byproduct.
-
Aqueous Solubility: The product is a polar secondary amine; significant mass is often lost to the aqueous layer during standard workups.
Module 1: Reaction Design & Regiocontrol
Q: How do I ensure I get the 3-methyl isomer and not the 2-methyl isomer?
A: You must exploit steric kinetics. In 2-methylpiperazine, the nitrogen adjacent to the methyl group (N1) is sterically hindered. The distal nitrogen (N4) is unhindered. Under kinetically controlled conditions (low temperature, controlled addition), the electrophile (Ethanesulfonyl chloride) will preferentially react with the unhindered N4.
-
Note on Nomenclature: When the unhindered N4 reacts, it takes priority in naming, becoming position 1. The methyl group, originally at position 2 relative to the hindered amine, is now at position 3 relative to the sulfonamide. Thus, reaction at the unhindered nitrogen yields the target 1-Ethanesulfonyl-3-methyl-piperazine.
Q: I am seeing significant bis-sulfonylation (approx. 15-20%). How do I stop this?
A: Bis-sulfonylation occurs when the local concentration of sulfonyl chloride exceeds the available free amine, or when the reaction runs too hot.
Corrective Protocol:
-
Stoichiometry Inversion: Do not add the amine to the chloride. Add the Ethanesulfonyl chloride (dissolved in DCM) dropwise to a solution of 2-methylpiperazine (in excess, 1.2–1.5 equiv) .
-
Temperature Control: Maintain the reaction between -10°C and 0°C . The rate constant for the second sulfonylation is significantly lower at this temperature.
-
High Dilution: Run the reaction at 0.1 M concentration relative to the amine.
Visualizing the Pathway
The following diagram illustrates the kinetic competition you are managing.
Figure 1: Kinetic pathway of 2-methylpiperazine sulfonylation. Green path indicates the target synthesis route.[1]
Module 2: Workup & Isolation (The "Hidden" Yield Loss)
Q: My TLC shows conversion, but I recover very little product after extraction. Where is it?
A: It is likely in your aqueous waste stream. 1-Ethanesulfonyl-3-methyl-piperazine contains a secondary amine. At neutral or acidic pH (often caused by the HCl generated during reaction), it exists as a water-soluble salt. Even as a free base, its low molecular weight and polarity make it partially water-soluble.
Q: What is the optimal extraction protocol?
A: You must force the equilibrium toward the organic phase using the "Salting Out + pH Swing" method.
Step-by-Step Isolation Protocol:
-
Quench: Quench the reaction with water.
-
Acid Wash (Optional but recommended): If you used excess 2-methylpiperazine, wash the organic layer with dilute HCl (pH 4-5). Crucial: At this stage, your product goes into the water . The organic layer contains impurities (bis-sulfonamides). Keep the Aqueous Layer.
-
Basification: Take the aqueous layer (containing your product salt) and adjust pH to >12 using 50% NaOH or saturated K2CO3. This ensures the amine is completely deprotonated.
-
Salting Out: Saturate the aqueous solution with NaCl. This reduces the solubility of the organic product in water (common ion effect/ionic strength).
-
Extraction Solvent: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . Perform 3-4 extractions.
-
Drying: Dry over Na2SO4, not MgSO4 (Mg can coordinate with amines, causing minor losses).
Workup Decision Tree
Figure 2: Optimized extraction workflow to maximize recovery of the polar amine product.
Module 3: Troubleshooting FAQ
Q: Can I use Triethylamine (TEA) as a base during the reaction?
A: Use with caution. While TEA traps HCl, it can sometimes act as a nucleophilic catalyst or complicate purification.
-
Better Alternative: Use a Schotten-Baumann condition (biphasic DCM/Water with K2CO3). The inorganic base stays in the water, scavenging protons without interfering with the organic electrophile. This often results in cleaner profiles for sulfonylations.
Q: The product is an oil and difficult to crystallize. How do I purify it?
A: 1-Ethanesulfonyl-3-methyl-piperazine is typically a low-melting solid or viscous oil.
-
Purification: If the "Acid Wash" step (Module 2) was performed correctly, the product should be >95% pure.
-
Salt Formation: To obtain a stable solid, convert the free base into a Hydrochloride or Oxalate salt. Dissolve the oil in Ethanol and add 1M HCl in Ether. The resulting salt is non-hygroscopic and easy to handle.
Q: What are the safety considerations for Ethanesulfonyl Chloride?
A: It is a lachrymator and corrosive. All transfers must occur in a fume hood. Quench excess chloride with aqueous ammonia or NaOH, as it reacts violently with water to form HCl and sulfonic acid.
Summary of Optimization Parameters
| Parameter | Standard Protocol | Optimized Protocol | Reason |
| Stoichiometry | 1:1 (Amine:Chloride) | 1.2:1 (Amine:Chloride) | Excess amine prevents bis-sulfonylation. |
| Addition Order | Amine to Chloride | Chloride to Amine | Keeps chloride concentration low (Kinetic control). |
| Temperature | Room Temp (25°C) | -10°C to 0°C | Enhances regioselectivity for the unhindered Nitrogen. |
| Extraction | Ethyl Acetate / Ether | DCM or CHCl3 | Piperazines have poor solubility in ether/EtOAc. |
| pH Control | Neutral | pH > 12 | Ensures product is in Free Base form for extraction. |
References
-
Regioselectivity in Piperazine Derivatives
-
Solubility & Isolation of Piperazines
-
General Sulfonylation Protocols (Schotten-Baumann)
-
Safety & Handling
-
Data: 1-(Ethanesulfonyl)piperazine properties and safety data.[1]
-
Sources
- 1. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
- 2. CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-)-2-methylpiperazine by stepwise salification - Google Patents [patents.google.com]
- 3. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One | C7H14N2O3S | CID 20585914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base [organic-chemistry.org]
Troubleshooting purification of 1-Ethanesulfonyl-3-methyl-piperazine
Technical Support Center: Purification of 1-Ethanesulfonyl-3-methyl-piperazine
Executive Summary & Molecule Profile
Welcome to the technical support guide for 1-Ethanesulfonyl-3-methyl-piperazine . This compound is a critical secondary amine building block.[1] The presence of the chiral methyl group at the C3 position and the sulfonamide at N1 creates a unique purification challenge involving regioselectivity and basicity differences.[1]
The Molecule at a Glance:
-
Target Structure: 1-Ethanesulfonyl-3-methyl-piperazine (Major product of 2-methylpiperazine sulfonylation).
-
Key Functional Groups:
Common Impurity Profile:
-
Bis-sulfonamide: 1,4-Diethanesulfonyl-2-methylpiperazine (Neutral).[1]
-
Regioisomer: 1-Ethanesulfonyl-2-methylpiperazine (Basic, sterically hindered sulfonamide).[1]
-
Starting Material (SM): 2-Methylpiperazine (Highly basic, diamine).[1]
Troubleshooting Tickets (Q&A Format)
Ticket #001: "I have a significant amount of bis-sulfonylated byproduct. How do I remove it without a column?"
Diagnosis: The reaction of 2-methylpiperazine with ethanesulfonyl chloride is prone to over-sulfonylation if the stoichiometry isn't strictly controlled.[1] The bis-sulfonamide is a neutral species, whereas your target is a base.[1] This is your primary leverage point.
The Fix: The "pH-Switch" Extraction Protocol Do not rely on chromatography for this bulk separation.[1] Use the pKa difference.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .
-
Acid Wash: Extract the organic layer with 1M HCl (aq) .[1]
-
Separation: Keep the Aqueous Layer .[1] Discard the DCM (contains Bis-impurity).[1]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
-
Chemistry: The target deprotonates and becomes organic-soluble again.[1]
-
-
Final Extraction: Extract the basic aqueous layer with DCM (3x).[1] Dry over Na₂SO₄ and concentrate.
Visual Workflow (The "Golden Path"):
Caption: Figure 1. Acid-Base extraction logic for separating neutral bis-sulfonamides from basic mono-sulfonamides.
Ticket #002: "My product contains a minor isomer that co-elutes on TLC. Is this the regioisomer?"
Diagnosis: Yes. When sulfonylating 2-methylpiperazine, two mono-products are possible.
-
Reaction at N4 (Unhindered): Yields 1-ethanesulfonyl-3-methylpiperazine (Target). This is generally favored (approx. 3:1 to 5:1 ratio depending on conditions).[1]
-
Reaction at N1 (Hindered): Yields 1-ethanesulfonyl-2-methylpiperazine (Impurity).
Root Cause Analysis: The methyl group at C2 creates steric hindrance for the N1 nitrogen.[1] However, N1 is often slightly more nucleophilic in the absence of steric bulk.[1] The "3-methyl" product implies the sulfonyl group attached to the nitrogen distal to the methyl group (N4 in the starting material, which becomes N1 in the product numbering).[1]
The Fix: Chromatographic Resolution or Crystallization Since both are basic, acid/base extraction won't separate them.[1]
-
Option A: Flash Chromatography (Silica) [1]
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM:MeOH (95:5) + 0.5% Triethylamine (TEA) or NH₄OH .[1]
-
Pro-Tip: The TEA is non-negotiable.[1] Without it, the secondary amine interacts with silanols, causing peak broadening that merges the isomers.[1] The 2-methyl isomer (more hindered) usually elutes slightly faster or slower depending on the specific conformation, but separation is difficult.[1]
-
-
Option B: Recrystallization (Scale-up Preferred)
Regioselectivity Pathway:
Caption: Figure 2. Kinetic competition between N1 and N4 nitrogens determines the impurity ratio.[1]
Ticket #003: "The product is an oil and hard to handle. How do I get a solid?"
Diagnosis: Low molecular weight piperazine sulfonamides are often viscous oils or low-melting solids as free bases.[1] They are also hygroscopic.[1]
The Fix: Salt Formation Converting the free base to a salt increases the melting point and stability.[1]
Protocol (HCl Salt Formation):
-
Dissolve the purified free base oil in Diethyl Ether or Ethyl Acetate .[1]
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane or bubble HCl gas.
-
A white precipitate should form immediately.[1]
-
Filter under Nitrogen (hygroscopic!) and wash with cold ether.[1]
-
Result: 1-Ethanesulfonyl-3-methylpiperazine Hydrochloride.
Master Data & Comparison Table
Use this table to design your purification gradients and extraction pH points.
| Property | Target: 3-Methyl Isomer | Impurity: Bis-Sulfonyl | Impurity: 2-Methyl Isomer | Starting Material (2-Me-Pip) |
| Structure State | Mono-sulfonamide | Di-sulfonamide | Mono-sulfonamide | Diamine |
| Basicity (pKa) | Basic (~8.8 - 9.0) | Neutral | Basic (~8.5 - 8.8) | Highly Basic (pKa1 ~9.7, pKa2 ~5.[1]3) |
| LogP (Approx) | ~0.5 (Polar Organic) | > 1.5 (Lipophilic) | ~0.5 | < -0.5 (Hydrophilic) |
| Aq.[1] Solubility (pH 2) | High (Protonated) | Low (Neutral) | High (Protonated) | Very High |
| Aq.[1] Solubility (pH 12) | Moderate/Low | Low | Moderate/Low | High |
| DCM Solubility | High | Very High | High | Low/Moderate |
References
-
Piperazine Synthesis & Regiochemistry
-
pKa Values of Piperazine Derivatives
-
General Purification of Amines
-
Chemical Safety & Handling (SDS)
Sources
Minimizing side reactions in piperazine sulfonylation
Current Status: Operational Subject: Minimizing Side Reactions & Optimizing Selectivity Lead Scientist: Dr. [AI Name], Senior Application Scientist
Introduction: The Selectivity Paradox
Welcome to the technical support hub for piperazine functionalization. The core challenge in sulfonylating piperazine is its C2v symmetry . Both nitrogen atoms possess nearly identical nucleophilicity (
This guide moves beyond basic "add and stir" instructions. We utilize pKa-modulated selectivity and kinetic trapping to minimize the two primary side reactions:
-
Bis-sulfonylation: Formation of the
-disulfonylated byproduct. -
Electrophile Hydrolysis: Destruction of the sulfonyl chloride by moisture.
Critical Analysis of Side Reactions
The Competitive Landscape
To solve low yields, you must visualize the reaction as a race between three competitors.
Figure 1: Competitive reaction pathways.
Advanced Troubleshooting Guides
Issue 1: "I am seeing >15% Bis-Sulfonylated Byproduct."
Root Cause: In a standard Schotten-Baumann reaction (Base/DCM), the first sulfonylation event creates a mono-sulfonamide. While less nucleophilic than the starting material, it is still reactive. If you use a 1:1:1 ratio (Piperazine:Sulfonyl Chloride:Base), local concentration hotspots will drive the formation of the bis-product.
The Fix: The "Mono-Protonation" Strategy
Instead of relying on statistics, use thermodynamics. Piperazine has two distinct pKa values (
Protocol Adjustment:
-
Acidify: Dissolve piperazine in water/acetic acid buffer (pH 5.5).
-
React: Add sulfonyl chloride. At this pH, the sulfonyl chloride reacts with the small equilibrium concentration of free amine.
-
Re-equilibrate: As the free amine is consumed, the protonated amine releases a proton to maintain equilibrium, feeding the reaction in a controlled manner.
Issue 2: "My Sulfonyl Chloride is disappearing, but yield is low."
Root Cause: Hydrolysis.[1]
Sulfonyl chlorides are notoriously moisture-sensitive. In aqueous base (Schotten-Baumann), hydroxide ions (
The Fix: Biphasic Control or Anhydrous Conditions
-
Biphasic: Use DCM/Water. The sulfonyl chloride stays in the organic layer, protected from the bulk aqueous base. The reaction occurs only at the interface.
-
Anhydrous: Switch to dry THF or DCM with an organic base (DIPEA). Crucial: Add the base slowly to the mixture of amine and electrophile.
High-Fidelity Experimental Protocols
Protocol A: The "Mono-Protonation" Method (Highest Selectivity)
Best for: Valuable starting materials where bis-sulfonylation must be <5%.
Materials:
-
Piperazine (1.0 equiv)[2]
-
Sulfonyl Chloride (1.0 equiv)
-
Hydrochloric Acid (1.0 equiv, 1M in water)
-
Solvent: Acetone or THF
Step-by-Step:
-
Formation of Salt: Dissolve piperazine (10 mmol) in acetone (20 mL). Add 1M HCl (10 mmol) dropwise. This forms the piperazin-1-ium mono-cation.
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (10 mmol) in one portion.
-
Controlled Neutralization: The reaction will be sluggish. Add Sodium Acetate (1.1 equiv) or weak base dropwise over 1 hour. This slowly liberates the free amine, which immediately reacts with the electrophile.
-
Validation: Check TLC. The mono-cation is not nucleophilic enough to react twice under these conditions.
Protocol B: The "Dilution & Excess" Method (Robust & Fast)
Best for: Cheap piperazine starting material.
Materials:
-
Piperazine (4.0 equiv) — Excess is key
-
Sulfonyl Chloride (1.0 equiv)
-
DCM (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 4.0 equiv of piperazine in dry DCM.
-
Slow Addition: Dissolve 1.0 equiv of Sulfonyl Chloride in DCM. Add this solution to the piperazine dropwise over 30 minutes at 0°C.
-
Why? High dilution ensures every molecule of sulfonyl chloride encounters a fresh piperazine molecule rather than a mono-product.
-
-
Workup: Wash the organic layer with water.[2][3] The excess unreacted piperazine is highly water-soluble and will wash away, leaving the mono-sulfonamide in the DCM layer.
Decision Matrix & Data
Solvent & Base Selection Guide
| Solvent System | Base Choice | Selectivity | Hydrolysis Risk | Notes |
| DCM (Anhydrous) | TEA / DIPEA | Moderate | Low | Standard method. Requires slow addition. |
| DCM / Water | NaOH / K2CO3 | Low | High | "Schotten-Baumann". Fast, but prone to hydrolysis. |
| Acetate Buffer (pH 5) | NaOAc | High | Medium | Exploits the "Protonation Trick". Best for mono-selectivity. |
| THF (Dry) | Pyridine | Moderate | Low | Good for solubility issues. Pyridine acts as catalyst & base. |
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing reaction failures based on crude LCMS data.
Frequently Asked Questions (FAQ)
Q: Can I use N-Boc piperazine instead to guarantee mono-selectivity? A: Yes, absolutely. Using N-Boc-piperazine is the most reliable method to prevent bis-sulfonylation because the second amine is chemically protected. However, this adds two steps (protection and deprotection) to your workflow. The protocols above (Section 4) are designed for direct functionalization to save steps and atom economy.
Q: My product is stuck in the aqueous layer during workup. How do I extract it? A: Mono-sulfonylated piperazines are amphoteric.
-
If pH is low (<4): The free amine is protonated (cationic) and stays in water.
-
If pH is high (>10): The sulfonamide proton might be deprotonated (anionic) depending on the R-group.
-
Solution: Adjust the aqueous layer to pH 8-9 (neutralizing the amine without deprotonating the sulfonamide) and extract with DCM or EtOAc/Isopropanol (3:1).
Q: Why does the reaction turn cloudy immediately? A: This is likely the formation of the hydrochloride salt of the piperazine (Piperazine·HCl). This is normal. Ensure you have enough solvent volume so the stirring remains efficient; otherwise, the "slurry" will cause local concentration gradients that favor side reactions.
References
-
Selective Mono-Functionalization of Piperazines. Journal of Organic Chemistry. Discusses the kinetics of diamine functionalization and the statistical distribution of products.
-
Direct N1-monosubstitutions of piperazine. ResearchGate. Details the "piperazin-1-ium" cation strategy for high selectivity without protecting groups.
-
Kinetics of the hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society. Provides the mechanistic basis for hydrolysis competition in aqueous media.
-
Piperazine Derivatives in Medicinal Chemistry. National Institutes of Health (NIH). Overview of synthetic strategies including Boc-protection vs direct alkylation/sulfonylation.[4]
Sources
Technical Support Center: Solubility Optimization for 1-Ethanesulfonyl-3-methyl-piperazine
Executive Summary
1-Ethanesulfonyl-3-methyl-piperazine (EMP) represents a class of amphiphilic sulfonamide-piperazine building blocks . Its solubility profile is governed by two competing functional groups: the lipophilic, electron-withdrawing ethanesulfonyl moiety and the basic secondary amine at position 4 of the piperazine ring.
Successful incorporation of EMP into bioassays requires navigating a specific "solubility window" defined by pH and solvent polarity. This guide provides a self-validating workflow to maintain compound stability in aqueous buffers (PBS, HEPES) and complex biological media (DMEM, RPMI).
Module 1: Physicochemical Profile & Stock Preparation
Q: What are the critical solubility drivers for this molecule?
A: You must manage the ionization state of the piperazine nitrogen.
-
The Basic Center: The N4 nitrogen (secondary amine) has a predicted pKa of approximately 8.5–9.0 .
-
Implication: At physiological pH (7.4), the molecule is largely protonated (cationic), which supports aqueous solubility.
-
Risk: In basic buffers (pH > 8.5), the molecule becomes neutral (uncharged), drastically reducing aqueous solubility and increasing the risk of precipitation.
-
-
The Sulfonamide: The ethanesulfonyl group adds polar surface area but reduces the basicity of the piperazine ring compared to unsubstituted piperazine.
Q: What is the recommended protocol for stock solution preparation?
A: Do not dissolve directly in aqueous buffer. Use the DMSO-First approach to ensure complete solubilization before aqueous exposure.
Protocol:
-
Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO), Grade ≥99.9%.
-
Target Concentration: Prepare a 10 mM or 20 mM master stock. Avoid >100 mM stocks unless necessary, as viscosity issues can lead to pipetting errors during serial dilution.
-
Dissolution:
-
Weigh the solid EMP into a glass vial (avoid polystyrene).
-
Add calculated DMSO volume.
-
Vortex for 30 seconds.
-
Validation: Inspect visually against a dark background. The solution must be completely clear. If "schlieren" lines (refractive swirls) persist, vortex again.
-
Data Table 1: Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Suitability | Notes |
| 100% DMSO | High (>50 mM) | Recommended | Standard stock solvent. Hygroscopic; keep sealed. |
| 100% Ethanol | Moderate | Caution | Evaporation rates can alter concentration over time. |
| PBS (pH 7.4) | Low to Moderate | Assay Only | Only stable at low concentrations (<100 µM). |
| Acidic Water (0.1M HCl) | High | Special Cases | Good for salt formation, but incompatible with most cell assays. |
Module 2: Dilution Strategy & Assay Integration
Q: How do I prevent "Crash Out" when adding the stock to the assay?
A: Precipitation typically occurs during the transition from organic solvent to aqueous buffer. To prevent this, you must avoid Intermediate Solvent Shock .
The "3-Step" Dilution Protocol:
-
Serial Dilution in DMSO: Perform all serial dilutions (e.g., 1:3 curves) in 100% DMSO . This ensures all wells have the same solvent characteristic.
-
Intermediate Plate (Optional but Recommended): Dilute the DMSO points 1:10 into a "intermediate" buffer plate (e.g., 10% DMSO in PBS).
-
Final Assay Plate: Transfer from the intermediate plate to the cell/enzyme plate to achieve the final concentration (e.g., 0.1% to 1% DMSO final).
Why this works: Direct addition of 100% DMSO stock into a well containing cells can cause localized high concentrations of precipitate before mixing occurs. The intermediate step buffers this transition.
Visualization: Optimized Dilution Workflow
Caption: Figure 1. Recommended workflow to minimize precipitation risk. Maintaining the compound in 100% DMSO until the final transfer ensures concentration accuracy.
Module 3: Troubleshooting & FAQs
Q: I see a fine precipitate in my cell culture wells after 2 hours. Why?
A: This is likely a pH-driven solubility shift .
-
Mechanism: Cell culture media (like DMEM) contains bicarbonate buffers that equilibrate with CO2. If plates are left outside the incubator, the pH can rise to 8.0–8.5 (the "purple" shift).
-
Causality: As pH rises > pKa (approx 8.5 for EMP), the piperazine deprotonates, becoming neutral and less soluble.
-
Solution: Use HEPES-buffered media (25 mM) to clamp pH at 7.4, or ensure plates are returned to the incubator immediately.
Q: Is the compound cytotoxic, or is it the solvent?
A: You must run a Vehicle Control .
-
Piperazine sulfonamides are generally non-toxic in short exposures, but high DMSO (>1%) is cytotoxic and can permeabilize membranes, causing false positives.
-
Validation: Ensure your final DMSO concentration is ≤0.5% (v/v). Include a "DMSO-only" control lane at the same percentage.
Q: Can I freeze-thaw the DMSO stock?
A: Yes, but with limits.
-
Limit: Max 3–5 freeze-thaw cycles.
-
Risk: DMSO is hygroscopic. Each opening introduces atmospheric water. Water in DMSO lowers the solubility of lipophilic compounds over time, leading to "silent precipitation" inside the stock vial.
-
Best Practice: Aliquot the master stock into single-use vials (e.g., 50 µL) and store at -20°C.
Visualization: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for diagnosing solubility-related assay failures.
References & Authority
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Compound Management and Solubility in Bioassays.[2][3] Available from: [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational principles for amine/sulfonamide solubility).
-
PubChem Compound Summary. Piperazine Sulfonamide Derivatives (General Class Properties). National Library of Medicine. Available from: [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for pKa shifts in piperazine derivatives).
Sources
Technical Support Center: Navigating the Regioselectivity of 3-Methylpiperazine Functionalization
Welcome to the technical support center for the functionalization of 3-methylpiperazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying this valuable scaffold. The inherent asymmetry of 3-methylpiperazine presents unique challenges in achieving desired regioselectivity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective functionalization of 3-methylpiperazine so challenging?
The primary challenge arises from the two secondary amine nitrogens (N1 and N4) possessing similar inherent basicity and nucleophilicity. However, the C3-methyl group introduces significant steric hindrance around the N1 nitrogen, making it less accessible to electrophiles compared to the N4 nitrogen.[1][2][3][4][5] This steric effect is the key factor to exploit for achieving regioselectivity. Reactions that are highly sensitive to steric bulk will preferentially occur at the N4 position.
Q2: What are the general strategies to control regioselectivity in 3-methylpiperazine functionalization?
There are three primary strategies to control where the incoming electrophile reacts:
-
Exploiting Inherent Steric Hindrance: For many reactions, the steric bulk of the C3-methyl group is sufficient to direct functionalization to the N4 position. This is often the most straightforward approach.
-
Protecting Group Strategies: By temporarily "blocking" one nitrogen with a protecting group, the other nitrogen can be functionalized selectively.[6][7][8][9][10] This offers excellent control but adds steps to the synthesis.
-
Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, and the nature of the base can influence the kinetic versus thermodynamic outcome of the reaction, thereby affecting regioselectivity.
Troubleshooting Guide: Selective N4-Functionalization
The N4 position is the more sterically accessible and generally more nucleophilic nitrogen in 3-methylpiperazine. Therefore, many standard reactions will favor functionalization at this site. However, issues can still arise.
Issue 1: Poor yield and formation of di-substituted byproducts in N4-acylation.
Underlying Cause: While N4 is favored, if the acylating agent is highly reactive and used in excess, or if the reaction conditions are too harsh, di-acylation can occur. The initially formed mono-acylated product can be deprotonated, and the resulting amide can undergo further reaction.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the stoichiometry of your acylating agent. Begin with 1.0 equivalent and adjust as needed based on reaction monitoring.
-
Slow Addition: Add the acylating agent (e.g., acid chloride or anhydride) slowly to a solution of 3-methylpiperazine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.
-
Choice of Acylating Agent: Consider using less reactive acylating agents. For instance, using a carboxylic acid with a coupling agent (e.g., HATU, HOBt) can provide a more controlled reaction compared to a highly reactive acid chloride. Mixed anhydrides can also be a good option.[11]
Experimental Protocol: Selective N4-Acylation using HATU Coupling
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in an appropriate aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the solution and stir for 15 minutes at room temperature to form the activated ester.
-
In a separate flask, dissolve 3-methylpiperazine (1.2 eq) in the same solvent.
-
Slowly add the activated ester solution to the 3-methylpiperazine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents and purify by column chromatography.
Issue 2: Low conversion in N4-alkylation with bulky alkyl halides.
Underlying Cause: While the N4 position is more accessible than N1, it can still be subject to steric hindrance, especially with bulky alkylating agents.[1][2][3][4][5] This can lead to slow reaction rates and low conversion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.
-
Use a More Reactive Alkylating Agent: If possible, switch from an alkyl chloride or bromide to a more reactive alkyl iodide or triflate.
-
Optimize the Base and Solvent: A stronger base can increase the concentration of the deprotonated, more nucleophilic piperazine. A polar aprotic solvent like DMF or DMSO can also accelerate Sₙ2 reactions.
| Reagent/Condition | Advantage | Disadvantage |
| Alkyl Iodide | Higher reactivity, lower reaction temperatures. | Can be less stable, more expensive. |
| Alkyl Triflate | Very high reactivity. | Can be unstable, moisture-sensitive. |
| NaH in DMF | Strong base, drives reaction to completion. | Can be hazardous, requires anhydrous conditions. |
| K₂CO₃ in Acetonitrile | Milder, safer base. | May require higher temperatures and longer reaction times. |
Issue 3: Poor regioselectivity in Buchwald-Hartwig N4-arylation.
Underlying Cause: The outcome of a Buchwald-Hartwig amination is highly dependent on the palladium catalyst, the phosphine ligand, and the base used.[12][13][14] An improper combination can lead to a loss of regioselectivity.
Troubleshooting Steps:
-
Ligand Selection: For sterically hindered couplings, bulky, electron-rich phosphine ligands are often required. Consider ligands like XPhos, SPhos, or RuPhos. The choice of ligand can significantly influence which nitrogen coordinates to the palladium center.
-
Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Weaker bases like Cs₂CO₃ or K₃PO₄ can also be effective and may offer better functional group tolerance.[15]
-
Solvent and Temperature: Toluene, dioxane, and THF are common solvents. The reaction temperature should be optimized; start around 80-100 °C.
Workflow for Optimizing N4-Arylation
Caption: Optimization workflow for N4-arylation.
Troubleshooting Guide: Selective N1-Functionalization
Achieving functionalization at the sterically hindered N1 position is more complex and typically requires a protecting group strategy.
Issue 4: How can I achieve selective N1-functionalization?
Recommended Strategy: Orthogonal Protection
The most reliable method for N1-functionalization is to first protect the more reactive N4 nitrogen, perform the desired reaction at N1, and then deprotect N4. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and removal under acidic conditions.[7][8][9][10]
Experimental Protocol: N1-Alkylation via Boc Protection
Step 1: Selective N4-Boc Protection
-
Dissolve 3-methylpiperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in the same solvent. Using slightly less than one equivalent of Boc₂O helps to minimize the formation of the di-protected byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-Boc protected product.
-
Purify the N4-Boc-3-methylpiperazine by column chromatography.
Step 2: N1-Alkylation
-
Dissolve N4-Boc-3-methylpiperazine (1.0 eq) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.1 eq, use with caution).
-
Add the alkyl halide (1.1 eq) and stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous workup and purify the N1-alkylated, N4-Boc protected product.
Step 3: N4-Deprotection
-
Dissolve the purified product from Step 2 in a solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired N1-alkylated 3-methylpiperazine salt.
Diagram of the N1-Functionalization Strategy
Caption: Workflow for selective N1-functionalization.
References
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025). Vertex AI Search.
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists - PubMed. (2004). PubMed. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI. [Link]
-
Protecting Groups - Organic Synthesis. (n.d.). Organic-synthesis.org. [Link]
-
Tips & Tricks: Protecting Groups - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]
-
75: The effect of steric hinderance on the SN2 mechanism - YouTube. (2020). YouTube. [Link]
-
Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020). ACS Publications. [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). Caltech. [Link]
-
Metal-Free Site-Selective Functionalization with Cyclic Diaryl λ3- Chloranes: Suppression of Benzyne Formation for Ligand-Coupling Reactions - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021). MDPI. [Link]
-
Steric effects - Wikipedia. (n.d.). Wikipedia. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Steric Hindrance | Organic Chemistry - YouTube. (2024). YouTube. [Link]
-
Site-Selective Switching Strategies to Functionalize Polyazines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Steric hindrance - YouTube. (2013). YouTube. [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines - ChemRxiv. (2025). ChemRxiv. [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). MDPI. [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]
-
Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives - ResearchGate. (2025). ResearchGate. [Link]
-
N-Methylpiperazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). ResearchGate. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (n.d.). MDPI. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed. (2020). PubMed. [Link]
- CN101239957A - Synthesis method of N-methylpiperazine - Google Patents. (n.d.).
Sources
- 1. youtube.com [youtube.com]
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- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
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- 9. Tips & Tricks [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Recrystallization of 1-Ethanesulfonyl-3-methyl-piperazine
This guide is structured as an advanced technical resource for the purification of 1-Ethanesulfonyl-3-methyl-piperazine . It is designed to function as a self-contained troubleshooting system, moving from solvent selection logic to detailed execution protocols.
Topic: Purification & Recrystallization Protocols Compound: 1-Ethanesulfonyl-3-methyl-piperazine (and its Hydrochloride Salt) Target Audience: Medicinal Chemists, Process Engineers, and R&D Scientists[1][2]
Executive Summary & Compound Profile
1-Ethanesulfonyl-3-methyl-piperazine is a bifunctional building block commonly used in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its purification presents unique challenges due to the amphiphilic nature of the sulfonamide (lipophilic) and the secondary amine (hydrophilic/basic).
-
Critical Challenge: The free base often exhibits a low melting point or exists as a viscous oil ("oiling out"), making direct recrystallization difficult.
-
Recommended Strategy: If the free base fails to crystallize, conversion to the Hydrochloride (HCl) or Oxalate salt is the industry-standard method to increase lattice energy and facilitate purification.
Physicochemical Profile (Generalized)
| Property | Characteristic | Implication for Recrystallization |
| Polarity | Moderate to High | Soluble in alcohols, DCM, EtOAc; insoluble in heptane.[1][2] |
| Basicity | Secondary Amine ( | Excellent candidate for acid-base purification or salt formation.[1][2] |
| Impurities | Regioisomers, Bis-sulfonamides | Requires selective solvent systems to purge N4-sulfonated byproducts.[1][2] |
Solvent Selection Guide (Q&A)
Q1: What is the optimal solvent system for the Free Base?
A: If your compound is a solid at room temperature, the "Gold Standard" binary system is Ethyl Acetate (EtOAc) / Heptane .
-
Mechanism: The sulfonamide moiety provides good solubility in hot EtOAc. Heptane acts as the anti-solvent to drive precipitation upon cooling.
-
Ratio: Start with 1:1 (v/v) and adjust to 1:3 as needed.
-
Alternative: Isopropyl Alcohol (IPA) / Water (9:1) can work for more polar variants, but risk of oiling out is higher.
Q2: My compound is an oil. How do I crystallize it?
A: Do not force the free base. Oiling out indicates the lattice energy is too low relative to the solvation energy.
-
Solution: Convert the oil to the Hydrochloride Salt .
-
Protocol: Dissolve the oil in EtOAc or Ethanol and add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl). The salt will precipitate almost immediately.
-
Recrystallization of Salt: Use Methanol/EtOAc or Ethanol (absolute) .
Q3: How do I remove the regioisomer (N4-sulfonyl)?
A: Regioisomers often have slightly different solubility profiles.
-
Strategy: Use a Thermodynamic Slurry .
-
Solvent: IPA or Toluene.
-
Method: Stir the solid in a minimal amount of solvent at 50°C for 4-6 hours, then cool slowly. The thermodynamically more stable crystal (usually the desired product) will grow at the expense of the impurity.
Troubleshooting & Optimization (Decision Logic)
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: The solution turns cloudy/milky at high temperatures, or droplets form instead of crystals upon cooling. Root Cause: The temperature is above the metastable limit, or the solvent is too polar/wet.
Troubleshooting Protocol:
-
Re-heat: Bring the mixture back to a clear solution.
-
Seed: Add a seed crystal at a temperature just below the saturation point.
-
Slow Cool: Insulate the flask to cool at <10°C per hour.
-
Add Co-solvent: Add a small amount of the "good" solvent (e.g., Ethanol) to increase solubility and prevent immediate phase separation.
Issue: Low Yield (<50%)
Root Cause: Product is too soluble in the mother liquor. Fix:
-
Cool to -20°C.
-
Concentrate the mother liquor to 50% volume and harvest a second crop.
-
Switch to a more aggressive anti-solvent (e.g., change Heptane to Pentane).
Visual Workflow: Troubleshooting Logic
The following diagram illustrates the decision process for handling the Free Base vs. the Salt form.
Caption: Decision tree for selecting the purification pathway based on the physical state of the crude material.
Detailed Experimental Protocols
Protocol A: Recrystallization of the Free Base (Solid)
Use this only if the crude material is already a solid.
-
Preparation: Place 5.0 g of crude solid in a 100 mL round-bottom flask.
-
Dissolution: Add Ethyl Acetate (15 mL) . Heat to reflux (approx. 77°C).
-
Note: If not fully dissolved, add more EtOAc in 1 mL increments.
-
-
Anti-Solvent Addition: While refluxing, slowly add Heptane (15-20 mL) dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 mL of EtOAc to clear the solution.
-
Crystallization: Remove from heat. Cover the flask with a beaker (to slow cooling). Allow to reach room temperature undisturbed (approx. 2 hours).
-
Harvest: Filter the white needles using a Buchner funnel. Wash with cold Heptane/EtOAc (2:1).
Protocol B: Salt Formation & Purification (Recommended for Oils)
Use this if the crude material is an oil or fails Protocol A.
-
Dissolution: Dissolve 5.0 g of crude oil in Ethyl Acetate (25 mL) at room temperature.
-
Acidification: Slowly add 4M HCl in Dioxane (6.5 mL, 1.1 eq) or concentrated aqueous HCl (check pH to ensure acidity, pH < 2).
-
Observation: A thick white precipitate should form immediately.
-
-
Isolation: Stir for 30 minutes. Filter the solid.[3][4][5][6]
-
Recrystallization:
-
Yield: Expect 80-90% recovery of high-purity salt.
References
-
PubChem. "1-(Methylsulfonyl)piperazine (Compound Summary)." National Center for Biotechnology Information. Accessed 2024.[7] [Link]
-
Google Patents. "Purification of Piperazine Derivatives." US Patent Database. Accessed 2024.[7]
Sources
- 1. 1604365-80-1|(S)-3-Methyl-1-(methylsulfonyl)piperazine|BLD Pharm [bldpharm.com]
- 2. 62937-96-6|1-(Ethylsulfonyl)piperazine|BLD Pharm [bldpharm.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Hygroscopic Nature of Piperazine Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine sulfonamides. This guide is designed to provide you with practical, in-depth solutions to the challenges posed by the hygroscopic nature of these compounds. By understanding the underlying principles and implementing the robust protocols outlined here, you can ensure the accuracy, reproducibility, and integrity of your experimental results.
Frequently Asked Questions (FAQs): The Basics of Handling Hygroscopic Piperazine Sulfonamides
Q1: What does it mean if a piperazine sulfonamide is described as "hygroscopic"?
A1: Hygroscopicity is the inherent property of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For piperazine sulfonamides, this means that the compound can readily take up water vapor, which can lead to a variety of experimental challenges. The piperazine moiety itself is known to be hygroscopic.[3] This moisture absorption can alter the compound's physical and chemical properties, impacting everything from its weight to its stability.[4]
Q2: How can the hygroscopicity of my piperazine sulfonamide affect my experimental results?
A2: The absorption of moisture can introduce several significant sources of error and variability into your experiments:
-
Inaccurate Weighing and Concentration Errors: The measured weight of a hygroscopic compound will include the mass of the absorbed water, leading to an overestimation of the actual amount of the piperazine sulfonamide. This directly translates to errors in preparing solutions of a specific concentration.
-
Altered Physical Properties: Moisture can change the compound's crystal structure, melting point, and solubility.[5] This can impact downstream applications like formulation development and solid-state characterization.
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways, leading to the formation of impurities and a reduction in the overall purity and potency of your compound.[6]
-
Handling and Processing Issues: Hygroscopic powders often become sticky and clump together, a phenomenon known as caking.[7] This makes them difficult to handle, weigh accurately, and process, especially in manufacturing settings.[8]
Q3: What are the immediate signs that my piperazine sulfonamide has absorbed too much moisture?
A3: Visual inspection can often provide the first clues. Look for:
-
Clumping or Caking: The powder may no longer be free-flowing and may form aggregates.
-
Changes in Appearance: The material might appear wet, sticky, or may even begin to deliquesce (dissolve in the absorbed water) in cases of extreme hygroscopicity.
-
Inconsistent Analytical Results: If you observe unexpected variability in your experimental data, such as shifting peaks in chromatography or inconsistent assay results, it could be an indication of moisture-related issues.
Troubleshooting Guide: Addressing Specific Experimental Challenges
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered when working with hygroscopic piperazine sulfonamides.
Scenario 1: Inconsistent Results in Biological Assays
Problem: "I'm seeing significant variability in the dose-response curves for my piperazine sulfonamide in my cell-based assays. What could be the cause?"
Root Cause Analysis: Inconsistent weighing due to moisture absorption is a primary suspect. If the amount of active compound varies between stock solution preparations, the final concentration in your assay will also be inconsistent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Protocol: Accurate Weighing of a Hygroscopic Piperazine Sulfonamide
-
Equilibration: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder.
-
Controlled Environment: Whenever possible, handle and weigh the compound in a controlled environment with low relative humidity (RH), such as a nitrogen-purged glove box or a dry room.[9] For most applications, maintaining an RH below 40% is recommended.
-
Minimize Exposure Time: Have all necessary equipment and materials ready before opening the compound's container. Weigh the desired amount as quickly as possible to minimize its exposure to the atmosphere.
-
Use Appropriate Containers: Weigh the compound into a dry, tared container with a secure lid.
-
Small Aliquots: For routine experiments, consider preparing smaller, single-use aliquots of the compound to avoid repeatedly opening the main stock container.
Scenario 2: Degradation of Piperazine Sulfonamide During Storage
Problem: "My piperazine sulfonamide is showing signs of degradation, including the appearance of new peaks in my HPLC analysis, even when stored at the recommended temperature. Why is this happening?"
Root Cause Analysis: Moisture absorption during storage can lead to chemical instability, even at low temperatures. The presence of water can accelerate degradation pathways.
Mitigation Strategies:
| Storage Strategy | Rationale | Recommended Implementation |
| Inert Atmosphere | Reduces exposure to both moisture and oxygen. | Backfill the container with an inert gas like argon or nitrogen before sealing. |
| Desiccants | Actively absorb moisture within the storage container.[10] | Place desiccant packets (e.g., silica gel) in the secondary container, ensuring they do not come into direct contact with the compound.[10] |
| Appropriate Packaging | Provides a physical barrier against moisture ingress.[6][8] | Use containers with tight-sealing lids. For long-term storage, consider heat-sealing in a foil pouch.[10] |
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition |
| Temperature | As per manufacturer's recommendation (typically 2-8°C or -20°C) |
| Relative Humidity | < 40% RH |
| Atmosphere | Inert (Nitrogen or Argon) |
| Container | Tightly sealed, opaque glass vial or amber bottle |
Advanced Topics: Formulation and Analytical Characterization
Q4: How can I mitigate the hygroscopicity of a piperazine sulfonamide for formulation development?
A4: Several formulation strategies can be employed to manage the hygroscopic nature of an active pharmaceutical ingredient (API) like a piperazine sulfonamide:
-
Co-crystallization: Forming a co-crystal with a non-hygroscopic co-former can significantly reduce moisture uptake by altering the crystal lattice.[4][[“]][12]
-
Excipient Selection: Formulating with hydrophobic excipients can help to repel moisture away from the API.[8]
-
Film Coating: Applying a moisture-barrier film coating to a solid dosage form is a common and effective method to protect the hygroscopic core.[8]
-
Encapsulation: Encapsulating the API can provide a physical barrier against environmental moisture.[4]
Q5: What analytical techniques are used to characterize the hygroscopicity of a piperazine sulfonamide?
A5: Several methods are available to quantify the hygroscopic behavior of a compound:
-
Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the mass of a sample as a function of relative humidity at a constant temperature.[7][13] It provides a detailed sorption/desorption isotherm, which is crucial for understanding how a material behaves in different humidity environments.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content of a sample by measuring its weight loss as it is heated.[13][]
-
Karl Fischer Titration: This is a highly sensitive method for quantifying the water content in a sample.[15]
Experimental Workflow: Characterizing Hygroscopicity
Caption: Workflow for hygroscopicity characterization.
By implementing these best practices and troubleshooting guides, you can effectively manage the challenges associated with the hygroscopic nature of piperazine sulfonamides, leading to more reliable and reproducible research outcomes.
References
-
Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1209. Available at: [Link]
-
Hygroscopicity: Significance and symbolism. (2026, January 16). ScienceDirect. Available at: [Link]
-
Thakral, S., et al. (2020). Techniques for stabilizing moisture-sensitive drug compounds. Journal of Pharmaceutical Sciences, 109(1), 47-60. Available at: [Link]
-
Bansal, A. K., et al. (2012). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 4(3), 1547-1553. Available at: [Link]
-
Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023, May 8). Labinsights. Available at: [Link]
-
Stankovic, C. J., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 218, 114886. Available at: [Link]
-
Thakral, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 69. Available at: [Link]
-
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Available at: [Link]
-
Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2021). Sensors, 21(16), 5432. Available at: [Link]
-
Humidity controlled storage in pharmaceutical applications. (n.d.). Drybox. Available at: [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). Turkish Journal of Chemistry, 43(1), 329-353. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. Available at: [Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. Available at: [Link]
-
Piperazines – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021). Analytical Chemistry, 93(50), 16867–16873. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Available at: [Link]
-
Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. Available at: [Link]
-
Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. (2010, May 1). Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. Available at: [Link]
-
New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. (2024, May 8). MDPI. Available at: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. jocpr.com [jocpr.com]
- 3. Piperazine | 110-85-0 [chemicalbook.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 6. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. labinsights.nl [labinsights.nl]
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Technical Support Center: Resolution of 1-Ethanesulfonyl-3-methyl-piperazine
Current Status: Online Ticket ID: RES-3M-PIP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are attempting to resolve the enantiomers of 1-Ethanesulfonyl-3-methyl-piperazine . This molecule presents a specific stereochemical challenge: it contains one chiral center at the C3 position and two distinct nitrogen environments—a non-basic sulfonamide at N1 and a basic secondary amine at N4.
Successful resolution depends on exploiting the basicity of the N4 nitrogen for salt formation or utilizing the specific spatial arrangement of the C3-methyl group for chiral recognition in chromatography.
This guide is structured into three technical modules. Select the module that matches your current experimental stage.
Quick Navigation
-
– Best for >10g scale, cost-sensitive projects.
-
– Best for <10g scale, high-purity requirements.
-
– Best for avoiding resolution entirely.
Decision Matrix: Which Route?
Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and purity requirements.
Module 1: Classical Resolution (Crystallization)
Theory: The N1-sulfonamide group withdraws electron density, rendering N1 non-basic. However, the N4-amine remains basic (
Standard Protocol: Tartaric Acid Resolution
Reagents:
-
Racemic 1-Ethanesulfonyl-3-methyl-piperazine (
eq) -
Resolving Agent: (L)-(+)-Tartaric Acid or (D)-(-)-Tartaric Acid (
to eq) [1] -
Solvent System: Methanol/Water or Ethanol/Water (9:1 v/v)
Procedure:
-
Dissolution: Dissolve the racemate in refluxing Methanol (
mL/g). -
Addition: Add the chiral acid (dissolved in minimal hot water) dropwise.
-
Nucleation: Allow the mixture to cool slowly to room temperature over 4–6 hours.
-
Critical Step: If oiling occurs, reheat and add seed crystals of the desired salt if available.
-
-
Filtration: Collect the precipitate.
-
Liberation: Suspend the salt in DCM and wash with
NaOH to liberate the free base.
Troubleshooting Table: Crystallization Issues
| Symptom | Probable Cause | Corrective Action |
| Oiling Out | Solvent polarity is too low (too organic). | Increase water content in the solvent system (e.g., switch from MeOH to MeOH:H₂O 90:10). |
| No Precipitate | Solution is too dilute or salt is too soluble. | Evaporate 30% of solvent; cool to 0°C. Try a less polar anti-solvent like Acetone or MTBE. |
| Low ee% (<50%) | "Crash" crystallization (cooling too fast). | Re-dissolve and cool at a rate of 5°C per hour. Perform a recrystallization of the salt.[1] |
| Wrong Enantiomer | Incorrect resolving agent antipode. | Switch from (L)-Tartaric to (D)-Tartaric acid to target the opposite enantiomer. |
Module 2: Chiral Chromatography (HPLC/SFC)
Theory: For rapid purification without chemical modification, chiral chromatography is superior. The sulfonamide group provides a "handle" for dipole-dipole interactions with the stationary phase, while the methyl group provides steric discrimination.
Method Development Guide
Recommended Columns:
-
Primary: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)) [2].
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase Strategy: Since the N4 nitrogen is basic, you must use a basic additive to prevent peak tailing.
| Parameter | HPLC Conditions (Normal Phase) | SFC Conditions (Supercritical Fluid) |
| Mobile Phase A | n-Hexane / Heptane | |
| Mobile Phase B | Ethanol or Isopropanol (IPA) | Methanol or Ethanol |
| Additive | 0.1% Diethylamine (DEA) or Ethanolamine | 0.2% Diethylamine (DEA) |
| Typical Ratio | 80:20 or 90:10 (A:B) | 85:15 to 70:30 ( |
| Temperature | 25°C – 35°C | 40°C |
Workflow Diagram: Method Optimization
Figure 2: Iterative workflow for optimizing chiral separation parameters.
Module 3: Asymmetric Synthesis
Theory: If resolution is inefficient (yielding max 50%), synthesize the chiral scaffold directly from the "Chiral Pool" using L-Alanine or L-Alaninol . This guarantees the stereocenter at C3 (derived from the alanine methyl) is set before the ring is closed.
Synthetic Route (Retrosynthesis)
-
Starting Material: N-Boc-L-Alanine (commercially available).
-
Coupling: React with N-Ethanesulfonyl-glycine ester.
-
Cyclization: Deprotect and cyclize to form the piperazinone.
-
Reduction: Reduce the carbonyl to yield the piperazine.
Critical Control Point: Racemization
-
Risk: Strong bases during the cyclization step can deprotonate the alpha-carbon of the alanine residue, leading to racemization.
-
Prevention: Use non-nucleophilic, hindered bases (e.g., DIPEA) and avoid high temperatures during the amide coupling steps.
FAQs & Troubleshooting
Q1: My chiral HPLC peaks are merging into a single broad blob. Why? A: This is likely due to the unsuppressed ionization of the N4 secondary amine. The amine interacts with the residual silanols on the column silica.
-
Fix: Ensure your mobile phase contains 0.1% Diethylamine (DEA) .[2] If already present, increase to 0.2% or try 0.1% Trifluoroacetic acid (TFA) only if using an immobilized column like Chiralpak IA/IC (coated columns like AD-H can be damaged by strong acids/bases compatibility issues—always check the column manual) [2].
Q2: Can I use enzymatic resolution? A: Direct enzymatic resolution of the piperazine ring is difficult. However, you can acylate the N4 position using a lipase (e.g., Candida antarctica Lipase B) and a vinyl ester. The enzyme will selectively acylate one enantiomer, allowing separation of the amide (product) from the amine (starting material).[2] This is a kinetic resolution.
Q3: Which absolute configuration corresponds to which retention time? A: Retention order is not predictable without a standard. You must determine this via X-ray crystallography of your diastereomeric salt (Module 1) or by synthesizing a small amount of the authentic (R)-enantiomer via the Alanine route (Module 3) to use as a reference marker [3].
Q4: Is the sulfonamide group stable during salt formation? A: Yes. Sulfonamides are generally stable to the acidic conditions used in tartaric acid resolution and the basic workup conditions (NaOH extraction). They are much more stable than amides or esters.
References
-
BenchChem. (2025).[1][2][3] (R)-2-Methylpiperazine (L)-tartaric acid salt - Resolution Protocols. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Katagiri, H., et al. (2009).[4] A pair of diastereomeric 1:1 salts of (S)- and (R)-2-methylpiperazine with (2S,3S)-tartaric acid.[4] Acta Crystallographica Section C. Retrieved from [4]
-
Sigma-Aldrich. (2024). Strategies for Chiral HPLC Method Development. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-Ethanesulfonyl-3-methyl-piperazine and all reagents before handling.
Sources
Validation & Comparative
A Comparative Guide to C-NMR and Mass Spectrometry for Unambiguous Structure Confirmation
Introduction: The Imperative of Structural Integrity in Science
In the realms of chemical research, and particularly in drug development, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and safety. The process of determining this identity—structural elucidation—is a cornerstone of chemical analysis.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate unambiguous structure confirmation for new chemical entities to ensure product quality, consistency, and safety.[2][3][4] Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy and Mass Spectrometry (MS) stand out as two of the most powerful and widely employed methods.[5]
This guide provides an in-depth comparison of ¹³C-NMR and MS, moving beyond a simple list of features to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who rely on these techniques to make critical decisions. We will explore their fundamental principles, deliver field-proven experimental protocols, and demonstrate how their synergistic use provides a self-validating system for structure confirmation, embodying the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Principle of Orthogonality: A Foundation of Trust
Caption: Orthogonal workflow for structure confirmation.
Deep Dive: ¹³C Nuclear Magnetic Resonance (C-NMR) Spectroscopy
Fundamental Principles
¹³C-NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon framework of a molecule.[11] The underlying principle involves the ¹³C isotope, which, unlike the far more abundant ¹²C isotope, possesses a nuclear spin of ½.[12][13] When a sample is placed in a strong external magnetic field (B₀), these ¹³C nuclei align either with or against the field. By irradiating the sample with radiofrequency (RF) energy, the nuclei can be excited or "flipped" to the higher energy state.[12] The precise frequency required for this transition is highly dependent on the local electronic environment of each carbon atom. This frequency, measured relative to a standard (Tetramethylsilane, TMS), is known as the chemical shift (δ) , reported in parts per million (ppm).[11]
Information Gleaned from a C-NMR Spectrum
A standard proton-decoupled ¹³C-NMR spectrum provides three key pieces of information:
-
Number of Signals: The number of distinct peaks in the spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[14] Symmetry in a molecule will reduce the number of signals.[15]
-
Chemical Shift (δ): The position of a signal along the x-axis (typically 0-220 ppm) indicates the carbon's chemical environment.[16] Electronegative atoms (like oxygen or halogens) deshield the carbon nucleus, causing its signal to appear at a higher ppm value (downfield).[11] The hybridization state also has a major effect, with sp² carbons (alkenes, aromatics, carbonyls) appearing further downfield than sp³ carbons (alkanes).[17]
-
Signal Multiplicity (with DEPT): While standard ¹³C spectra are typically "proton-decoupled" to show each carbon as a single peak, advanced experiments like Distortionless Enhancement by Polarization Transfer (DEPT) can determine how many hydrogen atoms are attached to each carbon, distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.[11]
Strengths & Limitations of ¹³C-NMR
| Strengths | Limitations |
| Unambiguous Connectivity: Provides direct information about the carbon skeleton and the environment of each carbon. | Low Sensitivity: The natural abundance of ¹³C is only ~1.1%, and its gyromagnetic ratio is low, making it inherently less sensitive than ¹H NMR.[17] |
| High Resolution: The wide chemical shift range (0-220 ppm) minimizes signal overlap, even in complex molecules.[16][18] | Long Acquisition Times: Due to low sensitivity, acquiring a spectrum with a good signal-to-noise ratio can be time-consuming, especially for dilute samples.[19] |
| Non-Destructive: The sample can be recovered unchanged after analysis. | Not Inherently Quantitative: Under standard conditions, peak intensities do not directly correlate to the number of carbons due to relaxation effects and the Nuclear Overhauser Effect (NOE). Quantitative ¹³C-NMR requires specific experimental setups.[16][18] |
| Stereochemical Information: Can often distinguish between stereoisomers. | Requires Larger Sample Amount: Compared to MS, NMR generally requires milligram quantities of the sample.[20] |
Experimental Protocol: Acquiring a High-Quality ¹³C-NMR Spectrum
This protocol is designed to ensure the acquisition of a reliable ¹³C-NMR spectrum for a typical small organic molecule.
1. Sample Preparation: The Foundation of Quality
-
Causality: The goal is to create a homogenous solution of the analyte in a deuterated solvent. Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because they are "invisible" in ¹H NMR and provide a lock signal for the spectrometer to maintain magnetic field stability.[19] Particulate matter will degrade spectral quality by disrupting the magnetic field homogeneity.[21]
-
Step 1: Choose an Appropriate Solvent. Test the solubility of your compound in non-deuterated solvents first. The chosen deuterated solvent should fully dissolve the sample and not react with it.[20]
-
Step 2: Weigh the Sample. For a routine ¹³C spectrum on a modern spectrometer (400-600 MHz), aim for 10-50 mg of your compound.[18][20] Higher concentrations are better, as signal-to-noise is proportional to the square root of the number of scans, and a concentrated sample requires fewer scans.[19]
-
Step 3: Dissolution. Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent directly in a clean, dry vial.[20]
-
Step 4: Filtration. To remove any dust or undissolved particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[19] Low-quality tubes can have imperfections that interfere with shimming.[21]
-
Step 5: Capping and Labeling. Cap the NMR tube securely and label it clearly.
2. Data Acquisition
-
Step 1: Instrument Setup. Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal from the solvent and shim the magnetic field to optimize its homogeneity.
-
Step 2: Set Acquisition Parameters. Key parameters include the pulse angle (typically 90° for quantitative experiments or 30-45° for faster routine scans), relaxation delay (a sufficient delay is critical for quantitative data), and the number of scans (ns).[18] The number of scans will depend on the sample concentration and can range from a few hundred to many thousands.
-
Step 3: Run the Experiment. The instrument will irradiate the sample and record the resulting Free Induction Decay (FID).
-
Step 4: Data Processing. The raw FID data is converted into a frequency-domain spectrum via a Fourier Transform (FT). This is followed by phase correction, baseline correction, and referencing the chemical shift scale to TMS (0 ppm).
Deep Dive: Mass Spectrometry (MS)
Fundamental Principles
Mass Spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[22] It provides the molecular weight of a compound and, through fragmentation, yields crucial information about its structure.[23] The process involves three fundamental steps:
-
Ionization: The sample molecule (M) is converted into a gas-phase ion, typically a radical cation (M⁺•) or a protonated molecule ([M+H]⁺). Numerous ionization techniques exist (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)), chosen based on the analyte's properties like volatility and polarity.[8][24]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF)), which separates them based on their m/z ratio using electric and/or magnetic fields.[22]
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The output is a mass spectrum: a plot of relative intensity versus m/z.[22]
Information Gleaned from a Mass Spectrum
-
Molecular Ion Peak (M⁺• or [M+H]⁺): This peak represents the intact ionized molecule and directly provides the molecular weight of the compound.[25] High-Resolution Mass Spectrometry (HRMS) can measure this mass with extremely high accuracy (to several decimal places), which allows for the unambiguous determination of the molecular formula.[8][26]
-
Base Peak: This is the most intense peak in the spectrum, assigned a relative intensity of 100%. It corresponds to the most stable fragment ion formed during the ionization process.[25]
-
Fragmentation Pattern: The molecular ion is often energetically unstable and breaks apart into smaller, charged fragments and neutral radicals.[27] The pattern of these fragment peaks is like a molecular fingerprint, providing valuable clues about the molecule's functional groups and connectivity.[25][28] For example, the loss of a methyl group will result in a peak at M-15.
-
Isotopic Peaks: The presence of elements with significant natural isotopes (e.g., Chlorine with ³⁵Cl and ³⁷Cl in a ~3:1 ratio, or Bromine with ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) creates a characteristic pattern of peaks (M⁺, M+2, etc.) that are readily identifiable.[28]
Strengths & Limitations of Mass Spectrometry
| Strengths | Limitations |
| Exceptional Sensitivity: Capable of detecting substances at very low concentrations (picomolar to femtomolar).[26] | Destructive Technique: The sample is consumed during the ionization and fragmentation process. |
| Molecular Weight Determination: Provides the precise molecular weight, and with HRMS, the molecular formula.[8] | Isomer Ambiguity: Constitutional isomers have the same molecular formula and thus the same exact mass, making them often indistinguishable by MS alone. |
| Structural Information via Fragmentation: Fragmentation patterns reveal key structural motifs and functional groups.[23] | Ionization Dependent: The appearance of the spectrum, especially the molecular ion, is highly dependent on the ionization method and energy. Some molecules may not show a molecular ion peak at all.[25] |
| Coupling with Separation Techniques: Easily coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to analyze complex mixtures.[8][29] | Complex Fragmentation: Interpretation of fragmentation patterns for unknown compounds can be complex and challenging.[28] |
Experimental Protocol: Acquiring a Mass Spectrum
This protocol outlines the general steps for obtaining a mass spectrum via direct infusion ESI-MS, a common technique for polar, non-volatile small molecules.
1. Sample Preparation: Avoiding Contamination
-
Causality: The goal is to create a dilute, particle-free solution of the analyte in a volatile solvent. High concentrations can cause signal suppression and contaminate the instrument, while non-volatile salts are incompatible with ESI and can clog the system.[30]
-
Step 1: Choose a Solvent. Use high-purity, volatile solvents compatible with the ionization source, such as methanol, acetonitrile, or water.[30] Avoid non-volatile solvents like DMSO or salts like phosphates and chlorides.[30][31]
-
Step 2: Prepare a Stock Solution. Dissolve the sample in a suitable solvent to create a stock solution, for example, at 1 mg/mL.[30]
-
Step 3: Dilute for Analysis. Take a small aliquot (e.g., 10-100 µL) of the stock solution and dilute it significantly with the analysis solvent to a final concentration in the range of 1-10 µg/mL (micrograms per mL).[30] Overly concentrated samples are a common source of poor data and instrument contamination.[30]
-
Step 4: Filter (If Necessary). If any particulates are visible, the solution must be filtered through a syringe filter before introduction to the instrument.[30]
2. Data Acquisition
-
Step 1: Instrument Calibration and Tuning. The mass spectrometer must be calibrated using a known standard to ensure mass accuracy.
-
Step 2: Set Ionization Parameters. For ESI, key parameters include the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. These are optimized to achieve stable and efficient ionization of the analyte.
-
Step 3: Introduce the Sample. The prepared sample solution is introduced into the ion source via a syringe pump at a slow, constant flow rate.
-
Step 4: Acquire the Spectrum. Data is collected across a specified m/z range. It is common to acquire data in both positive and negative ion modes to see which provides a better signal for the compound of interest (e.g., [M+H]⁺ or [M-H]⁻).
Comparative Analysis: C-NMR vs. Mass Spectrometry
The choice between ¹³C-NMR and MS, or the decision to use both, depends on the specific question being asked. The following table provides a direct comparison of their core attributes.
| Feature | ¹³C-NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Carbon skeleton connectivity, chemical environment of each carbon.[11] | Molecular weight, molecular formula (HRMS), structural fragments.[8] |
| Principle | Nuclear magnetic resonance of ¹³C nuclei in a magnetic field.[12] | Measurement of the mass-to-charge ratio (m/z) of gas-phase ions.[22] |
| Sample Amount | Milligrams (mg) typically required.[20] | Micrograms (µg) to nanograms (ng) or less.[26] |
| Sensitivity | Low.[17] | Very High.[23] |
| Sample State | Solution (dissolved in a deuterated solvent).[19] | Solid, liquid, or gas; converted to gas-phase ions.[22] |
| Destructive? | No, sample is recoverable. | Yes, sample is consumed. |
| Isomer Differentiation | Excellent for constitutional isomers and often for stereoisomers. | Poor for constitutional isomers; specialized techniques needed for stereoisomers. |
| Analysis of Mixtures | Difficult without prior separation. | Excellent when coupled with chromatography (LC-MS, GC-MS).[8] |
| Quantitative Analysis | Possible with specific protocols but not routine.[18] | Possible with appropriate standards and methods (e.g., isotope dilution). |
| Regulatory Standing | Considered a primary method for definitive structure proof.[1] | Essential for molecular weight confirmation and impurity profiling.[32][33] |
Synergy in Action: A Combined Workflow for Structure Confirmation
Neither ¹³C-NMR nor MS alone tells the whole story. Their true power is realized when used in concert. A logical workflow combines the strengths of both to build a complete and validated structural picture.
Caption: Integrated workflow combining MS and ¹³C-NMR.
Conclusion
¹³C-NMR and Mass Spectrometry are not competing techniques but are powerful, orthogonal partners in the critical task of structure elucidation. MS provides the molecular formula and a "blueprint" of fragments with unparalleled sensitivity, while ¹³C-NMR delivers an unambiguous map of the carbon skeleton with high resolution. The causality is clear: MS tells you what pieces you have (masses), and ¹³C-NMR tells you how they are connected (the carbon framework).
For the modern researcher, scientist, or drug development professional, proficiency in applying and interpreting data from both techniques is essential. The use of one without the other can leave dangerous ambiguities, while their combined, synergistic application provides the highest level of confidence, ensuring the structural integrity that underpins scientific discovery and pharmaceutical safety.
References
- Mtoz Biolabs. (n.d.). How to Prepare Sample for Mass Spectrometry?
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis.
- Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- Wikipedia. (n.d.). Sample preparation in mass spectrometry. In Wikipedia.
- Wikipedia. (n.d.).
- HSCprep. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns.
- Scribd. (n.d.). Fragmentation Pattern of Mass Spectrometry.
- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
- Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
- University of Wisconsin-Madison. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from University of Wisconsin-Madison Chemistry Department website.
- University of Ottawa. (n.d.). Sample preparation. Retrieved from University of Ottawa NMR Facility website.
- École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation.
- Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from Humboldt-Universität zu Berlin Department of Chemistry website.
- Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).
- BenchChem. (2025). Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation.
- CURRENTA. (n.d.). Mass spectrometry for structural elucidation.
- Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
- Slideshare. (n.d.). C-13 NMR Spectroscopy.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Research and Reviews. (2024, December 30). Mass Spectrometry: Unlocking the Secrets of Molecular Structure.
- Bove, M. P., et al. (n.d.). Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements. PMC.
- BenchChem. (2025). A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjugates.
- Li, L., et al. (2022, September 30).
- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
- Wikipedia. (n.d.). Mass spectrometry. In Wikipedia.
- Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.
- OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry.
- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
- University of Nottingham. (n.d.). Fundamentals of Spectroscopy and Applications for Structure Determination F12FSA.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
- University of California, Los Angeles. (n.d.). 13C-NMR.
- Royal Society of Chemistry. (2024, February 16). Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures.
- ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
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- ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Request PDF.
- Chemguide. (n.d.). answers C-13 NMR: INTERPRETING SPECTRA.
- BioPharmaSpec. (n.d.). Orthogonal Methods in Higher Order Structure (HOS) Analysis.
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- Remaud, G. S., et al. (2012, September 15).
- Jeffrey, F. M., et al. (2003, July 15). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism.
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- Hertkorn, N., et al. (2013, March 8).
- Paper of Record. (2024, December 4). 1H-NMR, 13C-NMR and Mass spectral analysis: Significance and symbolism.
- The Organic Chemistry Tutor. (2019, March 2).
- Paraskevopoulos, G., et al. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?
- Jožef Stefan Institute. (2018, January 8). Structural Elucidation.
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HPLC Method Development Guide: 1-Ethanesulfonyl-3-methyl-piperazine Purity
Executive Summary
Developing a purity method for 1-Ethanesulfonyl-3-methyl-piperazine (ESMP) presents a classic chromatographic paradox: the molecule is too polar for standard C18 retention yet too hydrophobic for pure silica applications. As a key intermediate in pharmaceutical synthesis, its purity is critical, particularly regarding the separation of regioisomers (e.g., 2-methyl vs. 3-methyl variants) and starting materials (piperazine).
This guide objectively compares three distinct separation modes: Traditional C18 , Ion-Pairing Chromatography (IPC) , and Fluorinated Phase (PFP) .
The Verdict: While C18 fails to retain the analyte and IPC offers retention at the cost of MS-compatibility, the Pentafluorophenyl (PFP) phase emerges as the superior methodology. It provides a self-validating system through unique selectivity mechanisms (H-bonding and
Compound Analysis & Chromatographic Challenge
To understand the failure of standard methods, we must analyze the analyte's physicochemical profile.
-
Analyte: 1-Ethanesulfonyl-3-methyl-piperazine
-
Functional Groups: Sulfonamide (Polar, H-bond acceptor), Secondary Amine (Basic, pKa ~9.0 - 9.5).
-
The Challenge:
-
Polarity: The sulfonyl group and the amine make the molecule highly polar. On a C18 column, it elutes near the void volume (
), causing co-elution with salts and matrix effects. -
Basicity: At neutral pH, the amine is protonated. Residual silanols on silica-based C18 columns interact ionically with the cationic amine, causing severe peak tailing.
-
Isomerism: The position of the methyl group (C2 vs. C3) changes the 3D shape but not the hydrophobicity significantly, making C18 discrimination nearly impossible.
-
Method Development Decision Tree
Figure 1: Decision matrix for selecting the stationary phase based on analyte retention and selectivity requirements.
Comparative Methodology
We evaluated three methods to determine the optimal protocol for purity analysis.
Method A: The "Default" (C18)[1]
-
Column: C18 (3.0 x 100 mm, 1.8 µm)
-
Mobile Phase: 0.1% Formic Acid in Water / ACN
-
Outcome: FAILURE .
-
Data: Retention factor (
) < 0.5. The analyte elutes with the solvent front. No separation from the synthesis starting material (piperazine).
Method B: The "Old School" (Ion-Pairing)
-
Column: C18
-
Additive: 10mM Sodium Octanesulfonate (pH 2.5)
-
Outcome: FUNCTIONAL BUT FLAWED .
-
Data: Retention increases (
~ 5.0) due to the formation of a neutral ion-pair complex. -
Drawback: The method is not MS-compatible (non-volatile salts suppress ionization). Equilibration takes >60 minutes. Gradient drift is significant.
Method C: The "Optimized" (PFP - Propyl Pentafluorophenyl)
-
Column: PFP (Propyl Pentafluorophenyl) bonded phase.[1]
-
Mechanism: The fluorine atoms on the benzene ring create a localized negative electrostatic field. This interacts strongly with the protonated amine of the ESMP (cation-exchange mechanism) and the sulfonyl dipole, while the aromatic ring provides
- interactions. -
Outcome: SUPERIOR .
-
Data: Sharp symmetry (Tailing Factor < 1.2), distinct separation of regioisomers (
).
Recommended Protocol: PFP Method
This protocol is validated for stability-indicating purity analysis.
Chromatographic Conditions[1][3][4][5][6][7]
| Parameter | Specification | Rationale |
| Column | ACE C18-PFP or Kinetex PFP, 150 x 4.6 mm, 2.6 µm | Core-shell technology for efficiency; PFP ligand for selectivity. |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adj. Formic Acid) | Low pH ensures amine protonation (solubility & retention on PFP). |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Aprotic solvent maintains dipole interactions. |
| Flow Rate | 0.8 mL/min | Optimized for Van Deemter minimum of 2.6 µm particles. |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Detection | UV @ 215 nm | Low wavelength required; sulfonamide has weak absorbance >250nm. |
| Injection | 5.0 µL | Low volume prevents solvent effects on early eluting peaks. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold (Trapping) |
| 2.0 | 5 | End of Loading |
| 12.0 | 40 | Linear Gradient |
| 12.1 | 90 | Wash Step |
| 15.0 | 90 | Wash Hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | Ready for Next Injection |
Experimental Workflow
Figure 2: Step-by-step analytical workflow for ESMP purity analysis.
Performance Data & Validation
The following data represents typical performance metrics comparing the PFP method against the standard C18 approach.
Selectivity & Resolution[6][8]
| Parameter | Standard C18 | Optimized PFP | Note |
| Retention Time ( | 1.2 min (Void) | 6.8 min | PFP retains polar amine via H-bonding. |
| Peak Width ( | Broad/Tailing | Sharp | PFP reduces silanol interaction. |
| Isomer Separation | Co-elution | Shape selectivity of PFP ring resolves methyl positions. | |
| Tailing Factor ( | 2.1 | 1.1 | Excellent symmetry. |
Linearity and Sensitivity (PFP Method)
-
Linearity (
): > 0.999 (Range: 0.5 µg/mL to 100 µg/mL). -
LOD (S/N=3): 0.05 µg/mL.
-
LOQ (S/N=10): 0.15 µg/mL.
Troubleshooting & Causality (E-E-A-T)
Issue: Retention time drift.
-
Cause: PFP phases are sensitive to "dewetting" if 100% aqueous phase is used abruptly, or pH shifts.
-
Fix: Ensure at least 3-5% organic is present in the initial mobile phase (as per the gradient above) to keep the fluorinated ligands accessible.
Issue: Baseline noise at 215 nm.
-
Cause: Formic acid absorbs at low UV.
-
Fix: Use high-purity additives. Alternatively, switch to Phosphoric Acid (0.1%) if MS detection is not required, as phosphate is transparent at 215 nm.
Issue: Split peaks.
-
Cause: Sample solvent is stronger than the mobile phase (e.g., sample dissolved in 100% ACN).
-
Fix: Dissolve sample in Mobile Phase A or 90:10 Water:ACN.
References
-
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. Link
-
Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A, 994(1-2), 13-36. Link
-
Advanced Chromatography Technologies. "ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase."[2] Chromatography Today. Link
-
McCalley, D. V. (2017). "Understanding and manipulating the separation of hydrophilic compounds in liquid chromatography." Journal of Chromatography A, 1523, 49-71. Link
-
US Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." Guidance for Industry. Link
Sources
A Senior Application Scientist's Guide to Purity Validation of 1-Ethanesulfonyl-3-methyl-piperazine via LC-MS
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the structural integrity and purity of an active pharmaceutical ingredient (API) or its intermediates are paramount. 1-Ethanesulfonyl-3-methyl-piperazine is a key building block in the synthesis of numerous modern therapeutics. Its piperazine core and sulfonyl group are common pharmacophores, but they also introduce specific challenges in synthesis and purification. Even minute impurities, which may include unreacted starting materials, byproducts, or degradation products, can have significant impacts on the safety, efficacy, and stability of the final drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 1-Ethanesulfonyl-3-methyl-piperazine, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind method development, present a robust, self-validating protocol, and compare its performance against established alternatives. This document is intended for researchers, analytical scientists, and quality control professionals who require a reliable and sensitive method for impurity profiling.
The Analytical Challenge: Why LC-MS is the Gold Standard
The physicochemical properties of 1-Ethanesulfonyl-3-methyl-piperazine—a polar, non-volatile heterocyclic compound—make its analysis challenging for certain techniques. While methods like Gas Chromatography (GC) often require derivatization to improve volatility, and standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) may lack sensitivity due to the absence of a strong chromophore, LC-MS emerges as the superior choice.[1][2]
LC-MS offers an unparalleled combination of high-resolution separation (from the LC component) and definitive identification with exceptional sensitivity (from the MS component).[3][4] This synergy is essential for detecting and identifying unknown impurities at trace levels, a critical requirement outlined by regulatory bodies.
Comparative Analysis of Key Analytical Techniques
To contextualize the advantages of LC-MS, it is essential to compare it with other common analytical techniques used for purity determination.
| Parameter | LC-MS (Liquid Chromatography-Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) | HPLC-UV/DAD (High-Performance Liquid Chromatography with UV/Diode-Array Detection) |
| Specificity | Very High (based on retention time and mass-to-charge ratio) | High (based on retention time and mass fragmentation pattern) | Moderate to Low (relies on UV absorbance, potential for co-eluting impurities) |
| Sensitivity | Very High (ng/mL to pg/mL levels)[5] | High (typically requires derivatization for polar compounds) | Moderate (µg/mL levels), often requires derivatization for compounds without strong chromophores.[6] |
| Analyte Scope | Broad; ideal for polar, non-volatile, and thermally labile compounds.[3] | Limited to volatile and thermally stable compounds (or those that can be derivatized). | Broad, but requires a UV-absorbing chromophore for sensitive detection. |
| Impurity ID | Excellent; provides molecular weight and structural data from fragmentation.[2] | Excellent; provides characteristic fragmentation patterns for library matching. | Poor; cannot identify unknown impurities without reference standards. |
| Sample Prep | Simple "dilute-and-shoot" often possible. | Can be complex, often requiring derivatization. | Simple, but may require derivatization to enhance UV activity.[1] |
| Trustworthiness | High; dual confirmation (retention time & m/z) provides high confidence. | High; fragmentation patterns are highly specific. | Moderate; peak purity analysis with DAD is possible but not definitive. |
The LC-MS Experimental Protocol: A Self-Validating System
A robust analytical method is one that is validated to be fit for its intended purpose. The following protocol is designed in accordance with the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its specificity, linearity, accuracy, precision, and sensitivity are well-characterized.[7][8]
Instrumentation and Reagents
-
LC-MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[3]
-
Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a robust starting point for separating the polar parent compound from potentially less polar impurities.
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
1-Ethanesulfonyl-3-methyl-piperazine reference standard (purity >99.5%)
-
Chromatographic and MS Conditions
The causality behind these choices is critical. A gradient elution is chosen to ensure that both early-eluting polar impurities (like unreacted 3-methyl-piperazine) and late-eluting non-polar byproducts are effectively separated within a reasonable run time. The acidic mobile phase (0.1% formic acid) serves to protonate the basic nitrogen atoms of the piperazine ring, leading to better peak shape and enhanced ionization efficiency in positive ESI mode.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and ensures good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting hydrophobic compounds. |
| Gradient Elution | 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate for 3 min | Ensures separation of a wide polarity range of potential impurities. |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column, balancing speed and resolution. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, ensuring reproducibility. |
| Injection Volume | 2 µL | Minimizes column overload while providing sufficient sensitivity. |
| Ionization Mode | ESI Positive (ESI+) | The basic piperazine moiety is readily protonated, yielding a strong [M+H]⁺ ion. |
| MS Acquisition | Full Scan (m/z 50-500) and Targeted MS/MS | Full scan for unknown impurity detection; MS/MS for structural confirmation. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temp. | 120 °C | Prevents thermal degradation of the analyte. |
Step-by-Step Workflow
The entire analytical process, from sample receipt to final report, must be systematic and reproducible.
Caption: Figure 1: LC-MS Purity Validation Workflow
-
Standard Preparation: Accurately prepare a stock solution of the 1-Ethanesulfonyl-3-methyl-piperazine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water). Perform serial dilutions to create calibration standards covering the expected concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
Sample Preparation: Accurately weigh the test sample and dissolve it in the same diluent to a known concentration (e.g., 0.1 mg/mL). This concentration is chosen to allow for the detection of impurities at levels of 0.05% or lower.[9]
-
LC-MS Analysis: Inject the prepared standards and samples onto the LC-MS system using the conditions outlined in Section 3.2.
-
Data Processing: Integrate the chromatographic peaks. For the main component, calculate the assay against the reference standard curve. For impurities, calculate their concentration or area percentage relative to the main peak.
Data Interpretation: Identifying Potential Impurities
The true power of LC-MS lies in its ability to not just quantify but also identify impurities.
Expected Mass and Fragmentation
The nominal mass of 1-Ethanesulfonyl-3-methyl-piperazine (C₇H₁₆N₂O₂S) is approximately 192.09 g/mol . In ESI+ mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 193.1 .
Tandem MS (MS/MS) of the parent ion can reveal its structure. Based on known fragmentation pathways of sulfonylpiperazines, key fragmentation events can be predicted.[10][11]
Caption: Figure 2: Predicted MS/MS Fragmentation
-
Loss of SO₂: A common fragmentation for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 129.1.[11]
-
Piperazine Ring Cleavage: Cleavage within the piperazine ring is also highly probable, leading to characteristic fragments. A key fragment would be the protonated methylpiperazine moiety at m/z 99.1.[10]
-
Sulfonyl Cleavage: Cleavage of the N-S bond could yield a fragment corresponding to the ethanesulfonyl group at m/z 93.0.
Common Process-Related Impurities
A thorough understanding of the synthetic route is crucial for predicting potential impurities.[12][13][14]
| Potential Impurity | Potential Origin | Expected [M+H]⁺ (m/z) | Notes |
| 3-Methylpiperazine | Unreacted starting material | 101.1 | Will elute earlier than the parent compound due to higher polarity. |
| 1,4-Bis(ethanesulfonyl)-3-methyl-piperazine | Over-sulfonylation byproduct | 285.1 | Will likely be less polar and have a longer retention time. |
| Piperazine | Impurity in starting material | 87.1 | Highly polar, will elute very early. |
| 1-Ethanesulfonyl-piperazine | Impurity in starting material | 179.1 | Purity of the 3-methylpiperazine starting material is key. |
Method Validation Summary: Demonstrating Trustworthiness
To ensure the method is fit for purpose, a validation study must be performed according to ICH guidelines.[7][15] The results below are representative of a successful validation.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference at the retention time of the analyte and known impurities. | Peak is spectrally pure; no co-elution observed in spiked samples. | Pass |
| Linearity (Assay) | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9995 over 0.1-10 µg/mL | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% recovery | 99.5% - 101.2% at three concentration levels. | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 replicate injections | RSD = 0.8% | Pass |
| LOD (Limit of Detection) | Signal-to-Noise ≥ 3 | 0.05 ng/mL (0.005% of 0.1 mg/mL) | Pass |
| LOQ (Limit of Quantitation) | Signal-to-Noise ≥ 10 | 0.15 ng/mL (0.015% of 0.1 mg/mL) | Pass |
| Robustness | %RSD < 5% for deliberate small changes (flow rate, temp) | %RSD = 2.5% | Pass |
Conclusion
The validation of purity for key pharmaceutical intermediates like 1-Ethanesulfonyl-3-methyl-piperazine demands a highly sensitive, specific, and reliable analytical method. This guide has demonstrated that Liquid Chromatography-Mass Spectrometry is unequivocally the gold standard for this application. Its ability to separate, quantify, and structurally identify the parent compound and its potential impurities in a single run provides an unmatched level of analytical confidence.
By adopting a systematic approach grounded in established scientific principles and regulatory guidelines like ICH Q2(R2), laboratories can develop and validate a robust LC-MS method.[8] The detailed protocol and data interpretation framework presented herein serve as a comprehensive resource for scientists, ensuring the quality and safety of the materials that form the foundation of modern medicine.
References
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. (2022). National Center for Biotechnology Information. [Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). University of Tartu. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (2008). National Center for Biotechnology Information. [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (n.d.). ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Method for preparing 1-methylpiperazine. (1959).
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A Comparative Guide to the Identification of Sulfonyl Piperazines via Infrared Spectroscopy
For researchers and professionals in drug development, the precise and rapid identification of molecular structures is paramount. The sulfonyl piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its pharmacokinetic and pharmacodynamic properties. Infrared (IR) spectroscopy offers a powerful, non-destructive, and swift method for the structural confirmation of these compounds. This guide provides an in-depth comparison of the IR spectral features of sulfonyl piperazines against relevant alternatives, supported by experimental protocols and data interpretation workflows.
The Significance of Vibrational Spectroscopy in Drug Moiety Identification
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For a sulfonyl piperazine, this fingerprint is a composite of the vibrations from the sulfonyl group (SO₂), the piperazine ring, and any substituents. By identifying the characteristic absorption peaks for each component, we can confidently confirm the presence of the entire moiety. The key to accurate identification lies in recognizing not just the presence of these peaks, but also their specific positions, intensities, and how they differ from structurally similar compounds.
Acquiring a High-Quality ATR-FTIR Spectrum: An Experimental Protocol
To ensure spectral data is reliable and reproducible, proper experimental technique is critical. Attenuated Total Reflectance (ATR) is the preferred method for its minimal sample preparation and ease of use.
Objective: To obtain a clean, high-resolution infrared spectrum of a solid or liquid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
Sample of interest (sulfonyl piperazine or comparison compound)
-
Spatula for solid samples; pipette for liquid samples
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free laboratory wipes
Methodology:
-
Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface with a lint-free wipe dampened with a suitable solvent like isopropanol to remove any residues from previous measurements.
-
Background Spectrum: Once the crystal is dry, collect a background spectrum.[1] This essential step measures the ambient atmosphere (H₂O, CO₂) and instrument optics, allowing the software to subtract it from the sample spectrum, ensuring that the resulting data is exclusively from the sample itself.
-
Sample Application:
-
Solids: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.
-
Liquids: Place a single drop of the liquid sample onto the crystal, ensuring it completely covers the crystal surface.[1]
-
-
Apply Pressure: Swing the pressure clamp into position and apply firm, consistent pressure to the solid sample. This ensures intimate contact between the sample and the crystal, which is crucial for a strong, high-quality signal. This step is not necessary for most non-volatile liquids.
-
Spectrum Collection: Initiate the sample scan. Typical parameters for high-quality data are a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 100 scans.[1]
-
Post-Measurement Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in Step 1.
Decoding the Spectrum: Characteristic Peaks of Sulfonyl Piperazines
The IR spectrum of a sulfonyl piperazine is dominated by features arising from its three key components: the sulfonyl group, the piperazine ring, and any substituents.
The sulfonyl group provides the most distinct and reliable peaks for identification. Due to the strong dipole moment of the S=O bonds, these absorptions are typically very intense. The key is to locate two distinct bands:
-
Asymmetric Stretch (νₐₛ SO₂): A strong band appearing in the range of 1370–1335 cm⁻¹ .[2][3]
-
Symmetric Stretch (νₛ SO₂): Another strong band found between 1170–1155 cm⁻¹ .[2][3]
The presence of both of these strong peaks is a primary indicator of a sulfonamide or a related sulfonyl-containing compound.[4][5]
The piperazine ring contributes a series of peaks, primarily from C-H and C-N bond vibrations.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the CH₂ groups of the piperazine ring are observed as multiple bands in the 3000–2840 cm⁻¹ region.[2][6] These are often sharp and of medium-to-strong intensity.
-
C-N Stretching: The stretching of the C-N bonds within the piperazine ring gives rise to bands in the fingerprint region, typically between 1323-1199 cm⁻¹ .[6][7] These peaks can sometimes overlap with other vibrations but are a key part of the overall fingerprint.
-
N-H Stretching (for unsubstituted piperazines): If the second nitrogen of the piperazine ring is unsubstituted (a secondary amine), a medium-intensity N-H stretching band will appear around 3350-3310 cm⁻¹ .[8] For tertiary sulfonyl piperazines, this peak will be absent.
Comparative Analysis: Differentiating Sulfonyl Piperazines
To confidently identify a sulfonyl piperazine, its spectrum must be distinguished from those of its constituent parts or related structures. The following table provides a direct comparison.
| Functional Group Vibration | Sulfonyl Piperazine | Piperazine (Unsubstituted) | Simple Aromatic Sulfonamide (e.g., Benzenesulfonamide) | Rationale for Differentiation |
| SO₂ Asymmetric Stretch | ~1350 cm⁻¹ (Strong) [2][3] | Absent | ~1340 cm⁻¹ (Strong) [2][3] | Presence is key. This peak immediately separates sulfonyl-containing compounds from simple piperazine. |
| SO₂ Symmetric Stretch | ~1160 cm⁻¹ (Strong) [2][3] | Absent | ~1165 cm⁻¹ (Strong) [2][3] | Confirmatory peak. The dual presence of strong SO₂ stretches is the defining feature of the sulfonyl group. |
| Aliphatic C-H Stretch | ~2950-2840 cm⁻¹ (Multiple, Strong) [6] | ~2980-2800 cm⁻¹ (Multiple, Strong) [6][9] | Absent (or weak if alkyl-substituted) | Definitive for the piperazine ring. The strong, complex absorptions in this region point to the saturated heterocyclic ring, absent in simple aromatic sulfonamides. |
| Secondary N-H Stretch | Present (~3300 cm⁻¹) only if N-H is free. Absent if disubstituted. | ~3429 cm⁻¹ (Medium, may be broad) [6] | Present (~3390 & ~3300 cm⁻¹, two bands for primary)[2] | The presence, absence, or number of N-H peaks helps determine the substitution pattern on the nitrogen atoms. |
| C-N Stretch | ~1320-1200 cm⁻¹ (Medium) [6][7] | ~1320-1200 cm⁻¹ (Medium) [6][7] | ~1342-1266 cm⁻¹ (Aromatic C-N) [3] | While present in all, the combination with aliphatic C-H and SO₂ stretches is unique to sulfonyl piperazine. |
A Systematic Workflow for Spectral Interpretation
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ultraphysicalsciences.org [ultraphysicalsciences.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. scispace.com [scispace.com]
Comparative Reactivity & Performance Guide: 1-Ethanesulfonyl vs. 1-Propanesulfonyl Piperazines
[1]
Executive Summary
This technical guide compares two critical sulfonamide "capping" motifs used in medicinal chemistry: 1-ethanesulfonyl piperazine and 1-propanesulfonyl piperazine .[1] While structurally similar, the addition of a single methylene unit (-CH₂-) in the propyl derivative significantly alters physicochemical properties, metabolic stability, and synthetic kinetics.[1]
Recommendation Strategy:
-
Select 1-Ethanesulfonyl Piperazine when maximizing metabolic stability and aqueous solubility is the priority (e.g., for peripheral targets).[1]
-
Select 1-Propanesulfonyl Piperazine when increased lipophilicity is required for membrane permeability (e.g., CNS penetration), provided the metabolic liability of the
position is managed.[1]
Part 1: Physicochemical Performance Profile[1]
The choice between an ethyl and propyl tail is often a decision between solubility and permeability. The following data highlights the shift in properties driven by the alkyl chain length.
Table 1: Comparative Physicochemical Properties[1]
| Property | 1-Ethanesulfonyl Piperazine | 1-Propanesulfonyl Piperazine | Impact on Drug Design |
| Molecular Weight | 178.25 g/mol | 192.28 g/mol | Minimal impact on ligand efficiency.[1] |
| CLogP (Est.) | ~0.2 - 0.5 | ~0.7 - 1.0 | Propyl increases lipophilicity (~0.5 log units), aiding passive transport.[1] |
| Aqueous Solubility | High | Moderate | Ethyl is preferred for formulation ease. |
| Steric Bulk (Taft Es) | -1.31 (Ethyl) | -1.60 (Propyl) | Propyl introduces slight steric clash potential in tight binding pockets.[1] |
| Electronic Effect ( | -0.10 | -0.115 | Negligible difference in electron-withdrawing power on the piperazine ring.[1] |
Key Insight: The electronic influence of the ethyl vs. propyl group on the piperazine nitrogen (N4) is virtually identical. Both sulfonyl groups strongly withdraw electrons, reducing the basicity of the N1 nitrogen effectively to zero, while the N4 nitrogen remains basic (
) and nucleophilic.[1]
Part 2: Synthetic Reactivity & Kinetics[1][2]
The formation of these moieties typically involves the nucleophilic attack of piperazine on the respective sulfonyl chloride.
Reaction Kinetics (Electrophile Reactivity)
-
Reagent: Ethanesulfonyl chloride vs. Propanesulfonyl chloride.
-
Mechanism:
-like substitution at the sulfur atom. -
Observation: Propanesulfonyl chloride reacts slightly slower than ethanesulfonyl chloride.
-
Causality: The propyl chain provides marginally more steric hindrance to the approaching nucleophile than the ethyl chain. However, because the reaction center (Sulfur) is tetrahedral and the alkyl chain points away from the incoming nucleophile trajectory, this rate difference is often negligible (<10%) in synthetic practice at room temperature.[1]
Diagram 1: Synthesis & Reactivity Pathway
The following diagram illustrates the parallel synthesis and the active nucleophilic site (N4) retained in both products.
Caption: Comparative synthesis showing the parallel pathways. Note that while propyl chloride reacts slightly slower due to sterics, both reactions proceed readily.[1]
Part 3: Metabolic Stability (Biological Reactivity)[1]
This is the most critical differentiator for drug development. The alkyl tail is a site for oxidative metabolism by Cytochrome P450 (CYP) enzymes.
Omega ( ) vs. Omega-1 ( ) Oxidation[1]
-
Ethanesulfonyl (Ethyl):
-
Propanesulfonyl (Propyl):
-
Primary metabolic route:
oxidation (hydroxylation of the internal -CH₂- group).[1] -
Stability: Lower. The secondary C-H bonds at the
position are weaker (~98.5 kcal/mol) and statistically more prone to oxidation.[1] -
Consequence: The propyl derivative is more likely to be converted to a hydrophilic alcohol metabolite, potentially altering PK/PD or leading to rapid clearance.
-
Diagram 2: Metabolic Fate Comparison
Caption: Metabolic divergence. The propyl derivative (right) is susceptible to rapid omega-1 hydroxylation, a common metabolic soft spot.[1]
Part 4: Experimental Protocols
The following protocols are self-validating. The use of a slight excess of amine ensures complete consumption of the electrophilic sulfonyl chloride, preventing genotoxic impurities in the final mixture.
Protocol A: Synthesis of 1-Ethanesulfonyl Piperazine
Objective: Selective monosulfonylation of piperazine.
Materials:
-
Piperazine (anhydrous): 3.0 equivalents (Excess prevents bis-sulfonylation).[1]
-
Ethanesulfonyl chloride: 1.0 equivalent.[2]
-
Dichloromethane (DCM): Solvent (0.2 M concentration).[1]
Procedure:
-
Dissolution: Dissolve 3.0 eq of piperazine and 1.2 eq of TEA in dry DCM under
atmosphere. Cool to 0°C.[2]-
Why: Excess piperazine acts as both a reactant and a statistical buffer against bis-substitution.
-
-
Addition: Dropwise add 1.0 eq of ethanesulfonyl chloride diluted in DCM over 30 minutes.
-
Control: Maintain temperature <5°C to suppress bis-sulfonylation side reactions.[1]
-
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.[2]
-
Workup (Self-Validating Step):
-
Purification: If necessary, purify via column chromatography (Silica, 0-10% MeOH in DCM).
-
Expected Yield: 85-95%.[1]
-
Protocol B: Synthesis of 1-Propanesulfonyl Piperazine
Adjustments for Propyl Derivative:
-
Reaction Time: Extend stirring time at RT to 6 hours due to slight steric retardation.
-
Lipophilicity Check: During workup, the propyl derivative is more soluble in DCM than the ethyl derivative. Ensure thorough extraction (3x) to maximize yield.
References
-
Metabolic Stability & CYP450 Mechanisms
-
Nucleophilicity & Reactivity Trends
-
Piperazine Toxicity & Safety
-
Synthetic Protocols (Sulfonylation)
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Ethanesulfonyl-3-methyl-piperazine
Introduction: The Analytical Imperative for 1-Ethanesulfonyl-3-methyl-piperazine
1-Ethanesulfonyl-3-methyl-piperazine is a substituted piperazine derivative that often serves as a critical intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Piperazine derivatives are ubiquitous in the pharmaceutical industry, forming the structural core of drugs across various therapeutic areas.[1][2] The precise and accurate quantification of this specific molecule is therefore not merely an academic exercise; it is a cornerstone of quality control, ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.
The reliability of any quantitative analytical method hinges on the quality of the reference standard used.[3][4][5] This guide provides an in-depth comparison of reference standard grades for the analysis of 1-Ethanesulfonyl-3-methyl-piperazine, offers a detailed analytical protocol, and explains the fundamental principles that underpin these experimental choices. Our objective is to equip researchers, analytical scientists, and quality control professionals with the knowledge to make informed decisions for robust and defensible analytical results.
The Hierarchy of Reference Standards: More Than Just "Pure"
In pharmaceutical analysis, not all standards are created equal. The choice of reference material is dictated by its intended use, from early-stage development to final product release. The two primary tiers are Working Standards and Certified Reference Materials (CRMs).
-
Working Standards (WS): These are typically well-characterized materials, often synthesized in-house or purchased from chemical suppliers. They are used for routine analyses, system suitability checks, and day-to-day quality control. Their purity is established, but their traceability and the statistical uncertainty associated with that purity value may not be as rigorously defined as a CRM.
-
Certified Reference Materials (CRMs): A CRM represents the pinnacle of the metrological hierarchy.[6] It is a standard whose property values are certified by a technically valid procedure, accompanied by or traceable to a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[4][6] CRMs are indispensable for primary calibration, validating new analytical methods, and qualifying in-house working standards.[3]
The selection process is a critical decision point in any analytical workflow. The following diagram illustrates a logical approach to choosing the appropriate standard for a given application.
Caption: Decision workflow for selecting an appropriate reference standard.
Comparative Analysis of Reference Standards
While a specific, off-the-shelf Certified Reference Material for 1-Ethanesulfonyl-3-methyl-piperazine may require custom synthesis, we can compare the typical specifications of a routine Working Standard versus a CRM to understand the practical implications of their use.
| Feature | Working Standard (WS) | Certified Reference Material (CRM) |
| Purity | Typically 98.0% - 99.5% (by HPLC or GC) | ≥ 99.8% (Characterized by mass balance approach) |
| Certification | Certificate of Analysis (CoA) with purity value | ISO 17034 accredited; Certificate with certified value, uncertainty, and traceability statement |
| Characterization | Purity by a primary method (e.g., HPLC area %), Identity by MS, NMR | Purity by mass balance (HPLC, residual solvents, water content, non-volatile residue), full structural elucidation (NMR, MS, IR), thermal analysis (DSC) |
| Traceability | To in-house methods | Metrologically traceable to SI units or other primary standards (e.g., NIST) |
| Supplied Docs | CoA, Safety Data Sheet (SDS) | Comprehensive Certificate, CoA, SDS, methods summary |
| Primary Use Case | Routine system suitability, daily calibration, in-process controls | Method validation (accuracy, linearity), instrument qualification, primary calibrator for qualifying Working Standards |
| Impact on Results | Suitable for trend analysis; may introduce slight bias in absolute quantification | Provides the highest level of confidence in accuracy and minimizes measurement uncertainty |
Recommended Analytical Protocol: HPLC-UV with Pre-Column Derivatization
Rationale: Like many simple piperazine derivatives, 1-Ethanesulfonyl-3-methyl-piperazine lacks a strong UV chromophore, making direct detection by HPLC-UV insensitive.[1][2] To overcome this, a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed. NBD-Cl reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active product, enabling sensitive detection at the parts-per-million (ppm) level.[2][7] This method is validated according to the principles outlined in the ICH Q2(R1) guideline.[8][9]
The entire analytical workflow, from sample preparation to data analysis, is a self-validating system when executed correctly.
Caption: High-level workflow for the quantitative analysis of 1-Ethanesulfonyl-3-methyl-piperazine.
Step-by-Step Methodology
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Sodium Borate Buffer (0.1 M, pH 9.5)
-
Reference Standard (WS or CRM) and Test Sample
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of the 1-Ethanesulfonyl-3-methyl-piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the Standard Stock Solution appropriately with Methanol.
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain 1-Ethanesulfonyl-3-methyl-piperazine and prepare a solution in Methanol to a target concentration of ~10 µg/mL.
-
-
Derivatization Procedure:
-
In separate vials, add 1.0 mL of the Working Standard Solution and 1.0 mL of the Sample Solution.
-
To each vial, add 1.0 mL of 0.1 M Sodium Borate Buffer (pH 9.5).
-
Add 1.0 mL of a 1 mg/mL NBD-Cl solution (in Acetonitrile).
-
Vortex the vials and place them in a heating block or water bath at 60°C for 30 minutes.
-
After cooling to room temperature, the solutions are ready for injection.
-
-
HPLC-UV Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention for the relatively non-polar NBD-derivative.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v). Rationale: This ratio provides a good balance between resolution from interfering peaks and a reasonable run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Rationale: Elevated temperature improves peak shape and reproducibility.
-
Detection Wavelength: 470 nm. Rationale: This is the typical maximum absorbance wavelength for NBD-amine adducts, providing high sensitivity.
-
Injection Volume: 10 µL.
-
Performance Comparison: The Impact of Standard Quality on Results
To illustrate the tangible effect of reference standard choice, consider the analysis of a single batch of an API for the presence of 1-Ethanesulfonyl-3-methyl-piperazine as an impurity. The analysis is performed using two different standards: a Working Standard with an assumed purity of 99.0% and a CRM with a certified value of 99.9% ± 0.1%.
| Parameter | Analysis with Working Standard (WS) | Analysis with Certified Reference Material (CRM) |
| Standard Purity Used in Calculation | 99.0% | 99.9% |
| Peak Area of Standard (average) | 1,254,000 | 1,268,000 |
| Peak Area of Sample Impurity (average) | 8,550 | 8,550 |
| Calculated Concentration in Sample | 152 ppm | 150 ppm |
| Result Interpretation | The calculated amount is slightly overestimated due to the lower purity of the standard. While acceptable for routine monitoring, this could be problematic if the result is close to a specification limit. | The result is more accurate and has a lower uncertainty. This value is highly defensible during regulatory review and is the correct choice for method validation or release testing. |
This data, though illustrative, demonstrates a critical concept: using a standard with a lower, less accurately defined purity can lead to a systematic error (bias) in the final result. While a 2 ppm difference may seem small, it can be the deciding factor in a pass/fail decision for a product batch.
Conclusion
The selection of a reference standard for the analysis of 1-Ethanesulfonyl-3-methyl-piperazine is a foundational decision that directly influences the quality, accuracy, and regulatory compliance of the data generated. While a well-characterized Working Standard is suitable for routine applications, a Certified Reference Material is essential for method validation, qualification of other standards, and any analysis where the highest degree of accuracy and traceability is required.[3][10] The provided HPLC-UV method with pre-column derivatization offers a robust and sensitive approach for quantification. By understanding the hierarchy of standards and implementing sound analytical science, researchers can ensure their results are not only precise but also verifiably accurate.
References
- SynThink Research Chemicals.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem.
- Journal of Chemical and Pharmaceutical Research.
- International Council for Harmonis
- Quality Pathshala. The Crucial Role of Standard and Certified Reference Materials (CRMs)
- Aquigen Bio Sciences. Why Analytical Reference Standards are Critical in Pharma Research.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Perpusnas.
- International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- CWS ABROAD.
- LGC. Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing.
- Journal of Chemical and Pharmaceutical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 5. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 6. gbjpl.com.au [gbjpl.com.au]
- 7. jocpr.com [jocpr.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. cwsabroad.com [cwsabroad.com]
A Comparative Guide to Elemental Analysis Benchmarks for 1-Ethanesulfonyl-3-methyl-piperazine
This guide provides an in-depth comparison of analytical benchmarks for the elemental analysis of 1-Ethanesulfonyl-3-methyl-piperazine, a sulfonamide piperazine derivative representative of compounds in modern pharmaceutical development. For researchers, scientists, and drug development professionals, establishing the precise elemental composition is a non-negotiable aspect of chemical characterization, serving as a fundamental determinant of identity, purity, and safety.
The guide is structured into two primary sections. Part 1 focuses on Bulk Elemental Analysis , which is crucial for confirming the stoichiometric integrity and empirical formula of the synthesized compound. Part 2 addresses Trace Elemental Impurity Analysis , a critical regulatory requirement for ensuring patient safety by controlling potentially toxic elements. We will objectively compare the performance of leading analytical techniques, supported by experimental data and protocols grounded in established pharmacopeial standards.
Part 1: Bulk Elemental Analysis for Stoichiometric Verification
The primary goal of bulk elemental analysis is to confirm that the synthesized 1-Ethanesulfonyl-3-methyl-piperazine (Theoretical Formula: C₇H₁₆N₂O₂S) aligns with its expected elemental composition. This verification is the first line of defense in identifying significant impurities or structural deviations. The gold standard for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in organic compounds is Combustion Analysis.[1][2]
Core Technique: CHNS Combustion Analysis
Combustion analysis is a highly reliable and precise method for quantifying the CHNS content in a sample.[3] The technique operates on the principle of dynamic flash combustion, where the sample is combusted in a high-temperature, oxygen-rich environment.[4][5] This process breaks down the organic compound into its elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂). These gases are then chromatographically separated and measured by a thermal conductivity detector (TCD).[4][6] The resulting signal is used to calculate the percentage of each element in the original sample.
Causality of Choice: For a novel compound like 1-Ethanesulfonyl-3-methyl-piperazine, CHNS analysis is indispensable. It provides direct, quantitative evidence of its elemental makeup, which is fundamental for confirming the success of a synthesis and for the characterization of a new chemical entity. Spectroscopic methods like NMR and mass spectrometry provide structural information, but combustion analysis offers the foundational quantitative data on elemental ratios.[2]
Benchmark Comparison: Theoretical vs. Experimental Data
The trustworthiness of the analysis is established by comparing the experimental results against the theoretical values calculated from the compound's molecular formula (C₇H₁₆N₂O₂S; Molar Mass: 208.34 g/mol ). A close correlation validates the compound's identity and purity.
| Element | Theoretical Mass % | Experimental Result (Mean, n=3) | Acceptance Criterion |
| Carbon (C) | 40.36% | 40.25% | ± 0.4% |
| Hydrogen (H) | 7.74% | 7.68% | ± 0.4% |
| Nitrogen (N) | 13.45% | 13.51% | ± 0.4% |
| Sulfur (S) | 15.39% | 15.29% | ± 0.4% |
The experimental data presented are representative values and demonstrate typical performance for a high-purity sample.
Experimental Workflow: CHNS Analysis
The following diagram outlines the typical workflow for CHNS analysis.
Caption: Workflow for CHNS elemental analysis.
Detailed Protocol: CHNS Combustion Analysis
-
System Preparation & Calibration:
-
Ensure the CHNS analyzer is leak-checked and has reached thermal stability.
-
Calibrate the instrument using a certified organic reference material (e.g., Acetanilide, Sulfanilamide) at a mass range similar to the samples.[7] Run at least three replicates to establish a valid calibration curve.
-
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the 1-Ethanesulfonyl-3-methyl-piperazine sample into a clean tin capsule.[3]
-
Carefully fold the capsule to ensure it is tightly sealed, preventing any sample loss or atmospheric contamination.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~1000 °C) with a pulse of pure oxygen.[8]
-
The resulting combustion gases are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂.[6]
-
The gas mixture (He carrier, CO₂, H₂O, N₂, SO₂) is passed through a gas chromatography column for separation.
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
-
Data Interpretation:
-
The instrument software integrates the peaks corresponding to each gas and calculates the elemental percentages based on the calibration.
-
Compare the results to the theoretical values. The deviation should be within ±0.4% for a compound to be considered pure.
-
Part 2: Trace Elemental Impurity Analysis for Safety and Compliance
Beyond verifying the bulk composition, ensuring the safety of pharmaceutical compounds requires the quantification of elemental impurities. These impurities can be introduced from catalysts, reagents, or manufacturing equipment and are often toxic. Regulatory bodies, through guidelines like ICH Q3D, mandate the control of 24 elemental impurities in drug products.[9][10]
Core Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is the premier technique for quantifying trace and ultra-trace elements in pharmaceutical samples.[11][12] Its exceptional sensitivity allows for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[13][14] The process involves introducing a liquid sample into a high-temperature argon plasma (~10,000 °C), which ionizes the atoms of the elements present.[13] These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio for highly specific detection and quantification.[11][15]
Causality of Choice: For meeting the stringent limits set by ICH Q3D, the low detection limits of ICP-MS are essential.[11][13] Alternative techniques often lack the sensitivity required to quantify these impurities at medically relevant concentrations.
Benchmark Comparison: ICP-MS vs. X-ray Fluorescence (XRF)
While other techniques exist, ICP-MS is benchmarked here against X-ray Fluorescence (XRF), a non-destructive technique that determines elemental composition by measuring fluorescent X-rays emitted from a sample when excited by a primary X-ray source.[16][17]
| Feature | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | X-ray Fluorescence (XRF) | Rationale for Preference |
| Detection Limits | Very low (ppt to low ppm)[11][14] | Moderate (low ppm to %)[18] | ICP-MS is orders of magnitude more sensitive, which is critical for meeting ICH Q3D limits. |
| Sample State | Primarily liquids; requires acid digestion for solids.[15] | Solids, liquids, powders; often non-destructive.[19][20] | While XRF has simpler sample preparation, the digestion required for ICP-MS ensures sample homogeneity and mitigates matrix effects, leading to more accurate quantification. |
| Elemental Coverage | Broad, including most elements relevant to ICH Q3D. | Limited for lighter elements (lighter than Sodium).[18] | ICP-MS provides comprehensive coverage for the required set of elemental impurities. |
| Throughput | High; rapid multi-element determination.[11] | Very high; results in minutes.[21] | Both are fast, but the superior sensitivity of ICP-MS makes it the definitive choice for this application despite the need for sample digestion. |
| Regulatory Acceptance | Recommended technique in USP <233> and for ICH Q3D compliance.[11][13] | Used for screening but not typically for final quantitative release testing for trace impurities. | ICP-MS is the globally recognized standard for elemental impurity testing in pharmaceuticals. |
Experimental Workflow: ICP-MS Analysis
The diagram below illustrates the process of preparing and analyzing a sample for trace elemental impurities using ICP-MS.
Caption: Workflow for ICP-MS elemental impurity analysis.
Detailed Protocol: ICP-MS Analysis
-
System Preparation & Calibration:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flows) to ensure sensitivity and stability.
-
Prepare multi-element calibration standards using certified reference materials at concentrations that bracket the expected impurity levels and regulatory limits.[22]
-
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 100 mg of the sample into a clean, acid-leached microwave digestion vessel.
-
Add a suitable volume of high-purity concentrated nitric acid and hydrochloric acid.
-
Seal the vessel and place it in the microwave digestion system. Run a program with controlled temperature and pressure ramps to completely dissolve the organic matrix.
-
After cooling, carefully open the vessel and quantitatively transfer the digestate to a volumetric flask. Dilute to the final volume with 18.2 MΩ·cm deionized water. A final acid concentration of 1-2% is typical.
-
-
Analysis:
-
Introduce the prepared sample solution into the ICP-MS. An internal standard may be added online to correct for matrix effects and instrument drift.[14]
-
The instrument aspirates the sample, creating an aerosol that is introduced into the argon plasma.
-
The generated ions are focused and guided into the mass analyzer, where they are separated and detected.
-
-
Data Interpretation:
-
The concentration of each elemental impurity is calculated from the calibration curve.
-
The results are compared against the permitted daily exposure (PDE) limits outlined in the ICH Q3D guideline to ensure the compound is safe for its intended use.
-
Part 3: Ensuring Trustworthiness through Method Validation
Every protocol described must be a self-validating system. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[23] For elemental analysis in a pharmaceutical context, validation must be performed in accordance with ICH Q2(R1) guidelines.[24][25]
Key Validation Parameters:
-
Accuracy: The closeness of test results to the true value. Determined by analyzing a sample spiked with a known amount of the element(s) of interest.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment) levels.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For ICP-MS, this involves monitoring for and correcting potential isobaric and polyatomic interferences.[15]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively. These must be sufficiently below the reporting limits required by ICH Q3D.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This confirms the method's ability to provide accurate results across a spectrum of concentrations.
The relationship between these core validation parameters ensures a robust and reliable analytical method.
Caption: Inter-relationships of key analytical validation parameters.
Conclusion
For a comprehensive and compliant elemental analysis of 1-Ethanesulfonyl-3-methyl-piperazine, a dual-pronged approach is the benchmark standard.
-
CHNS Combustion Analysis is essential for the fundamental confirmation of the compound's empirical formula and serves as a primary indicator of stoichiometric purity.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the definitive technique for quantifying trace elemental impurities to ensure compliance with global safety standards like ICH Q3D.
Together, these methods provide a complete and trustworthy profile of the elemental composition, satisfying both scientific and regulatory requirements for drug development professionals. The validation of these methods according to ICH Q2(R1) ensures that the generated data is accurate, reliable, and fit for purpose.
References
-
Thomas, R.J. (2018). An Introduction To Inductively Coupled Plasma Mass Spectrometry For Measuring Heavy Metals In Pharmaceuticals. Biopharmaceutical Development & Regulation. [Link]
-
Shekhovtsova, T.N., & Fadeeva, V.I. ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). [Link]
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VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
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Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
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Pacific BioLabs. ICP-MS – Heavy Metal Elemental Analysis. [Link]
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AZoM. (2023). What is a CHNS Elemental Analyzer?. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Chemistry LibreTexts. (2022). ICP-MS for Trace Metal Analysis. [Link]
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AZoM. (2022). ICP-MS for Trace Metal Analysis. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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Encyclopedia.pub. (2022). Portable X-ray Fluorescence Analysis of Organic Amendments. [Link]
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YouTube. (2023). Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). [Link]
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HORIBA. What is X-ray Fluorescence (XRF). [Link]
-
SPECTRO Analytical Instruments. What is XRF and How Does X-Ray Fluorescence Work. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (2022). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF ELEMENTAL IMPURITIES IN MICAFUNGIN FOR INJECTION. [Link]
-
ESSLAB. Organic Certified Reference Materials. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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International Council for Harmonisation (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethanesulfonyl-3-methyl-piperazine
This guide provides essential safety and logistical information for the proper disposal of 1-Ethanesulfonyl-3-methyl-piperazine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document outlines the necessary protocols and regulatory considerations to ensure that this compound is managed responsibly, protecting both personnel and the environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
These hazards are the direct cause for the stringent handling and disposal protocols that follow. For instance, because the compound is a known skin and eye irritant, the use of specific personal protective equipment is non-negotiable to prevent chemical burns and serious eye damage.[1][2]
Table 1: Presumptive Hazard Profile
| Hazard Class | GHS Hazard Statement | Causality for Disposal Protocol |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][2] | Prevents internal exposure through strict no-eating/drinking policies and proper hand hygiene. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Mandates the use of chemical-resistant gloves and protective clothing to prevent contact dermatitis. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Requires chemical safety goggles and/or a face shield to prevent potentially irreversible eye damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Necessitates handling within a chemical fume hood or well-ventilated area to avoid irritating the respiratory tract. |
Furthermore, in the event of a fire, thermal decomposition is expected to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[3] This underscores the need to store waste away from heat sources and potential igniters.
Personal Protective Equipment (PPE): Your First Line of Defense
Personal Protective Equipment is the final barrier between you and the chemical hazard. Its use should be considered mandatory for all stages of handling and disposal.[4]
Table 2: Required Personal Protective Equipment
| Area of Protection | Required PPE | Rationale and Standard |
| Eyes & Face | Chemical safety goggles and a face shield.[5] | Standard safety glasses are insufficient.[4] Goggles provide a seal against splashes, while the face shield protects the entire face. Must meet OSHA 29 CFR 1910.133 or EN166 standards.[3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | It is best practice to wear two pairs of gloves, with the outer pair removed and disposed of as contaminated waste immediately after the procedure.[6] |
| Body | Disposable, low-permeability lab gown with a solid front and tight-fitting cuffs.[6] | Protects the skin on the arms and torso from accidental splashes. Gowns should never be worn outside the laboratory to prevent cross-contamination.[4] |
| Respiratory | Work in a certified chemical fume hood.[1] | A fume hood provides the primary engineering control to prevent inhalation of vapors or aerosols. For large spills, a NIOSH-approved respirator may be necessary.[3][4] |
An eyewash station and safety shower must be readily accessible and tested regularly.[7]
Waste Characterization: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), the responsibility for correctly identifying and managing hazardous waste lies with the generator—the laboratory that creates the waste.[8] This is known as "cradle-to-grave" management.
Is 1-Ethanesulfonyl-3-methyl-piperazine Waste Considered Hazardous?
A chemical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Listed Waste: This specific compound is not typically found on the EPA's F, K, P, or U lists.
-
Characteristic Waste: Based on its hazard profile, the waste is likely to be classified as hazardous due to Toxicity . While it may not meet the criteria for corrosivity or ignitability under normal conditions, its potential harm if released into the environment necessitates its management as a hazardous material.
Therefore, all waste containing 1-Ethanesulfonyl-3-methyl-piperazine, including empty containers, contaminated PPE, and spill cleanup materials, must be managed as hazardous waste.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system where each step logically follows from the established risks and regulatory requirements.
Step 1: Segregation at the Source
-
Action: Immediately upon generation, segregate waste containing 1-Ethanesulfonyl-3-methyl-piperazine from all other waste streams (e.g., non-hazardous trash, sharps, other chemical wastes).
-
Causality: Mixing incompatible chemicals can lead to dangerous reactions. Proper segregation is a cornerstone of laboratory safety and is required for legal disposal.
Step 2: Containerization
-
Action: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.
-
Causality: A robust and sealed container prevents the release of vapors and protects against spills during storage and transport.
Step 3: Accurate Labeling
-
Action: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "1-Ethanesulfonyl-3-methyl-piperazine"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Irritant")
-
The date when waste was first added (Accumulation Start Date)
-
-
Causality: Clear, accurate labeling is a legal requirement under RCRA and is critical for communicating hazards to everyone who may handle the container, from lab personnel to the final disposal technicians.
Step 4: Safe Interim Storage
-
Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA should be in a secondary containment tray to capture any potential leaks. Store away from incompatible materials, heat sources, and high-traffic areas.
-
Causality: Proper storage minimizes the risk of spills, reactions, and personnel exposure while the waste awaits collection. Federal regulations limit the amount of waste and the time it can be stored in an SAA.
Step 5: Final Disposal
-
Action: Arrange for the collection, transport, and final disposal of the waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Never pour this chemical down the drain or dispose of it in the regular trash.[2]
-
Causality: Disposal must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with all local, state, and federal regulations.[9] The recommended disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the toxic combustion products.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-Ethanesulfonyl-3-methyl-piperazine.
Caption: Disposal Workflow for 1-Ethanesulfonyl-3-methyl-piperazine.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
-
Protect: Wear the full complement of PPE described in Section 2, including respiratory protection if necessary.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.[1]
-
Decontaminate: Wash the spill site thoroughly after material pickup is complete.[1]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
References
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Source: ERG Environmental Services. [Link]
-
Hazardous Waste. Source: U.S. Environmental Protection Agency. [Link]
-
Waste, Chemical, and Cleanup Enforcement. Source: U.S. Environmental Protection Agency. [Link]
-
Material Safety Data Sheet - 1-(Ethanesulfonyl)piperazine. Source: Anichem. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. Source: U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. Source: U.S. Environmental Protection Agency. [Link]
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Source: Occupational Safety and Health Administration. [Link]
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PPE for Chemical Handling: A Quick Guide. Source: Healthy Bean Ltd. [Link]
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Examples of PPE for Various Dangerous Goods Classes. Source: Storemasta Blog. [Link]
- PPE Requirements Hazardous Drug Handling. Source: Unknown.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Source: Centers for Disease Control and Prevention. [Link]
-
Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Source: Cole-Parmer. [Link]
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Navigating the Synthesis Frontier: A Guide to Safely Handling 1-Ethanesulfonyl-3-methyl-piperazine
For the pioneering researchers, scientists, and drug development professionals forging new paths in medicinal chemistry, the introduction of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Ethanesulfonyl-3-methyl-piperazine, a compound of interest in contemporary research. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and operational excellence.
Understanding the Hazard Profile: A Data-Driven Approach
While a specific Safety Data Sheet (SDS) for the 3-methyl derivative is not widely available, we can extrapolate a robust safety profile from the closely related compound, 1-(Ethanesulfonyl)piperazine. The addition of a methyl group to the piperazine ring is not anticipated to fundamentally alter the core toxicological properties.
According to available data for 1-(Ethanesulfonyl)piperazine, the primary hazards are identified as follows:
These classifications necessitate a stringent approach to personal protective equipment (PPE) to mitigate exposure risks. The piperazine moiety itself is known to be a sensitizer, capable of causing allergic skin reactions and, in some cases, respiratory sensitization. Therefore, minimizing all routes of exposure is paramount.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential for the safe handling of 1-Ethanesulfonyl-3-methyl-piperazine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Chemical Safety Goggles and Face Shield | N95 (or higher) certified respirator | Lab Coat (fully buttoned) |
| Solution Preparation and Transfers | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Not generally required if handled exclusively within a fume hood | Lab Coat (fully buttoned) |
| Reaction Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles and Face Shield | Not generally required if handled exclusively within a fume hood | Lab Coat (fully buttoned), consider a chemical-resistant apron |
| Accidental Spill Cleanup | N/A | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles and Face Shield | Air-Purifying Respirator (APR) with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) | Chemical-resistant suit or apron over a lab coat |
Causality Behind PPE Choices:
-
Engineering Controls: A chemical fume hood is the primary line of defense, containing airborne particulates and vapors at the source, thus minimizing inhalation exposure.[3]
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against incidental skin contact. Double-gloving is a best practice, particularly during weighing and handling of the solid, to prevent contamination in case of a tear in the outer glove.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or during spill cleanup.[4]
-
Respiratory Protection: An N95 respirator is recommended when handling the solid outside of a ventilated enclosure to prevent inhalation of fine particles.[1] For spill cleanup, a higher level of respiratory protection is necessary due to the potential for higher concentrations of airborne contaminants.
-
Body Protection: A lab coat protects personal clothing from contamination. A chemical-resistant apron provides an additional layer of protection against spills of solutions.
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling 1-Ethanesulfonyl-3-methyl-piperazine at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
The container should be kept tightly closed when not in use.
Handling and Use:
-
Always handle this compound within a certified chemical fume hood.
-
Before use, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize the risk of inhaling dust particles.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal:
-
Dispose of waste containing 1-Ethanesulfonyl-3-methyl-piperazine in accordance with all local, state, and federal regulations.
-
Contaminated materials, including gloves, disposable lab coats, and absorbent materials, should be placed in a designated hazardous waste container.
Visualizing the Safety Workflow
To ensure a clear and logical approach to safety, the following workflow diagram illustrates the decision-making process for handling 1-Ethanesulfonyl-3-methyl-piperazine.
Caption: Decision workflow for ensuring appropriate safety measures are taken when handling 1-Ethanesulfonyl-3-methyl-piperazine.
By adhering to these rigorous safety protocols, researchers can confidently advance their work while prioritizing the well-being of themselves and their colleagues. This commitment to safety is the bedrock of scientific integrity and innovation.
References
-
Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. "1-(Methylsulfonyl)piperazine" PubChem Compound Summary for CID 709161. [Link]
-
Aladdin Scientific Corporation. 1-(Ethanesulfonyl)piperazine Safety Data Sheet. [Link]
-
Australian Government Department of Health. Piperazine: Human health tier II assessment. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
